tert-Butyl 4-bromoindoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIJTYKDFFQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680182 | |
| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-46-8 | |
| Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Modern Synthesis
An In-depth Technical Guide to tert-Butyl 4-bromoindoline-1-carboxylate
In the landscape of contemporary drug discovery and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for the construction of complex, biologically active molecules. This compound is one such pivotal building block. This guide provides an in-depth exploration of its synthesis, reactivity, and application, tailored for researchers, medicinal chemists, and professionals in drug development.
At its core, the molecule integrates three key structural features: a saturated indoline heterocycle, a bromine atom at the 4-position of the aromatic ring, and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This specific arrangement is not accidental; it is a deliberate design that offers a robust and versatile platform for chemical diversification. The bromine atom serves as a highly reactive handle for sophisticated cross-coupling reactions, enabling the introduction of a vast array of molecular fragments. Simultaneously, the Boc group provides essential protection to the nitrogen atom, ensuring its stability during these transformations while allowing for facile deprotection under specific acidic conditions.[1]
The strategic importance of this compound lies in its role as a precursor to 4-substituted indoline derivatives, a class of compounds frequently found at the heart of novel therapeutic agents. Its utility spans from the creation of kinase inhibitors in oncology to the development of other critical pharmaceutical agents. This guide will dissect the causality behind its synthetic utility, offering not just protocols, but the strategic insights needed to leverage this powerful intermediate to its full potential.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The table below summarizes the key identifiers and characteristics of this compound.
| Property | Value |
| CAS Number | 885272-46-8[2][3][4] |
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 298.18 g/mol [5] |
| Appearance | Typically an off-white to yellow or light brown solid or oil |
| IUPAC Name | tert-butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF); insoluble in water. |
Spectroscopic Characterization: While actual spectra are instrument-dependent, a scientist confirming the identity and purity of this compound would expect to see the following characteristic features:
-
¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet integrating to 9H, typically around 1.5 ppm), aromatic protons on the bromo-substituted ring, and the aliphatic protons of the indoline core (typically seen as triplets in the 3.0-4.2 ppm region).
-
¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the Boc group, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the indoline ring.
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, e.g., M and M+2).
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch from the Boc group, typically in the range of 1690-1710 cm⁻¹.
Synthesis and Purification
The preparation of this compound is a multi-step process that begins with a commercially available indole precursor. The overall strategy involves the reduction of the indole double bond, followed by Boc protection of the secondary amine. The bromination can occur before or after these steps, but a common route starts from 4-bromoindole.
Conceptual Workflow: From Indole to Functionalized Indoline
The synthesis leverages fundamental organic transformations. The reduction of the C2-C3 double bond of the indole core is typically achieved through catalytic hydrogenation or with a reducing agent like sodium cyanoborohydride. The subsequent protection of the indoline nitrogen is a standard procedure using di-tert-butyl dicarbonate (Boc₂O).[1] This protection is crucial as it deactivates the nitrogen, preventing it from interfering with subsequent cross-coupling reactions at the C4-bromo position.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 4-Bromoindole
This protocol is a representative method synthesized from literature procedures for analogous compounds. Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoindole (1.0 eq).
-
Solvent: Dissolve the starting material in glacial acetic acid (AcOH).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Basify the solution to pH > 10 with a strong base (e.g., 6M NaOH), ensuring the flask is cooled in an ice bath during addition.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromoindoline, which may be used directly in the next step.
Step 2: N-Boc Protection of 4-Bromoindoline
-
Setup: Dissolve the crude 4-bromoindoline (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (TEA) (approx. 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (approx. 1.2 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Chemical Reactivity and Key Transformations
The synthetic power of this compound stems from its two orthogonal reactive sites: the C4-bromine atom and the N-Boc protecting group. This allows for a modular and strategic approach to building complex molecules.
A. Transformations at the C4-Position: The Gateway to Diversification
The aryl bromide at the C4-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[6][7]
The Suzuki-Miyaura reaction enables the coupling of the indoline core with a wide variety of aryl or vinyl boronic acids or esters.[8][9] This is a cornerstone technique for generating biaryl structures or introducing complex carbon-based side chains, which is critical for exploring structure-activity relationships (SAR) in drug candidates.[10]
-
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the key transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water or toluene/ethanol/water.
-
Reaction: Heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[6][12] It allows the C4-position of the indoline to be coupled with a diverse range of primary and secondary amines, amides, or carbamates. This reaction is invaluable for introducing nitrogen-containing functionalities that can serve as key pharmacophores or hydrogen-bonding motifs in drug-target interactions.[7]
-
Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under an inert atmosphere, add to a reaction vessel the this compound (1.0 eq), the amine coupling partner (1.1-1.5 eq), a palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours, monitoring progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by flash column chromatography.
B. Reactivity of the N-Boc Group: Deprotection
The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, making it ideal for use during cross-coupling reactions. Its primary utility lies in its clean and efficient removal under acidic conditions.
-
Causality: The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate. This collapse is facilitated by the formation of the highly stable tert-butyl cation, which is then quenched to form isobutylene gas and tert-butanol.
Caption: Strategic application in a drug discovery program.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its reagents.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). [14] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. [14][15]Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [15][16]Use non-sparking tools and take measures to prevent electrostatic discharge. [14][15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. [14]Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases. [15][16] |
| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure. [15][16] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains. [14] |
References
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National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Retrieved from [Link]
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ChemBK. (2024). Indole, N-BOC protected. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromoindole: Synthesis, Properties, and Applications. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two methods, A (b) and B (c). Retrieved from [Link]
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ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
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ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). This compound | CAS 885272-46-8. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Springer. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]
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A Technical Guide to tert-Butyl 4-bromoindoline-1-carboxylate: Synthesis, Application, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of tert-Butyl 4-bromoindoline-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the versatile indoline scaffold, which is a common motif in biologically active compounds. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for controlled deprotection and subsequent functionalization of the nitrogen atom. This guide will cover the compound's core properties, a validated synthetic pathway with mechanistic insights, its application in drug discovery, and essential safety and handling protocols.
Core Compound Identification and Physicochemical Properties
The subject of this guide is This compound . Its Chemical Abstracts Service (CAS) registry number is 885272-46-8 .[1][2][3] This identifier is crucial for unambiguous identification in procurement, regulatory documentation, and scientific literature.
Data Summary Table
For ease of reference, the fundamental properties of the compound are summarized below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| CAS Number | 885272-46-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [4] |
| Molecular Weight | 298.18 g/mol | [4] |
| IUPAC Name | tert-butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | N/A |
| Synonyms | 1-Boc-4-bromoindoline | N/A |
| Appearance | Typically an off-white to yellow solid | General Supplier Data |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | General Chemical Knowledge |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available 4-bromoindole. The strategy involves first protecting the indole nitrogen, followed by the reduction of the indole's C2-C3 double bond to yield the indoline scaffold.
Step 1: N-Boc Protection of 4-Bromoindole
The initial step is the protection of the nitrogen atom of 4-bromoindole using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.
-
Causality: The Boc group is employed for several strategic reasons. Firstly, it deactivates the indole ring towards unwanted electrophilic substitution by withdrawing electron density. Secondly, it prevents side reactions at the nitrogen atom during the subsequent reduction step. Finally, the Boc group can be removed under mild acidic conditions, allowing for further derivatization of the indoline nitrogen at a later stage in a synthetic sequence. The use of a base like 4-Dimethylaminopyridine (DMAP) is catalytic and serves to activate the (Boc)₂O, accelerating the reaction.
Step 2: Reduction of the Indole Ring
The protected intermediate, tert-butyl 4-bromo-1H-indole-1-carboxylate, is then reduced to the target indoline. A common and effective method is catalytic hydrogenation.
-
Causality: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂) is a standard and clean method for reducing the double bond of the indole pyrrole ring without affecting the benzene ring or the carbon-bromine bond. Acetic acid is often used as the solvent or co-solvent as it can protonate the indole, increasing its reactivity towards hydrogenation and often leading to cleaner, faster reactions.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic pathway from 4-bromoindole to the target compound.
Application in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for constructing complex molecular architectures. The indoline core is a privileged scaffold found in numerous pharmaceuticals and biologically active natural products.
-
Scaffold for Library Synthesis: The molecule is designed for diversification. The bromine atom at the 4-position serves as a key functional handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups.
-
Controlled Deprotection: After performing chemistry at the bromo-position, the Boc group can be selectively removed to reveal the secondary amine of the indoline ring. This amine can then be functionalized through acylation, alkylation, or reductive amination, adding another vector for diversification.
-
Role of the tert-Butyl Group: The tert-butyl group itself is a common feature in drug molecules, often used to increase metabolic stability or to provide steric bulk that can enhance binding affinity to a biological target.[5][6] The Boc protecting group strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules like those used in the development of kinase inhibitors and other targeted therapies.[7][8]
Logical Application Workflow
This diagram illustrates how the core compound acts as a launchpad for creating a diverse library of potential drug candidates.
Caption: Role as a versatile intermediate in drug discovery workflows.
Detailed Experimental Protocol
The following protocol describes the synthesis of tert-butyl 4-bromo-1H-indole-1-carboxylate, the precursor to the title compound. The subsequent reduction is a standard procedure. This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC).
Synthesis of tert-butyl 4-bromo-1H-indole-1-carboxylate
-
Materials & Equipment:
-
4-Bromoindole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromoindole.
-
Dissolve the starting material in anhydrous THF.
-
Add DMAP (catalytic amount) to the solution, followed by the portion-wise addition of (Boc)₂O at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 4-bromo-1H-indole-1-carboxylate.
-
-
Next Step (Reduction): The purified indole intermediate would then be subjected to catalytic hydrogenation as described in Section 2.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, the general precautions for halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] Protect from light and moisture.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[10]
Conclusion
This compound (CAS: 885272-46-8) is a high-value chemical intermediate that provides a robust platform for the synthesis of novel compounds in drug discovery. Its structure is intelligently designed with a Boc-protected nitrogen for controlled reactions and a bromine atom for extensive diversification through cross-coupling chemistry. Understanding its synthesis, properties, and safe handling is essential for any research program aiming to leverage the privileged indoline scaffold to develop next-generation therapeutics.
References
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AbacipharmTech. This compound. [Link]
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PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
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PubChem. tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]
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PubChem. tert-Butyl 3-bromo-1H-indole-1-carboxylate. [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252. [Link]
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Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97. [Link]
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PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
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A Comprehensive Technical Guide to tert-Butyl 4-bromoindoline-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-Butyl 4-bromoindoline-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthetic protocol, and detail its principal applications as a versatile intermediate. The strategic placement of the bromine atom at the 4-position, combined with the stability of the tert-butoxycarbonyl (Boc) protecting group, renders this molecule an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This guide will furnish researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage this compound in the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while also serving as a versatile template for chemical modification.
This compound emerges as a particularly valuable derivative for synthetic chemists. The molecule is engineered with two key features that facilitate controlled, regioselective functionalization:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the indoline nitrogen serves a dual purpose. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and it enhances the molecule's solubility in common organic solvents, simplifying reaction and purification procedures.
-
The 4-Bromo Substituent: The bromine atom is a superb synthetic handle. Its position on the aromatic ring makes it an ideal electrophilic partner for a host of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the precise installation of diverse aryl, heteroaryl, and amino moieties, enabling the systematic exploration of chemical space around the indoline core.
This guide will demonstrate how these features are exploited to construct libraries of novel compounds for screening and lead optimization in drug development programs.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis. The key identifiers and properties for this compound are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | N/A |
| CAS Number | 885272-46-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 298.18 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid (typical) | N/A |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [2] |
Chemical Structure
The structural representation of the molecule highlights the key functional groups available for synthetic manipulation.
Caption: Chemical structure of this compound.
Synthesis and Purification
While this compound is commercially available, an in-house synthesis may be required. The most direct and common method involves the protection of commercially available 4-bromoindoline.
Synthetic Rationale
The synthesis is a straightforward nucleophilic substitution where the lone pair of the secondary amine on the indoline ring attacks a carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this transformation.
Representative Experimental Protocol: Boc Protection of 4-Bromoindoline
-
Reagent Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-bromoindoline (1.0 equiv.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (TEA, 1.5 equiv.) to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Core Applications in Medicinal Chemistry
The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. The C-Br bond is readily functionalized using modern synthetic methods.
Caption: General workflow for the functionalization of this compound.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For this compound, this reaction is instrumental in synthesizing 4-aryl or 4-heteroaryl indolines, which are common motifs in kinase inhibitors and other targeted therapeutics.
Expert Insight: The choice of catalyst and base is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently used. The base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle.
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Cooling and Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography to isolate the 4-arylindoline product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[3] This reaction is particularly powerful for synthesizing 4-aminoindoline derivatives. The introduced amino group can serve as a key hydrogen bond donor or acceptor, significantly influencing the binding affinity of a molecule to its protein target.
Expert Insight: This reaction requires a specific combination of a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a phosphine ligand (e.g., XPhos, 0.05 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heating: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS.
-
Cooling and Quenching: Once complete, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Safety and Handling
As with all chemical reagents, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]
-
SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and handling information before use.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring a stable protecting group and a versatile synthetic handle, provides a reliable and efficient entry point into vast libraries of novel indoline-based compounds. The robust and predictable nature of its participation in palladium-catalyzed cross-coupling reactions allows researchers to rapidly synthesize and test new molecular designs, ultimately shortening the path from initial concept to potential therapeutic candidate.
References
- This compound - AbacipharmTech-Global Chemical supplier.
- 885272-46-8|tert-Butyl 4-bromoindoline-1-carboxyl
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Application Notes and Protocols: Tert-Butyl 7- bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis - Benchchem.
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An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for tert-butyl 4-bromoindoline-1-carboxylate, a key building block in the development of various pharmaceutical agents and research chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each stage of the synthesis. The presented pathway begins with the selective reduction of commercially available 4-bromoindole to 4-bromoindoline, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. Detailed experimental protocols, mechanistic insights, and data presentation are included to ensure reproducibility and aid in troubleshooting.
Introduction: The Significance of this compound
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen serves to modulate the reactivity of the molecule and is readily removable under acidic conditions, making it an ideal protecting group for multi-step syntheses. Consequently, this compound has emerged as a valuable intermediate for the synthesis of a wide range of therapeutic candidates, including kinase inhibitors and receptor modulators.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available 4-bromoindole. This strategy is predicated on two key transformations:
-
Selective Reduction of the Pyrrole Ring: The first critical step involves the reduction of the C2-C3 double bond of the indole ring system to form the corresponding indoline, while preserving the bromine substituent on the benzene ring.
-
N-Boc Protection: The secondary amine of the resulting 4-bromoindoline is then protected with a tert-butyloxycarbonyl group to yield the final product.
This approach is advantageous due to the ready availability of the starting material and the generally high-yielding nature of both the reduction and protection steps.
Diagram: Overall Synthesis Pathway
Caption: Two-step synthesis of the target compound.
Step 1: Selective Reduction of 4-Bromoindole to 4-Bromoindoline
The selective reduction of the electron-rich pyrrole ring of an indole without affecting the aromatic benzene ring or halogen substituents is a critical transformation. While catalytic hydrogenation is a common method for indole reduction, it carries the risk of dehalogenation, particularly with palladium catalysts. Therefore, chemical reduction methods are often preferred for halogenated indoles.
Mechanistic Considerations
The reduction of indoles in acidic media proceeds via protonation at the C3 position, which is the most nucleophilic carbon in the indole ring. This generates an indoleninium ion, which is then susceptible to hydride attack. The choice of a suitable hydride donor is crucial for achieving high yields and selectivity.
Recommended Protocol: Reduction with Sodium Borohydride in Trifluoroacetic Acid
A highly effective method for the reduction of indoles, including those with sensitive functional groups, involves the use of sodium borohydride in trifluoroacetic acid (TFA). The strong acidity of TFA facilitates the formation of the indoleninium ion, which is then readily reduced by the hydride species generated from sodium borohydride.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 equivalent) in trifluoroacetic acid (10-20 equivalents) at 0 °C (ice bath).
-
To this stirred solution, slowly add sodium borohydride (2.0-3.0 equivalents) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate or sodium carbonate until the gas evolution ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford crude 4-bromoindoline. This product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value | Rationale |
| Starting Material | 4-Bromoindole | Commercially available and the direct precursor. |
| Reagent | Sodium Borohydride | A mild and selective reducing agent in acidic media. |
| Solvent/Acid | Trifluoroacetic Acid | Activates the indole for reduction by protonation. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows for a smooth reduction. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. |
| Expected Yield | >80% | High yields are generally reported for this type of reduction. |
Step 2: N-Boc Protection of 4-Bromoindoline
The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard and robust reaction in organic synthesis. The Boc group enhances the stability of the indoline and prevents unwanted side reactions in subsequent synthetic steps. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the indoline nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.
Recommended Protocol: Protection with Di-tert-butyl Dicarbonate
A straightforward and high-yielding procedure for the N-Boc protection of 4-bromoindoline is detailed below.
Experimental Protocol:
-
Dissolve 4-bromoindoline (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate in a round-bottom flask.
-
To this solution, add a base. A common choice is triethylamine (1.5-2.0 equivalents). Alternatively, an aqueous solution of sodium bicarbonate can be used in a biphasic system.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, if using an organic base, wash the reaction mixture with water and then with brine. If using an aqueous base, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford a pure solid.
| Parameter | Value | Rationale |
| Starting Material | 4-Bromoindoline | The product from the previous reduction step. |
| Reagent | Di-tert-butyl dicarbonate | The standard reagent for introducing the Boc protecting group. |
| Base | Triethylamine or NaHCO₃ | Neutralizes acidic byproducts and facilitates the reaction. |
| Solvent | Dichloromethane or THF | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | Room Temperature | Mild conditions are sufficient for this transformation. |
| Reaction Time | 2-12 hours | Dependent on the specific substrate and conditions. |
| Expected Yield | >90% | N-Boc protection is typically a high-yielding reaction. |
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound can be reliably achieved in two high-yielding steps from 4-bromoindole. The selective reduction of the indole ring using sodium borohydride in trifluoroacetic acid, followed by a standard N-Boc protection, provides a robust and scalable route to this valuable synthetic intermediate. The protocols detailed in this guide, along with the mechanistic rationale, are intended to empower researchers to confidently synthesize this compound and utilize it in their drug discovery and development programs.
References
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Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link][2]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link][3]
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Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(4). [Link][4]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link][5]
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Xiang, S.-H., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett. [Link][6]
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Gribble, G. W., et al. (n.d.). On the reaction of indole with sodium borohydkide in trifluoroacetic acid. ResearchGate. Retrieved from [Link][7]
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Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27. [Link][8]
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Dolby, L. J., & Gribble, G. W. (n.d.). A convenient preparation of indoline. ResearchGate. Retrieved from [Link][9]
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Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96, 7812-7814. [Link][1]
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PubChem. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link][10]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link][11]
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Gribble, G. W. (n.d.). STEREOSELECTIVE REDUCTION OF 1,2,3,4,6,7,12,12b-OCTAHYDROINDOLO-[2,3-a1QUINOLIZINE WITH SODIUM BOROHYDRIDE IN TRIFLUOROACETIC A. Retrieved from [Link][12]
-
ResearchGate. (n.d.). tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. Retrieved from [Link][13]
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Bengtsson, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link][14]
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D'auria, M., et al. (2022). A facile protocol for the preparation of 2-carboxylated thieno [2,3- b ] indoles: a de novo access to alkaloid thienodolin. Organic & Biomolecular Chemistry. [Link][15]ob/d2ob00440b) [cite: 16]
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A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 4-bromoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-bromoindoline-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active compounds. The indoline scaffold is a privileged structure in numerous pharmaceuticals, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during subsequent synthetic transformations and allows for facile deprotection under acidic conditions. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and detailed, field-proven experimental protocols.
Strategic Approaches to the Target Molecule
The synthesis of this compound can be approached through a few key strategic disconnections. The most common and reliable methods involve the initial construction of the 4-bromoindole core, followed by reduction to the indoline and subsequent N-protection. Alternatively, the indoline ring can be formed directly from a suitably substituted benzene derivative. This guide will explore two principal pathways, each commencing from commercially available and cost-effective starting materials.
Caption: Overall synthetic workflow to the target molecule.
Pathway 1: The Leimgruber-Batcho Indole Synthesis Approach
The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the preparation of indoles from o-nitrotoluenes.[1] This approach is particularly advantageous due to the ready availability of substituted o-nitrotoluenes and the generally high yields of the cyclization step.
Starting Material: 3-Bromo-2-nitrotoluene
The key starting material for this route is 3-bromo-2-nitrotoluene. This compound contains the necessary substitution pattern to yield the desired 4-bromoindole upon reductive cyclization.
Caption: Leimgruber-Batcho synthesis of 4-bromoindole.
Experimental Protocol: Synthesis of 4-Bromoindole via Leimgruber-Batcho Reaction
Step 1: Formation of the Enamine Intermediate
-
To a solution of 3-bromo-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0-3.0 eq) and pyrrolidine (1.5-2.0 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate, which often presents as a dark red oil or solid. This intermediate is typically used in the next step without further purification.
Causality Behind Experimental Choices: The use of DMFDMA and a secondary amine like pyrrolidine is crucial for the formation of the enamine. The methyl group of the o-nitrotoluene is sufficiently acidic to react with the in situ generated aminal ester from DMFDMA and pyrrolidine, leading to the formation of the conjugated enamine. The electron-withdrawing nitro group is essential for activating the methyl group.
Step 2: Reductive Cyclization to 4-Bromoindole
-
Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney nickel (5-10 wt%) to the solution.
-
Subject the mixture to hydrogenation (H₂) at a pressure of 50-100 psi in a Parr shaker or a similar hydrogenation apparatus.
-
Maintain the reaction at room temperature and monitor the hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, carefully filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-bromoindole.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-bromoindole.
Trustworthiness of the Protocol: This two-step, one-pot or stepwise procedure is a robust and scalable method for the synthesis of a wide variety of indoles.[1] The reductive cyclization can also be achieved using other reducing agents such as palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid, providing flexibility depending on the substrate and available resources.[2]
| Reagent/Catalyst | Conditions | Typical Yield | Reference |
| Raney Ni, H₂ | 50-100 psi, RT, 2-6 h | 70-85% | |
| Pd/C, H₂ | 50 psi, RT, 4-8 h | 75-90% | [2] |
| SnCl₂·2H₂O | EtOH, reflux, 2-4 h | 65-80% | [2] |
| Fe, Acetic Acid | 80-100 °C, 1-3 h | 60-75% | [2] |
Pathway 2: The Fischer Indole Synthesis
An alternative and classic approach to the indole nucleus is the Fischer indole synthesis.[3][4] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.
Starting Material: 3-Bromophenylhydrazine
For the synthesis of 4-bromoindole, the logical starting material is 3-bromophenylhydrazine. This can be reacted with a suitable two-carbon synthon, such as pyruvic acid or an equivalent, to form the corresponding hydrazone, which then undergoes cyclization.
Caption: Fischer indole synthesis of 4-bromoindole.
Experimental Protocol: Synthesis of 4-Bromoindole via Fischer Indole Synthesis
-
To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 eq).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, to the reaction mixture.
-
Continue to heat the reaction at an elevated temperature (typically 80-120 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into a mixture of ice and water.
-
Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate, which will precipitate the crude 4-bromoindole-2-carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
The crude carboxylic acid is then decarboxylated by heating it in a high-boiling solvent like quinoline with a catalytic amount of copper powder.
-
The resulting 4-bromoindole can be purified by column chromatography.
Causality Behind Experimental Choices: The acidic conditions are essential for both the formation of the hydrazone and the subsequent-sigmatropic rearrangement that is the key step in the Fischer indole synthesis.[3][4] The choice of the carbonyl component determines the substitution pattern on the resulting indole. Pyruvic acid is a common choice as it leads to an indole-2-carboxylic acid, which can be readily decarboxylated.
Conversion of 4-Bromoindole to 4-Bromoindoline
Once 4-bromoindole is synthesized, the next crucial step is the reduction of the C2-C3 double bond to form the indoline ring. This can be achieved through several methods, with catalytic hydrogenation and reduction with sodium borohydride in acidic media being the most common.
Method A: Catalytic Hydrogenation
Experimental Protocol:
-
Dissolve 4-bromoindole (1.0 eq) in a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
To facilitate the reaction, an acid promoter such as phosphoric acid or trifluoroacetic acid can be added.[5]
-
Subject the mixture to hydrogenation (H₂) at atmospheric or slightly elevated pressure.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the catalyst through Celite and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-bromoindoline, which can be purified by column chromatography if necessary.
Method B: Reduction with Sodium Borohydride in Acidic Media
Experimental Protocol:
-
Dissolve 4-bromoindole (1.0 eq) in a carboxylic acid solvent, such as trifluoroacetic acid (TFA) or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) in portions to control the exothermic reaction and gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromoindoline by column chromatography.
Authoritative Grounding: The reduction of indoles with sodium borohydride in acidic media proceeds via protonation of the indole at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent.[6] The use of a strong acid like TFA is often effective for this transformation.[6]
Final Step: N-Boc Protection of 4-Bromoindoline
The final step in the synthesis is the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.
Experimental Protocol:
-
Dissolve 4-bromoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N) (1.2-1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound is often of high purity, but can be further purified by column chromatography if necessary.[3]
Trustworthiness of the Protocol: The Boc protection of amines is a very reliable and well-established reaction in organic synthesis. The use of di-tert-butyl dicarbonate is the standard method, and the reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[7]
Conclusion
This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound, a key building block in modern drug discovery. The choice between the Leimgruber-Batcho and Fischer indole syntheses for the preparation of the 4-bromoindole intermediate will depend on the availability of the respective starting materials and the specific expertise of the research team. The subsequent reduction and Boc protection steps are standard transformations that can be performed with high efficiency. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable compound for their drug development programs.
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Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
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Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Catalysis Communications, 103, 105793. [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
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Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
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Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,558,655. Washington, DC: U.S. Patent and Trademark Office. [Link]
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Leimgruber–Batcho indole synthesis. In Wikipedia. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567-2583. [Link]
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Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
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Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
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An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 92, 26-38. [Link]
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Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Molbank, 2005(4), M443. [Link]
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Experimental Procedures. Beilstein Journal of Organic Chemistry. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]
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Hydrogenation of Organic Molecules via Direct Mechanocatalysis. ChemRxiv. [Link]
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Sodium borohydride in carboxylic acid media: a phenomenal reduction system. designer-drug.com. [Link]
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On the reaction of indole with sodium borohydkide in trifluoroacetic acid. The Journal of Organic Chemistry, 49(23), 4522-4524. [Link]
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Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 13, 734-754. [Link]
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Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
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Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. ResearchGate. [Link]
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Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040. [Link]
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An In-depth Technical Guide to tert-Butyl 4-bromoindoline-1-carboxylate
Abstract: This technical guide provides a comprehensive overview of tert-Butyl 4-bromoindoline-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its chemical structure, properties, and spectroscopic profile. Furthermore, this guide will present a detailed, field-proven synthesis protocol, explore its reactivity and diverse applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of a Functionalized Indoline Scaffold
The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1] Its structural similarity to endogenous molecules, like neurotransmitters, allows indoline derivatives to interact with a wide array of biological targets, leading to applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of key functional groups dictates its utility:
-
The Indoline Core: Provides a rigid, three-dimensional framework amenable to further functionalization.
-
The N-Boc Group (tert-butoxycarbonyl): Serves as a robust protecting group for the indoline nitrogen. This group prevents unwanted side reactions at the nitrogen atom and can be readily removed under acidic conditions when desired.
-
The 4-Bromo Substituent: The bromine atom at the C4 position is the molecule's primary reactive handle. It activates the molecule for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, which are fundamental to modern organic synthesis.[1][3]
This guide will provide the technical details necessary to synthesize, characterize, and effectively utilize this compound in a research and development setting.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is paramount for its successful application.
Structural Representation
Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional components.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Data
The identity and purity of a synthesized compound must be rigorously confirmed through analytical techniques.
| Property | Value | Source |
| CAS Number | 885272-46-8 | [4][5] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [4] |
| Molecular Weight | 298.18 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
Table 1: Key Physicochemical Properties.
Spectroscopic data provides a fingerprint for the molecule. Below are typical chemical shifts observed in NMR spectroscopy.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Description |
| Aromatic Protons | 7.0 - 7.5 | Multiplets corresponding to the protons on the benzene ring. |
| Methylene Protons | 3.5 - 4.1 | Triplets corresponding to the two -CH₂- groups of the indoline ring. |
| Methylene Protons | 3.0 - 3.4 | Triplet corresponding to the other -CH₂- group of the indoline ring. |
| tert-Butyl Protons | ~1.5 | A sharp singlet integrating to 9 protons from the Boc group.[6][7] |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Description |
| Carbonyl Carbon | ~152 | Carbonyl of the Boc group. |
| Aromatic Carbons | 110 - 145 | Carbons of the benzene ring, including the C-Br carbon. |
| Boc Quaternary Carbon | ~81 | Quaternary carbon of the tert-butyl group. |
| Methylene Carbons | 45 - 55 | Carbons of the indoline ring -CH₂- groups. |
| tert-Butyl Carbons | ~28 | Methyl carbons of the tert-butyl group.[6] |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges. Note: Exact shifts can vary based on solvent and instrument.
Synthesis and Purification Protocol
The most common and reliable synthesis involves the protection of commercially available 4-bromoindoline with di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Reagents & Equipment:
-
4-Bromoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromoindoline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq). The purpose of the base is to scavenge the acidic proton that is generated during the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermic reaction upon the addition of Boc₂O.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block. The bromo-substituent is the key to its synthetic potential, primarily through palladium-catalyzed cross-coupling reactions.[8]
Key Reactions
-
Suzuki Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[8][9] This is a powerful method for introducing new aryl or vinyl groups at the 4-position of the indoline core.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide variety of amine-containing fragments.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, introducing an alkynyl moiety.
-
Heck Coupling: This reaction forms a new carbon-carbon bond with an alkene.[8]
Application in Medicinal Chemistry
The indole and indoline cores are central to many therapeutic areas. Derivatives of 4-bromoindole, a closely related precursor, are investigated for their potential as Glycogen synthase kinase-3 (GSK-3) inhibitors, which are relevant in neurodegenerative diseases like Alzheimer's and in oncology.[10] The ability to use cross-coupling reactions on intermediates like this compound allows chemists to rapidly synthesize libraries of novel compounds.[11][12] These libraries can then be screened for biological activity against various targets, accelerating the drug discovery process.[2]
Caption: Major cross-coupling pathways utilizing the title compound.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
General Hazards: This compound may cause skin and serious eye irritation.[13] It may also be harmful if swallowed or inhaled.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Spills: In case of a spill, avoid dust formation.[14] Collect the spilled material using an inert absorbent and dispose of it as hazardous waste.[13] Ensure the area is well-ventilated.[14]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.[14]
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined structure features a protected nitrogen and a strategically placed bromine atom, making it an ideal substrate for a range of cross-coupling reactions. This enables the straightforward synthesis of complex, functionalized indoline derivatives, which are of significant interest in the field of drug discovery. The reliable synthesis and purification protocols, combined with its broad reactivity, solidify its role as a critical tool for medicinal and organic chemists aiming to explore novel chemical space.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). 4-Bromoindole: Advancing Neuropharmacology and Oncology Research. Retrieved from [Link]
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Wadman, S. D., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4786. Retrieved from [Link]
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I-SMAD Foundation. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. Retrieved from [Link]
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AbacipharmTech. This compound. Retrieved from [Link]
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PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]
-
DergiPark. (2018, March 7). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) Study on p-tert-butylphenyl salicylate. Retrieved from [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 41(11), 1555–1564. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
ChemRxiv. (2024, September 17). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Chemical Properties of 4-Bromoindole. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2840. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. Retrieved from [Link]
-
Wiley Online Library. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]
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1H NMR of tert-Butyl 4-bromoindoline-1-carboxylate
An In-Depth Technical Guide to the ¹H NMR of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the structural nuances revealed by ¹H NMR. We will dissect the molecule's unique spectral signature, explain the causal factors behind observed chemical shifts and coupling patterns, and provide a robust, self-validating protocol for acquiring and interpreting high-quality data.
Introduction: The Structural Significance of this compound
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific molecule of interest, this compound, incorporates three key features that dictate its ¹H NMR spectrum:
-
The Indoline Core: A bicyclic heteroaromatic system containing a saturated five-membered ring fused to a benzene ring.
-
A Bromine Substituent at the C4 Position: This heavy halogen atom exerts significant electronic effects on the aromatic protons.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: Attached to the indoline nitrogen, this bulky group is crucial for synthetic strategies and produces a highly characteristic NMR signal.[3]
Unambiguous structural confirmation of this intermediate is paramount for the integrity of any synthetic pathway. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing precise, atom-level information about the molecular structure.[4]
Theoretical ¹H NMR Spectral Analysis: Predicting the Signature
A proactive analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. The molecule possesses several distinct, non-equivalent proton environments, which will give rise to a corresponding number of signals.[5]
The Aliphatic Region: Indoline Ring Protons
The saturated five-membered ring of the indoline core contains two methylene groups (–CH₂–) at positions C2 and C3.
-
C3 Protons (H-3): These protons are adjacent to the C2 methylene group and the aromatic ring. They are expected to appear as a triplet.
-
C2 Protons (H-2): These protons are adjacent to the C3 methylene group and the nitrogen atom. The electron-withdrawing effect of the nitrogen and the attached Boc group will deshield these protons, shifting them further downfield compared to the H-3 protons. They are also expected to appear as a triplet due to coupling with the H-3 protons. For a simple indoline, these signals appear around 3.00 ppm and 3.49 ppm.[6]
The Aromatic Region: A Substituted Benzene Ring
The protons on the benzene portion of the indoline ring (H-5, H-6, and H-7) form a complex spin system due to the C4-bromo substituent. This arrangement breaks the symmetry we might see in an unsubstituted indoline.
-
Ring Current Effects: Protons attached to an aromatic ring experience a strong deshielding effect due to the circulation of π-electrons, placing their signals in the downfield region of the spectrum (typically 6.5-8.0 ppm).[7][8]
-
Substituent Effects: The electron-withdrawing bromine atom at C4 will influence the chemical shifts of the adjacent protons. Specifically, H-5 will be deshielded, while the effects on H-6 and H-7 will be less pronounced.[9]
-
Coupling Pattern: The protons will exhibit ortho and meta coupling. We predict:
-
H-7: A doublet, coupled to H-6.
-
H-6: A triplet or doublet of doublets, coupled to both H-5 and H-7.
-
H-5: A doublet, coupled to H-6.
-
The Upfield Region: The tert-Butyl (Boc) Protecting Group
The Boc group is one of the most easily identifiable features in a ¹H NMR spectrum.
-
Signal Characteristics: It contains nine chemically equivalent protons from three methyl groups. This results in a very intense, sharp singlet.[10][11]
-
Chemical Shift: The signal for the Boc group consistently appears in a relatively uncrowded region of the spectrum, typically between 1.4 and 1.5 ppm.[3][12] This signal serves as an excellent diagnostic peak to confirm the successful installation of the protecting group.[13][14]
Experimental Protocol for Data Acquisition
Adherence to a standardized protocol is essential for obtaining a high-resolution, artifact-free spectrum. This protocol is designed to be self-validating by ensuring sample purity and proper instrument calibration.
Materials
-
This compound sample (~5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry sample. Causality: This amount provides an optimal concentration for a strong signal-to-noise ratio without causing issues of solubility or line broadening.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean vial. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which is ideal for chemical shift referencing.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. Causality: The lock signal compensates for any magnetic field drift during the experiment, ensuring spectral stability.
-
Shim the magnetic field to optimize its homogeneity. Causality: Shimming sharpens the peaks and improves resolution, which is critical for resolving complex coupling patterns.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
-
Data Processing and Interpretation Workflow
The following workflow outlines the logical steps from raw data to final structural confirmation.
Caption: Workflow for ¹H NMR Analysis of this compound.
Interpreting the Spectrum: A Summary of Expected Data
The processed ¹H NMR spectrum should be analyzed by examining the chemical shift, integration, and multiplicity of each signal.[15] The expected data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | ~ 1.5 | Singlet (s) | 9H | N/A |
| H-3 (2H) | ~ 3.1 | Triplet (t) | 2H | ~ 8.0 |
| H-2 (2H) | ~ 4.0 | Triplet (t) | 2H | ~ 8.0 |
| Aromatic Protons (H-5, H-6, H-7) | 6.8 - 7.5 | Multiplet (m) | 3H | See discussion below |
Detailed Aromatic Analysis: The three aromatic protons will likely appear as a complex multiplet. A higher field spectrometer would resolve this into:
-
H-7: A doublet with ortho coupling to H-6 (J ≈ 7-9 Hz).
-
H-6: A triplet or doublet of doublets due to ortho coupling with H-5 and H-7 (J ≈ 7-9 Hz for both).
-
H-5: A doublet with ortho coupling to H-6 (J ≈ 7-9 Hz).
The relative positions will depend on the combined electronic effects of the bromine and the indoline nitrogen.
Conclusion
The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint for its structural verification. The key diagnostic signals include the intense singlet of the Boc group around 1.5 ppm, two triplets in the aliphatic region corresponding to the C2 and C3 protons of the indoline ring, and a complex multiplet in the aromatic region for the remaining three protons. By understanding the underlying principles of chemical shift and spin-spin coupling, and by adhering to a rigorous experimental and analytical workflow, researchers can confidently and accurately characterize this vital synthetic intermediate, ensuring the integrity and success of their drug development programs.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Online] Available at: [Link]
-
Cioffi, C. L., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
-
Orton, H. W., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Online] Available at: [Link]
-
Sun, H., et al. (2018). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. ResearchGate. [Online] Available at: [Link]
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Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 4-bromoindoline-1-carboxylate, a key intermediate in contemporary drug discovery and development. As Senior Application Scientists, we recognize that robust, unambiguous structural characterization is the bedrock of chemical synthesis and process development. This document moves beyond a simple recitation of data, offering a detailed rationale for spectral assignments based on fundamental principles and providing a field-tested protocol for data acquisition. It is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for the rigorous structural elucidation of complex heterocyclic molecules.
Introduction: The Analytical Imperative
This compound is a versatile building block in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous bioactive compounds, while the bromine atom at the C4 position serves as a crucial handle for further functionalization via cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom.
Given its role as a foundational intermediate, confirming the precise structure and substitution pattern of this molecule is non-negotiable. While various analytical techniques contribute to its characterization, ¹³C NMR spectroscopy is uniquely powerful. It provides a direct count of non-equivalent carbon environments, offering definitive evidence for the integrity of the carbon skeleton and the specific location of substituents.[1] An incorrectly assigned regioisomer could derail an entire synthetic campaign, making mastery of its ¹³C NMR spectrum essential.
Theoretical Underpinnings: Decoding the Spectrum
The ¹³C NMR spectrum of this compound is a direct reflection of its electronic architecture. The chemical shift of each carbon is governed by its local electronic environment, which is modulated by hybridization state, inductive effects, and resonance.[2][3] To interpret the spectrum with confidence, we must first understand the influence of the key structural motifs: the indoline ring, the bromine substituent, and the Boc protecting group.
-
The Indoline Core: The indoline system contains both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons, which resonate in distinct regions of the spectrum. The aromatic carbons (C3a, C4, C5, C6, C7, C7a) are typically found downfield (110-150 ppm), while the aliphatic carbons of the five-membered ring (C2, C3) appear further upfield.[3][4]
-
The Bromine Substituent (C4-Br): The bromine atom exerts a powerful influence on the carbon to which it is directly attached (the ipso-carbon, C4). Due to the "heavy atom effect," the C4 signal is often shifted upfield relative to what would be predicted based on electronegativity alone. However, its primary diagnostic value comes from the significant downfield shift it induces on neighboring carbons through inductive electron withdrawal.
-
The Boc Protecting Group (N-Boc): The N-Boc group introduces three distinct carbon environments: the carbonyl carbon (C=O), the quaternary tert-butyl carbon (C(CH₃)₃), and the three equivalent methyl carbons (-CH₃). The carbonyl carbon is highly deshielded due to its sp² hybridization and bond to two electronegative atoms (N and O), causing it to appear far downfield (~150-160 ppm).[5] The quaternary carbon appears in the aliphatic region (~80 ppm), and the methyl carbons resonate at the high-field end of the spectrum (~28 ppm).[6]
Below is the structure of the molecule with the IUPAC numbering convention we will use for spectral assignment.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹³C NMR Spectrum and Signal Assignment
While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift increments and computational models provides an excellent framework for analysis.[7][8] The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Boc) | ~152.5 | Carbonyl carbon of the carbamate, highly deshielded.[6] |
| C7a | ~142.0 | Aromatic carbon bonded to nitrogen, deshielded by nitrogen's electronegativity. |
| C3a | ~133.0 | Aromatic carbon at a ring junction, adjacent to the bromine-substituted carbon. |
| C6 | ~128.5 | Aromatic CH carbon. |
| C5 | ~125.0 | Aromatic CH carbon. |
| C7 | ~115.0 | Aromatic CH carbon, potentially shielded by para-like relationship to C4-Br. |
| C4 | ~112.0 | Ipso-carbon attached to bromine; shows a characteristic upfield shift (heavy atom effect). |
| C(CH₃)₃ (Boc) | ~81.0 | Quaternary sp³ carbon of the tert-butyl group, bonded to oxygen.[6] |
| C2 | ~52.0 | Aliphatic CH₂ carbon adjacent to nitrogen. Deshielded by the adjacent heteroatom. |
| C3 | ~30.0 | Aliphatic CH₂ carbon beta to nitrogen. |
| -CH₃ (Boc) | ~28.4 | Three equivalent methyl carbons of the tert-butyl group.[6] |
Note: These are predicted values. Actual experimental values may vary slightly based on solvent, concentration, and temperature. The key takeaway is the relative ordering of the signals. Quaternary carbons (C3a, C4, C7a, C(CH₃)₃, and C=O) are expected to have lower intensities in a standard proton-decoupled spectrum.[9]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A robust and reproducible protocol is critical for obtaining high-quality data. The following procedure is a self-validating system designed for the routine characterization of this and similar small molecules.
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is the solvent of choice due to its excellent solubilizing power for this class of compounds and its single, well-defined solvent peak at 77.16 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. A clear, particulate-free solution is required.
Spectrometer Setup and Data Acquisition
This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the specific sample to ensure maximum sensitivity and optimal pulse shapes.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.
-
Acquisition Parameters: Load a standard ¹³C{¹H} experiment. Key parameters should be set as follows:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~240 ppm (from -10 to 230 ppm) to ensure all signals, including the carbonyl and any potential impurities, are captured.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter. While longer delays provide more quantitative data, a 2-second delay is a good compromise for routine analysis, allowing for adequate relaxation of most carbons without excessively long experiment times.
-
Number of Scans (NS): 1024 scans. This is a starting point; the number should be increased if the signal-to-noise ratio is insufficient.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. This ensures accurate chemical shift reporting.
The entire workflow can be visualized as follows:
Caption: Standard Operating Procedure for ¹³C NMR analysis, from sample preparation to final data analysis.
Conclusion
The ¹³C NMR spectrum of this compound is information-rich, providing unambiguous confirmation of its molecular structure. A systematic approach, grounded in an understanding of substituent effects, allows for the confident assignment of all eleven unique carbon signals. The downfield carbonyl signal, the characteristic shifts of the Boc group's aliphatic carbons, and the pattern of the aromatic signals collectively serve as a unique fingerprint for this critical synthetic intermediate. By adhering to the robust experimental protocol detailed herein, researchers can ensure the acquisition of high-quality, reliable data, thereby upholding the standards of scientific integrity in the drug development pipeline.
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Key reactions involving tert-Butyl 4-bromoindoline-1-carboxylate
An In-Depth Technical Guide to the Core Reactions of tert-Butyl 4-bromoindoline-1-carboxylate
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery and development, the indoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing potent and selective ligands for various biological targets.
This compound is a particularly valuable derivative of this scaffold. The molecule is strategically engineered for synthetic versatility:
-
The indoline core serves as the foundational pharmacophore.
-
The bromo-substituent at the 4-position is a key reactive handle, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments to explore the chemical space around the core.
-
The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose: it deactivates the nitrogen to prevent unwanted side reactions and enhances the solubility of the molecule in common organic solvents. It can be readily removed under acidic conditions in the final stages of a synthesis.
This guide provides a detailed exploration of the most critical synthetic transformations involving this compound, offering field-proven insights, step-by-step protocols, and an examination of the causality behind experimental choices. The focus is on palladium-catalyzed reactions, which are the cornerstone of its application in constructing complex molecular architectures.[1][2][3]
Core Synthetic Transformations
The true synthetic power of this compound is unlocked through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized C-C, C-N, and C-O bond formation.[4] The following sections detail the principles, mechanisms, and practical execution of the most pivotal reactions for this substrate.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
Nearly all the reactions discussed in this guide are powered by a palladium catalyst. The general mechanism, while having nuances for each specific reaction type, follows a consistent catalytic cycle.[5][6] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the indoline, forming a Pd(II) complex. This is often the rate-limiting step.[7][8]
-
Transmetalation (for Suzuki & Sonogashira) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. For Suzuki reactions, a base activates the boronic acid, facilitating the transfer of its organic group to the palladium.[9] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base deprotonates it to form a palladium-amido complex.[5][7]
-
Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the new desired bond (e.g., C-C or C-N). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][8]
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Suzuki-Miyaura Cross-Coupling: Constructing 4-Arylindolines
Principle and Significance: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[8][9] For this compound, this reaction is paramount for synthesizing 4-arylindoline derivatives. These products are key intermediates in the development of pharmaceuticals, including inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy.[2][3] The reaction's success hinges on its remarkable functional group tolerance and the relatively benign nature of its boronic acid reagents.[6][8]
Causality Behind Experimental Choices:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[9] Pre-formed catalysts like Pd(PPh₃)₄ can also be used directly.[10]
-
Ligand: Bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or biaryl phosphines (e.g., SPhos, XPhos) are critical. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[9] The choice of ligand can significantly impact reaction efficiency and substrate scope.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][9]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on standard literature procedures for coupling aryl halides with arylboronic acids.[6][8][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Phosphine Ligand (e.g., PPh₃, PCy₃) (4-10 mol% if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the phosphine ligand (if required).
-
Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylindoline product.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Representative Suzuki Coupling Parameters
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3.0) | MeOH | 90 | 80-95 | [11] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene | 80 | 77-82 | [10] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90 | General Protocol |
| Pd/C (3) | - | K₂CO₃ (2.0) | Ethanol/H₂O | 80 | Variable | [12] |
Buchwald-Hartwig Amination: Forging C-N Bonds
Principle and Significance: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][13] This reaction is indispensable in medicinal chemistry for synthesizing anilines and their derivatives.[7] When applied to this compound, it allows for the introduction of a wide array of primary and secondary amines at the 4-position, opening access to novel chemical entities with potential pharmacological activity.[4]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical.[7] Systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, XPhos) are highly effective.[4][14] These ligands promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[5] Sodium tert-butoxide (NaOtBu) is the most common choice, although carbonates like Cs₂CO₃ can also be effective, particularly for less hindered amines.[4][15]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[7][14]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a synthesis of general procedures described by Buchwald, Hartwig, and others.[7][14][15]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive stream of argon, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath (typically 80-110 °C). Stir the mixture vigorously for the specified time (12-24 hours).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the 4-aminoindoline derivative.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Data Presentation: Representative Buchwald-Hartwig Amination Parameters
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 85-95 | [4] |
| Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 110 | 80-99 | [14] |
| (NHC)Pd(allyl)Cl (2) | - | NaOtBu (1.5) | Dioxane | 100 | 82-98 | [16] |
Sonogashira Coupling: Introducing Alkynyl Functionality
Principle and Significance: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[10][17] This reaction is exceptionally valuable in drug discovery and materials science for introducing a rigid alkynyl linker.[17][18] For this compound, this transformation installs a versatile alkyne handle at the 4-position, which can be further elaborated through click chemistry, cyclization reactions, or reduction to access other functional groups. A key feature of the classic Sonogashira reaction is the use of a copper(I) co-catalyst, though copper-free versions have been developed.[10][19]
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are classic choices that are highly effective for this transformation.[10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used. It is believed to react with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate more rapidly than the alkyne itself. This accelerates the catalytic cycle. However, copper can also promote undesirable alkyne homocoupling (Glaser coupling).[19]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[10]
-
Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.
Experimental Protocol: Sonogashira Coupling
This protocol is based on the classical conditions developed by Sonogashira.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF, optional)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under an inert atmosphere.
-
Solvent and Reagent Addition: Add the solvent (if used) and the amine base (e.g., Et₃N), followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and copper salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 4-alkynylindoline.
Data Presentation: Representative Sonogashira Coupling Parameters
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | Good | [10] |
| Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | RT | Low | [10] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-Free) | TMP | DMSO | RT | 90-97 | [19] |
Conclusion
This compound is a masterful synthetic building block, designed for modular elaboration. Its utility is primarily realized through a suite of robust and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N linkages, and the Sonogashira coupling for C-C alkyne installations represent the core chemical technologies that enable researchers to rapidly generate libraries of complex indoline derivatives. A thorough understanding of the principles, mechanisms, and practical considerations outlined in this guide empowers scientists in drug development to leverage this versatile scaffold to its fullest potential, accelerating the discovery of novel therapeutics.
References
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. Retrieved January 10, 2026, from [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-reaction.com. Retrieved January 10, 2026, from [Link]
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Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules (Basel, Switzerland), 26(16), 5079. Retrieved January 10, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 49. Retrieved January 10, 2026, from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024). Semantic Scholar. Retrieved January 10, 2026, from [Link]
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Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules (Basel, Switzerland), 26(16). Retrieved January 10, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(8), 9037-9043. Retrieved January 10, 2026, from [Link]
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I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this? (2016). ResearchGate. Retrieved January 10, 2026, from [Link]
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Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Clutch Prep. Retrieved January 10, 2026, from [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 10, 2026, from [Link]
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tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, May 24). YouTube. Retrieved January 10, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). AbacipharmTech. Retrieved January 10, 2026, from [Link]
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Li, J., et al. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 64(9), 5519–5534. Retrieved January 10, 2026, from [Link]
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Tang, T., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. Retrieved January 10, 2026, from [Link]
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Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. (2013). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Novel 4-Arylindolines Containing a Pyrido[3,2- d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(17), 11815–11830. Retrieved January 10, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved January 10, 2026, from [Link]
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[Chemistry] Reaction of tert-butyl pentyl ether with HBr forms 1-bromopentane and compound . (2024, June 21). YouTube. Retrieved January 10, 2026, from [Link]
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A Technical Guide to the Strategic Application of tert-Butyl 4-bromoindoline-1-carboxylate in Modern Drug Discovery
Executive Summary: The indoline scaffold is a privileged structural motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. Within the arsenal of synthetic building blocks available to medicinal chemists, tert-butyl 4-bromoindoline-1-carboxylate has emerged as a particularly valuable and versatile intermediate. This guide provides an in-depth analysis of its strategic application, focusing on the core chemical principles that make it an indispensable tool in the development of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. We will explore its synthesis, core reactivity, and provide detailed, field-proven protocols for its functionalization, underpinned by the rationale behind key experimental choices.
Chapter 1: The Strategic Importance of the Indoline Scaffold
The indoline core is a recurring feature in numerous natural products and FDA-approved drugs, valued for its conformational rigidity and synthetic tractability. The strategic placement of functional groups on this scaffold allows for precise tuning of pharmacological properties. This compound is a pre-functionalized building block designed for maximum synthetic efficiency. Its utility is derived from three key structural features:
-
The Indoline Core: A saturated bicyclic amine that provides a defined three-dimensional vector for substituents, crucial for specific interactions within protein binding pockets.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky group serves a dual purpose. It deactivates the indole nitrogen, preventing unwanted side reactions, and allows for controlled, selective transformations at other positions of the ring.[1] The Boc group is metabolically labile and can be easily removed under acidic conditions in the final stages of a synthesis.
-
The C4-Bromine Atom: This is the primary reactive handle of the molecule.[1] Its position on the benzene ring makes it an ideal electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities.
Caption: Key functional features of the title compound.
Chapter 2: Synthesis and Physicochemical Properties
This compound is commercially available from numerous suppliers. Its synthesis typically involves the bromination of N-Boc-indoline, a process that must be carefully controlled to achieve the desired regioselectivity at the C4 position.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 885272-46-8[2] |
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 298.17 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF, Dioxane |
Chapter 3: Core Reactivity and Synthetic Utility
The primary application of this building block hinges on the reactivity of the C4-bromine atom, which serves as an anchor point for constructing carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.[3][4] These reactions are cornerstones of modern medicinal chemistry, offering mild and functional-group-tolerant conditions for assembling complex molecules.
Caption: Key cross-coupling reactions for functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most powerful tool for installing aryl and heteroaryl groups.[5] These moieties are critical for establishing key interactions in drug targets, such as pi-stacking with aromatic residues or forming hydrogen bonds via heteroatoms.
Experimental Protocol: Synthesis of a 4-Arylindoline Derivative
-
Vessel Preparation: To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen gas for 5-10 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylindoline product.
Scientist's Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be required to facilitate oxidative addition.[6]
-
Base: An aqueous base like K₂CO₃ is essential for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent (dioxane or toluene) and water is typically used to dissolve both the organic starting materials and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry, as they often serve as key hydrogen bond donors or acceptors and can be protonated to improve solubility.[1] The Buchwald-Hartwig amination provides a direct route to couple amines with the C4 position of the indoline core.[6]
Experimental Protocol: Synthesis of a 4-Aminoindoline Derivative
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%), a suitable phosphine ligand such as Xantphos (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Inerting & Solvent: Seal the vessel, remove from the glovebox, and add degassed, anhydrous 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 100 °C for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Scientist's Rationale:
-
Catalyst/Ligand System: The combination of a palladium precursor like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., Xantphos, XPhos) is crucial. These bulky, electron-rich ligands promote the challenging reductive elimination step that forms the C-N bond.[6]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is often required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are necessary to prevent quenching of the active catalyst and base.
Chapter 4: Case Studies in Medicinal Chemistry
Application in the Synthesis of Kinase Inhibitors
Protein kinases are critical targets in oncology and inflammation.[7] Many kinase inhibitors are designed to bind to the ATP pocket, and substituted heterocyclic scaffolds like indoline are excellent for mimicking the adenine region of ATP and forming hydrogen bonds with the kinase "hinge" region.[1] Functionalization at the C4 position of the indoline allows for the introduction of substituents that can occupy adjacent pockets, enhancing potency and selectivity.[8]
Caption: A generic binding mode of an indoline-based kinase inhibitor.
A typical synthetic strategy involves using a Suzuki coupling to attach a heteroaryl group (e.g., a pyrimidine or pyridine) to the C4 position. This heteroaryl group can then form the crucial hydrogen bonds with the kinase hinge.
Application in the Synthesis of GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern drugs.[9] While traditional GPCR drugs target the primary (orthosteric) binding site, there is growing interest in allosteric modulators that bind to a secondary site to fine-tune receptor activity.[10][11] The indoline scaffold can be elaborated into complex structures that fit into these allosteric pockets. Using this compound, chemists can systematically probe the structure-activity relationship (SAR) at the C4 position, attaching different groups via cross-coupling to optimize binding and achieve the desired modulatory effect (e.g., positive or negative allosteric modulation).[12]
Chapter 5: Conclusion and Future Perspectives
This compound is a high-value, versatile building block in medicinal chemistry. Its pre-installed protecting group and strategically placed bromine atom provide a streamlined entry point into a vast chemical space. The robust and predictable nature of palladium-catalyzed cross-coupling reactions at the C4 position allows for the rapid generation of diverse compound libraries, accelerating the discovery of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. Future applications will likely involve its use in more complex, multi-step syntheses and the exploration of less common but powerful coupling methodologies to further expand the accessible range of chemical structures.
References
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Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. Available at: [Link]
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Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Available at: [Link]
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This compound. AbacipharmTech-Global Chemical supplier. Available at: [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Available at: [Link]
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Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. Available at: [Link]
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Modern tools for the synthesis of complex bioactive molecules. Northwestern University. Available at: [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
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Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis, modeling, and RET protein kinase inhibitory activity of 3- and 4-substituted beta-carbolin-1-ones. PubMed. Available at: [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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Modulating the Properties of GPCR-Based Sensors Via C-Terminus Isoforms. PMC. Available at: [Link]
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Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. PMC - NIH. Available at: [Link]
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Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. NIH. Available at: [Link]
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Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]
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Design of allosteric modulators that change GPCR G protein subtype selectivity. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Safe Handling of tert-Butyl 4-bromoindoline-1-carboxylate
Introduction
tert-Butyl 4-bromoindoline-1-carboxylate is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its indoline core, protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a bromine atom, makes it a versatile intermediate for introducing the indoline scaffold into complex molecules. It is frequently utilized in the synthesis of kinase inhibitors, PROTAC linkers, and other pharmacologically active compounds.[1][2] The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
Given its integral role in discovery chemistry, a comprehensive understanding of its properties, hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed examination of this compound, offering practical, field-proven insights into its safe handling, storage, use, and disposal.
Physicochemical and Hazard Profile
A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties and associated hazards.
Chemical and Physical Properties
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 885272-46-8 | |
| Molecular Formula | C13H16BrNO2 | [3] |
| Molecular Weight | 298.18 g/mol | [3] |
| Appearance | White to off-white solid | Generic SDS |
| Melting Point | Not widely reported; handle as a stable solid | - |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate; Insoluble in water. | Generic synthesis protocols |
GHS Hazard Identification and Classification
This compound is classified as hazardous. The following table outlines its classification under the Globally Harmonized System (GHS).[3]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation.[3] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[3] |
Causality: The hazardous nature of this compound stems from its chemical structure. As an organic halide, it can react with biological nucleophiles, leading to irritation. The fine, powdered nature of the solid can lead to easy aerosolization, posing an inhalation risk that can irritate the respiratory tract.[3]
Comprehensive Safety and Handling Protocols
Adherence to rigorous safety protocols is non-negotiable when working with this reagent. The following sections detail the necessary engineering controls, personal protective equipment (PPE), and handling procedures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
-
Primary Engineering Control: All manipulations of solid this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[4] This is the most critical step to prevent inhalation of the powder.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times.[5] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required for large-scale operations or in the event of a ventilation failure.
-
Step-by-Step Safe Handling Workflow
The following workflow is designed to minimize exposure during routine laboratory use.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and clutter-free. Assemble all necessary glassware, reagents, and waste containers within the hood.
-
Weighing:
-
Tare a suitable container (e.g., a glass vial or round-bottom flask) on a balance located inside the fume hood.
-
Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula.
-
Avoid creating dust. If the solid is fine, handle it with extra care to minimize aerosolization.
-
Securely close the stock bottle immediately after use.
-
-
Dissolution & Reaction Setup:
-
Add the solvent to the container with the weighed compound in situ within the fume hood.
-
If the reaction requires an inert atmosphere, ensure the system is properly assembled and purged with nitrogen or argon before adding the reagent.[6]
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-soaked paper towel (e.g., ethanol or isopropanol).
-
Dispose of contaminated materials in a designated solid hazardous waste container.[7]
-
Remove gloves using the proper technique and wash hands thoroughly with soap and water.
-
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring safety.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] These materials can react exothermically or degrade the compound, potentially leading to the release of hazardous fumes.
Emergency Procedures
In the event of an accidental exposure or spill, a swift and correct response is critical.
| Incident | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Minor Spill | Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a designated, labeled hazardous waste container. Clean the spill area with a wet cloth and decontaminate. |
| Major Spill | Evacuate the area immediately. Alert laboratory personnel and contact the institutional emergency response team. |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any solutions containing it in a clearly labeled hazardous waste container. Do not dispose of it down the drain.[9]
-
Contaminated Materials: All items that have come into direct contact with the compound, such as gloves, paper towels, and weighing paper, must be placed in a sealed bag and disposed of in the solid hazardous waste stream.[7]
Application in Synthesis: A Protocol with Integrated Safety
To contextualize these safety procedures, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Reaction: Coupling of this compound with Phenylboronic Acid.
Detailed Protocol:
-
Inert Atmosphere Setup (Safety Rationale): To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add all solid reagents under a gentle stream of nitrogen. Causality: This prevents the oxidation of the palladium catalyst, which would deactivate it and halt the reaction.
-
Reagent Addition (Safety Rationale): Inside a fume hood, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh3)4, 0.05 eq). Causality: All solids are handled in the fume hood to mitigate inhalation risks. The base is added carefully as it is also an irritant.
-
Solvent Addition (Safety Rationale): Add degassed solvents (e.g., a mixture of toluene and water). Causality: Degassing the solvents by sparging with nitrogen removes dissolved oxygen, further protecting the sensitive catalyst.
-
Reaction (Safety Rationale): Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The reaction is heated in a well-maintained heating mantle to ensure stable temperature control and is performed behind the fume hood sash to contain any potential splashes or vapors.
-
Workup (Safety Rationale): Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate. Causality: The cooling and quenching steps are performed slowly to control any potential exotherms.
-
Purification and Isolation: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
By integrating safety considerations directly into the experimental protocol, researchers can ensure both a successful synthetic outcome and a safe working environment.
References
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PubChem. tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Chemical-Suppliers.com. This compound. Available from: [Link]
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Consumer Product Safety Commission. Toxicity Review of TPIB.pdf. Available from: [Link]
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IOP Publishing. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]
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NIC Industries. Safety Data Sheet: Tert-butyl acetate. Available from: [Link]
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Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available from: [Link]
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Princeton EHS. Safe handling of organolithium compounds in the laboratory. Available from: [Link]
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Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
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Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available from: [Link]
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LookChem. Toxicological data and environmental behavior of 4-tert-butylphenol. Available from: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Available from: [Link]
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- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylindoline Derivatives using tert-Butyl 4-bromoindoline-1-carboxylate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable for the synthesis of biaryl and vinyl-aryl structures, which are core motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable heterocyclic building block: tert-Butyl 4-bromoindoline-1-carboxylate . The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl or heteroaryl substituents at the 4-position via C-C bond formation is critical for library synthesis and structure-activity relationship (SAR) studies in drug discovery.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer practical insights for troubleshooting and optimization.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-bromine bond of the this compound. This step, often the rate-determining one, oxidizes the catalyst to a Pd(II) species.[1][3]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is not spontaneous; it requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium, displacing the halide.[9][10][11]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the indoline and the newly transferred aryl group) on the palladium center. This forms the desired C-C bond in the product, and crucially, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deep Dive: Causality Behind Experimental Choices
A successful Suzuki-Miyaura coupling depends on the synergistic interplay of several key components. The choice of each reagent is critical and based on established chemical principles.
| Component | Role & Rationale | Common Examples |
| Aryl Halide | The electrophilic partner. The C-X bond is cleaved during oxidative addition. Reactivity order is I > Br > OTf >> Cl.[3] Aryl bromides offer a good balance of reactivity and stability. | This compound |
| Organoboron Reagent | The nucleophilic partner. Boronic acids are common, but boronic esters (e.g., pinacol esters) are often preferred as they are more stable to protodeboronation and generally have better solubility in organic solvents.[8][12] | Phenylboronic acid, 4-Methoxyphenylboronic acid, Pyridine-3-boronic acid pinacol ester |
| Palladium Catalyst | The heart of the reaction. Often used as a stable precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a supporting ligand, or as a fully-formed complex (e.g., Pd(PPh₃)₄). Modern precatalysts offer high activity and stability.[8][13][14] | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3 |
| Ligand | Stabilizes the Pd(0) active species and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) often accelerate both oxidative addition and reductive elimination.[3][8] | PPh₃, dppf, SPhos, XPhos |
| Base | Essential for transmetalation. Activates the boronic acid to form a nucleophilic boronate. The choice of base can significantly impact yield. Inorganic bases are common, requiring an aqueous phase for solubility.[9][11][15] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Must dissolve, at least partially, all reactants. Biphasic systems (e.g., Dioxane/Water, Toluene/Water) are very common to accommodate both the organic substrates and the inorganic base. Anhydrous conditions can be used with soluble organic bases.[3][6][12] | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Reaction Scheme: (An image depicting the chemical reaction would be placed here)
Materials & Reagents:
| Reagent | MW | Role | Equivalents | Amount (for 1 mmol scale) |
| This compound | 314.21 | Aryl Halide | 1.0 | 314 mg |
| Arylboronic Acid | Variable | Nucleophile | 1.2 - 1.5 | Variable |
| Pd(PPh₃)₄ | 1155.56 | Catalyst | 0.03 (3 mol%) | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | Base | 2.0 - 3.0 | 276 - 415 mg |
| 1,4-Dioxane | - | Solvent | - | 4 mL |
| Deionized Water | - | Solvent | - | 1 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Solvent Addition: Add the degassed solvents (1,4-Dioxane and water, typically in a 4:1 ratio) via syringe. The mixture will be a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylindoline product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting & Field-Proven Insights
Even robust reactions can encounter issues. Below are common problems and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (O₂ present).2. Inactive catalyst or insufficient loading.3. Base is not strong enough or has poor solubility.4. Low reaction temperature. | 1. Ensure proper degassing technique (purge solvent with Ar/N₂ for 20-30 min).2. Use a fresh bottle of catalyst or switch to a more active precatalyst system (e.g., a Buchwald G3/G4 precatalyst).3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[3]4. Increase temperature to ensure reflux. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen, which can promote oxidative homocoupling.[8]2. Use of a Pd(II) precatalyst without a reducing agent, leading to a Pd(II)-mediated pathway. | 1. Improve degassing procedures rigorously.2. If using a Pd(II) source like Pd(OAc)₂, ensure the ligand (phosphine) can act as a reductant or that conditions favor reduction to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. |
| Protodeboronation (Loss of Boronic Acid) | 1. The boronic acid is unstable under the reaction conditions (common with electron-deficient or some heteroaryl boronic acids).2. Presence of excess water or acidic impurities. | 1. Switch from the boronic acid to a more stable boronic ester (e.g., neopentyl or pinacol ester).[6][8]2. Use anhydrous conditions with a soluble organic base if the substrate is highly sensitive. |
| Product is Difficult to Purify | 1. Co-elution of product with boronic acid homocoupling byproduct or other impurities.[16]2. Residual tin or other metal contaminants if boronic acid was prepared via Stille coupling. | 1. Try a different solvent system for column chromatography.2. A base wash during work-up can sometimes help remove acidic impurities like residual boronic acid. |
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for the synthesis of diverse 4-arylindoline derivatives. By understanding the underlying mechanism and the specific function of each reagent, researchers can rationally select conditions to maximize yield and purity. The protocol provided herein serves as a validated starting point, which can be further optimized for specific substrate combinations, making it an invaluable tool for professionals in pharmaceutical and materials science research.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. (2024). Suzuki Coupling: Mechanism & Examples. [Link]
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Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
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YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
American Chemical Society. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Institutes of Health. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (2019). Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Beilstein Journals. (2011). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
Springer. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
PubChem. (2024). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
-
ResearchGate. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reddit.com [reddit.com]
Application Notes & Protocols: Palladium Catalysts for tert-Butyl 4-bromoindoline-1-carboxylate Cross-Coupling
Introduction: The Significance of Functionalized Indolines in Medicinal Chemistry
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional, saturated heterocyclic nature provides access to a rich chemical space distinct from planar aromatic systems. Functionalization of the indoline core, particularly at the 4-position, allows for the introduction of diverse substituents that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from readily available precursors like tert-butyl 4-bromoindoline-1-carboxylate.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium catalysts for the cross-coupling of this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed and validated protocols for common transformations, and offer practical insights for troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally proceed through a common catalytic cycle.[1][2][3][4] Understanding this cycle is crucial for rational catalyst selection and reaction optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[1][2][3] This is often the rate-determining step of the reaction.[3]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):
-
In Suzuki-Miyaura coupling, an organoboron species (e.g., a boronic acid) undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center.[2] This step is typically facilitated by a base.[2][5]
-
In Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[6][7][8]
-
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocols for Key Cross-Coupling Reactions
The following protocols provide detailed, step-by-step methodologies for common palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[2][5] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[1]
Protocol: Synthesis of tert-Butyl 4-phenylindoline-1-carboxylate
| Reagent | MW | Equivalents | Amount |
| This compound | 298.18 | 1.0 | 298 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 24.5 mg |
| K₂CO₃ | 138.21 | 2.0 | 276 mg |
| Dioxane/H₂O (4:1) | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Rationale for Component Selection:
-
Catalyst (Pd(dppf)Cl₂): This air-stable palladium(II) precatalyst is readily reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust, electron-rich ligand that promotes both oxidative addition and reductive elimination.
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[5] Weaker bases can be used if the substrate is base-sensitive.
-
Solvent (Dioxane/H₂O): The aqueous-organic solvent mixture aids in the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[6][7][9] The choice of ligand is particularly crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]
Protocol: Synthesis of tert-Butyl 4-(morpholino)indoline-1-carboxylate
| Reagent | MW | Equivalents | Amount |
| This compound | 298.18 | 1.0 | 298 mg |
| Morpholine | 87.12 | 1.2 | 105 mg (0.10 mL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 23.1 mg |
| NaOtBu | 96.10 | 1.4 | 135 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound and NaOtBu.
-
Evacuate and backfill this flask with an inert gas.
-
Add the catalyst solution to the substrate/base mixture via cannula.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃/Xantphos): Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a large bite-angle bidentate phosphine ligand that promotes the reductive elimination of the C-N bond and prevents β-hydride elimination, a common side reaction.[10]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents are typically used for Buchwald-Hartwig aminations.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[12][13] This reaction is unique in that it typically employs a dual catalyst system of palladium and copper(I).[12][13]
Protocol: Synthesis of tert-Butyl 4-(phenylethynyl)indoline-1-carboxylate
| Reagent | MW | Equivalents | Amount |
| This compound | 298.18 | 1.0 | 298 mg |
| Phenylacetylene | 102.14 | 1.2 | 123 mg (0.13 mL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14.0 mg |
| CuI | 190.45 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 304 mg (0.42 mL) |
| THF | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry, degassed THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst System (PdCl₂(PPh₃)₂/CuI): The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
Base (Et₃N): The amine base serves to neutralize the HBr generated during the reaction and also acts as a solvent.
-
Solvent (THF): A polar aprotic solvent is suitable for this reaction.
Troubleshooting and Optimization
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
Common issues in palladium-catalyzed cross-coupling reactions include low yields, the formation of side products (e.g., homocoupling or hydrodehalogenation), and catalyst deactivation. Here are some strategies to address these challenges:
-
Low Yield:
-
Reagent Quality: Ensure all reagents, especially the boronic acid and amines, are pure and dry. Solvents should be anhydrous and degassed.
-
Catalyst and Ligand Screening: The choice of ligand can have a profound impact on reaction efficiency. For challenging substrates, screening a panel of ligands (e.g., Buchwald's biaryl phosphine ligands, N-heterocyclic carbenes) is often necessary.[1]
-
Base Optimization: The strength and solubility of the base can influence the reaction rate and outcome. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[15]
-
-
Homocoupling of Boronic Acids (Suzuki): This side reaction can be prevalent if the reaction mixture is not properly degassed, as oxygen can promote this pathway.[1] Using a slight excess of the boronic acid can also lead to homocoupling.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be minimized by ensuring a sufficiently active catalyst system and efficient coupling partner.
-
Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. This can sometimes be mitigated by using more robust ligands or precatalysts.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indoline scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of 4-substituted indolines for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the practical aspects of these powerful transformations.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5649. [Link]
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Wikipedia. (2024, May 15). Suzuki reaction. Retrieved from [Link]
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Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]
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Wikipedia. (2024, April 29). Buchwald–Hartwig amination. Retrieved from [Link]
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Dunsford, J. J., et al. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 11(48), 13038-13043. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of 4-aminoindoline derivatives, specifically focusing on the coupling of tert-butyl 4-bromoindoline-1-carboxylate with various primary and secondary amines. 4-Aminoindoline scaffolds are crucial building blocks in medicinal chemistry, and this protocol offers a robust and versatile method for their synthesis. We will delve into the critical parameters of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting common issues.
Introduction: The Significance of 4-Aminoindolines and the Buchwald-Hartwig Amination
The indoline scaffold is a privileged structural motif found in a vast array of biologically active compounds and natural products. Functionalization at the 4-position, particularly with an amino group, provides a key vector for modulating the pharmacological properties of these molecules. The resulting 4-aminoindoline derivatives are integral to the development of novel therapeutics.
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3] The mild conditions and broad functional group tolerance of the Buchwald-Hartwig amination make it particularly well-suited for the synthesis of complex molecules in drug discovery and development.[1]
This application note will provide a detailed examination of the key parameters and a reliable protocol for the successful Buchwald-Hartwig amination of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. The amine then coordinates to the palladium(II) complex, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired 4-aminoindoline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
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Application Note & Protocol: Palladium-Catalyzed Heck Reaction for the Synthesis of 4-Vinylindoline Derivatives
Topic: Heck Reaction Protocol using tert-Butyl 4-bromoindoline-1-carboxylate
Abstract: The indoline scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. The Mizoroki-Heck reaction provides a powerful and versatile tool for carbon-carbon bond formation, enabling the functionalization of such heterocyclic systems. This document provides a comprehensive, field-tested protocol for the palladium-catalyzed Heck coupling of this compound with olefinic partners. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss the critical roles of each reagent to empower researchers in drug discovery and chemical synthesis to achieve reliable and efficient outcomes.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, universally known as the Mizoroki-Heck reaction, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the construction of carbon-carbon bonds.[1][3] The reaction's high functional group tolerance, predictable stereoselectivity, and broad substrate scope have established it as an indispensable tool for synthesizing complex molecules.
This guide focuses on a specific, high-value substrate: this compound. The indoline core is central to numerous drug candidates, while the Boc (tert-butoxycarbonyl) protecting group enhances stability and solubility. The bromine atom at the C4 position serves as a synthetic handle for regioselective elaboration, allowing for the introduction of a vinyl group. This transformation opens a gateway to a diverse family of 4-substituted indoline derivatives, which are valuable building blocks for further chemical exploration.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] While various palladium sources and ligands can be used, the fundamental steps remain consistent.
-
Catalyst Activation (Generation of Pd(0)) : Many protocols employ a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂). This is reduced in situ to the active Pd(0) species by a phosphine ligand, an amine base, or other reagents in the mixture.[4][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Aryl-Pd(II)-Br complex.[3][4] This is often the rate-determining step.
-
Alkene Coordination & Insertion : The alkene partner coordinates to the palladium center. This is followed by a migratory insertion (syn-addition) of the alkene into the Aryl-Palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][5]
-
β-Hydride Elimination : For the product to be released, a hydrogen atom on the carbon beta to the palladium must be accessible for elimination. A syn β-hydride elimination occurs, yielding the substituted alkene product and a hydridopalladium(II) complex.[1][3] This step dictates the regioselectivity and stereoselectivity (typically trans) of the final product.[6]
-
Catalyst Regeneration : A base, such as triethylamine, neutralizes the generated hydrobromic acid (HBr) from the hydridopalladium(II) complex. This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Caption: Figure 1: The Mizoroki-Heck Catalytic Cycle.
Experimental Protocol: Coupling with n-Butyl Acrylate
This section details a representative protocol for the coupling of this compound with n-butyl acrylate. This procedure can be adapted for other activated alkenes.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (1 mmol scale) | Notes |
| This compound | 298.19 | 1.0 | 298 mg | Substrate |
| n-Butyl acrylate | 128.17 | 1.5 | 192 mg (0.21 mL) | Coupling partner. Use freshly distilled for best results. |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Catalyst precursor. |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg | Ligand. |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 202 mg (0.28 mL) | Base. Use freshly distilled over CaH₂. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Anhydrous solvent. |
Equipment
-
Oven-dried 25 mL Schlenk flask or round-bottom flask with a side arm
-
Magnetic stir bar
-
Septa and needles
-
Schlenk line or balloon with an inert gas (Nitrogen or Argon)
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vessel Preparation: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under a vacuum and heat gently with a heat gun to remove any adsorbed moisture. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (298 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Reagent Injection: Through the septum, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes until the solids begin to dissolve. Subsequently, add triethylamine (0.28 mL, 2.0 mmol) and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Reaction Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.[7] Dilute the dark mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent. Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure tert-butyl 4-(2-(butoxycarbonyl)vinyl)indoline-1-carboxylate.
Discussion of Critical Parameters
The success of the Heck reaction is highly dependent on the careful selection of each component.
-
The Catalyst System (Palladium and Ligand): The combination of Pd(OAc)₂ and PPh₃ is a robust and cost-effective system for many aryl bromides. The PPh₃ ligand stabilizes the Pd(0) center, preventing its precipitation as palladium black, and modulates its reactivity. For more challenging substrates or different alkenes, other ligands may be required. For instance, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.[8] A Pd:Ligand ratio of 1:2 is standard, as it promotes the formation of the catalytically active L₂Pd(0) species.
-
The Base: The base is non-negotiable; it is required to neutralize the acid (HBr) produced in the final step of the catalytic cycle.[3] Without a base, the catalyst would be protonated and deactivated, halting the cycle. Triethylamine (Et₃N) is a common organic base that is soluble in the reaction medium. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective and are sometimes preferred to avoid potential side reactions with the amine.
-
The Solvent: A polar, aprotic solvent like DMF is an excellent choice as it effectively dissolves the palladium salts and the organic reagents, facilitating a homogeneous reaction.[9] It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome activation energy barriers. Other suitable solvents include toluene, 1,4-dioxane, and acetonitrile.[8] The choice of solvent must be anhydrous, as water can interfere with the catalyst.
-
The Alkene: Electron-deficient alkenes like acrylates and acrylonitriles are generally more reactive in the Heck reaction. The coupling typically exhibits high stereoselectivity, yielding the E (trans) isomer as the major product due to steric factors in the transition state of the β-hydride elimination step.[6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (decomposed Pd source, presence of oxygen/water). Insufficient temperature. Poor quality base or solvent. | Ensure rigorous anhydrous/anaerobic conditions. Use fresh, high-purity reagents. Increase reaction temperature in 10 °C increments. Try a different ligand (e.g., a bulkier phosphine) or base (e.g., K₂CO₃). |
| Formation of Palladium Black | Ligand dissociation or decomposition, leading to Pd(0) aggregation. | Increase the ligand-to-palladium ratio (e.g., 4:1). Ensure the reaction is well-stirred. |
| Debromination of Substrate | A common side reaction, often promoted by impurities or specific reaction conditions. | Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can sometimes suppress this pathway.[2] Lowering the reaction temperature may also help. |
| Alkene Isomerization/Polymerization | Reaction temperature is too high or reaction time is too long. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
Conclusion
The Mizoroki-Heck reaction is a highly reliable and powerful method for the C4-vinylation of this compound. The protocol described herein provides a robust starting point for researchers, offering a clear pathway to valuable synthetic intermediates. By understanding the mechanistic principles and the function of each reagent, scientists can effectively troubleshoot and adapt this procedure to a wide range of olefinic partners, thereby accelerating the synthesis of novel and complex indoline-based molecules for drug discovery and materials science.
References
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- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
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Xu, F., Korch, K. M., & Watson, D. A. (2019). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Angewandte Chemie International Edition, 58(38), 13448-13451. [Link]
- National Center for Biotechnology Information. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.
- Molecular Complexity through Catalysis. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes.
- PubMed. (2019). Synthesis of Indolines and Derivatives by Aza-Heck Cyclization.
- ResearchGate. (n.d.). Ligand-Promoted Fluorinated Olefination of Isatins at the C5 Position via a Palladium Catalyst.
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Beilstein-Institut. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 836-843. [Link]
- National Institutes of Health. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
- ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
- ChemRxiv. (n.d.). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds.
- National Center for Biotechnology Information. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
-
Royal Society of Chemistry. (2022). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Chemical Communications, 58(74), 9666-9669. [Link]
- National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
-
ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(4), 1236-1241. [Link]
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- Organic Syntheses. (n.d.). HECK REACTIONS OF ARYL CHLORIDES CATALYZED BY PALLADIUM/TRI-tert-BUTYLPHOSPHINE: (E)-2-METHYL-3-PHENYLACRYLIC ACID BUTYL ESTER AND (E)-4-(2-PHENYLETHENYL)BENZONITRILE.
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Application Notes & Protocols: Sonogashira Coupling of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions, tolerates a wide array of functional groups, and has been extensively utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This document provides a detailed experimental guide for the Sonogashira coupling of tert-Butyl 4-bromoindoline-1-carboxylate, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss key considerations for successful execution and optimization.
Introduction: The Power of the Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for the construction of arylethynes.[5] Its broad applicability stems from its operational simplicity and the mild reaction conditions, which often allow for the coupling of complex and sensitive substrates.[1][6] The reaction is particularly significant in drug discovery and development, where the introduction of an alkyne moiety can significantly modulate the pharmacological properties of a molecule.[7]
The core of the Sonogashira reaction involves a dual catalytic cycle. A palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while a copper co-catalyst is crucial for the activation of the terminal alkyne via the formation of a copper acetylide intermediate.[1][8]
Mechanistic Rationale: A Tale of Two Catalysts
While the precise mechanism can be complex and is still a subject of some debate, the generally accepted pathway for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[9][10][11]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound in this case) to form a Pd(II) intermediate.[1][8]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.[1][8] This step is crucial for activating the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex, regenerating the copper catalyst.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][8]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][9][12] However, the classic copper-co-catalyzed system remains widely used for its efficiency, particularly with less reactive aryl bromides.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of specific parameters may be necessary for different alkyne coupling partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl bromide substrate |
| Terminal Alkyne | Coupling partner |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium catalyst precursor |
| Copper(I) iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and solvent |
| Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Co-solvent (optional) |
| Schlenk flask or sealed reaction vial | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Nitrogen or Argon inert gas supply | To maintain an inert atmosphere |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Silica gel for column chromatography | Purification |
| Standard laboratory glassware | General use |
Reaction Setup and Execution
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.
Step 1: Preparation of the Reaction Vessel
-
To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound (1.0 eq).
Step 2: Addition of Catalysts and Alkyne
-
Under a stream of nitrogen or argon, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01-0.05 eq) and copper(I) iodide (CuI) (0.02-0.10 eq). The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
Add the terminal alkyne (1.1-1.5 eq).
Step 3: Addition of Solvent and Base
-
Add an appropriate anhydrous solvent such as THF or DMF. The choice of solvent can influence reaction efficiency.[13]
-
Add the amine base, such as triethylamine or diisopropylamine (2.0-5.0 eq). The base is crucial to neutralize the hydrogen halide formed during the reaction.[1]
Step 4: Reaction Monitoring
-
Seal the flask and stir the reaction mixture at room temperature or with gentle heating (40-80 °C). The reactivity of aryl bromides is generally lower than aryl iodides, often necessitating elevated temperatures to achieve a reasonable reaction rate.[1][6][13]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 5: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper catalysts.[8][14]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[14][15]
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: While PdCl₂(PPh₃)₂ is a common and effective catalyst, other palladium sources and phosphine ligands can be employed. For challenging substrates, more electron-rich and bulky phosphine ligands can enhance catalytic activity.[9][13]
-
Copper Co-catalyst: The presence of copper(I) iodide significantly accelerates the reaction. However, in cases where the starting materials or products are sensitive to copper, or if alkyne homocoupling is a major issue, a copper-free protocol may be necessary.[1][12][16]
-
Base Selection: The choice of base is critical. Amine bases like triethylamine and diisopropylamine are commonly used as they also act as solvents. Inorganic bases such as potassium carbonate or cesium carbonate can also be effective.[1]
-
Solvent: While the amine base can often serve as the solvent, co-solvents like THF or DMF are frequently used to ensure the solubility of all reaction components.[13]
-
Reaction Temperature: Aryl bromides are less reactive than their iodide counterparts and typically require heating to proceed at a reasonable rate.[1][6] Optimization of the reaction temperature is often necessary.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidative dimerization of the alkyne (Glaser coupling), which is a common side reaction in the presence of oxygen.[1]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
References
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Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
IOSR Journal. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]
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-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
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Application Notes and Protocols: N-Boc Deprotection of tert-Butyl 4-bromoindoline-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1] For researchers and professionals in drug development, mastering the nuances of Boc deprotection is critical, particularly when dealing with functionalized heterocyclic scaffolds like 4-bromoindoline. The presence of the bromine atom on the indoline core introduces electronic effects that can influence the reactivity of the molecule, necessitating a careful selection of deprotection methodology to ensure high yield and purity of the desired 4-bromoindoline product.
This comprehensive guide provides an in-depth analysis of various methods for the N-Boc deprotection of tert-butyl 4-bromoindoline-1-carboxylate. We will explore the mechanistic underpinnings of common acidic protocols, delve into alternative strategies for sensitive substrates, and provide detailed, field-proven experimental procedures.
Mechanistic Insights into Acid-Mediated N-Boc Deprotection
The most prevalent method for Boc group removal is acid-catalyzed cleavage.[1] The generally accepted mechanism involves a few key steps, regardless of the specific acid employed.
Mechanism of Acidic Boc Deprotection:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., TFA or HCl).[1][2][3] This initial step makes the carbamate more susceptible to cleavage.
-
Formation of the tert-Butyl Cation: Following protonation, the weak carbon-oxygen bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][4]
-
Amine Salt Formation: In the acidic environment, the newly liberated amine is protonated, typically forming an amine salt (e.g., trifluoroacetate or hydrochloride salt).[2][5]
It is crucial to perform these reactions in a well-ventilated fume hood or with appropriate off-gassing, as the evolution of CO2 and potentially isobutylene gas can cause pressure buildup in a closed system.[2][4]
The Challenge of the tert-Butyl Cation
A primary concern during acidic Boc deprotection is the generation of the highly reactive tert-butyl cation.[6][7] This electrophile can engage in side reactions, particularly with nucleophilic moieties on the substrate or product, leading to unwanted byproducts.[6][7] For electron-rich aromatic systems like indoline, there is a risk of Friedel-Crafts-type alkylation on the aromatic ring. While the bromine atom at the 4-position is deactivating, the potential for side reactions should not be dismissed. To mitigate this, scavengers are often employed.
Common Scavengers and Their Role:
-
Anisole or Thioanisole: These electron-rich aromatic compounds can act as cation traps, effectively quenching the tert-butyl cation and preventing it from reacting with the desired product.
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes can reduce the tert-butyl cation to isobutane.
The choice and necessity of a scavenger depend on the specific substrate and the strength of the acidic conditions employed.
Experimental Protocols
Herein, we provide detailed protocols for the most common and effective methods for the N-Boc deprotection of this compound.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and robust method for Boc deprotection. TFA is a strong acid that facilitates rapid cleavage of the Boc group at room temperature.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
TFA Addition: To the stirring solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq). The amount of TFA can be adjusted based on the reactivity of the substrate and the desired reaction time. For substrates prone to side reactions, a lower concentration of TFA and the inclusion of a scavenger like anisole (1-2 eq) is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting residue will be the trifluoroacetate salt of 4-bromoindoline.
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the excess acid.[8]
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-bromoindoline.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Hydrochloric Acid (HCl) in Dioxane
Using a solution of HCl in an organic solvent like dioxane is another widely used and effective method.[9][10] This approach can sometimes offer better selectivity, especially in the presence of other acid-sensitive functional groups.[9][10][11]
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or DCM) in a round-bottom flask, add a 4 M solution of HCl in dioxane (5-10 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Deprotection is generally complete within 30 minutes to 2 hours.[9][10]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.[12]
-
The resulting solid is the hydrochloride salt of 4-bromoindoline.
-
For the free amine, a basic work-up as described in Method 1 can be employed.[8] Alternatively, if the hydrochloride salt is the desired product for subsequent steps, it can be used directly after thorough drying.
-
Method 3: Thermal Deprotection
For substrates that are sensitive to strong acidic conditions, thermal deprotection offers a milder alternative.[13] This method avoids the use of strong acids and can be performed in various solvents or even neat.[13][14]
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a high-boiling point solvent such as toluene, xylene, or N,N-dimethylformamide (DMF). The concentration can be higher than in the acidic methods.
-
Heating: Heat the reaction mixture to reflux (typically 110-150°C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Thermal deprotections can be slower, often requiring several hours to reach completion.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
The crude product can then be purified by column chromatography.
-
Method 4: Alternative "Green" Method - Hot Water
In a push towards more environmentally benign synthesis, methods utilizing water as a solvent and catalyst have been developed.[15][16][17] Refluxing in water has been shown to effectively remove the Boc group from various amines.[15][16]
Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in deionized water in a round-bottom flask equipped with a reflux condenser.[1]
-
Heating: Heat the mixture to reflux (100°C) with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary but is often complete within a few hours.[1]
-
Work-up:
-
Cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent like ethyl acetate or DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography as needed.
Comparative Summary of Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Acidic (TFA) | Trifluoroacetic Acid | Dichloromethane | Room Temp | 1-4 hours | Fast, reliable, well-established. | Harsh conditions, potential for side reactions, requires neutralization. |
| Acidic (HCl) | 4 M HCl in Dioxane | Dioxane/MeOH/DCM | Room Temp | 0.5-2 hours | Fast, efficient, can offer good selectivity.[9][10] | Corrosive reagent, requires careful handling and removal. |
| Thermal | None | Toluene, Xylene, DMF | 110-150°C | Several hours | Mild, avoids strong acids. | Slow, requires high temperatures which may not be suitable for all substrates. |
| Hot Water | Water | Water | 100°C | Variable | Environmentally friendly, simple work-up.[15][16] | May not be suitable for all substrates, potential for low solubility. |
Visualization of Workflows
Acidic Deprotection Workflow
Caption: General workflow for acidic N-Boc deprotection.
Thermal Deprotection Workflow
Caption: General workflow for thermal N-Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid, the reaction temperature (for thermal methods), or the reaction time. Ensure that your starting material is fully dissolved.
-
Side Product Formation: The appearance of unexpected spots on TLC or peaks in LC-MS may indicate side reactions. The use of scavengers is the first line of defense against byproducts from the tert-butyl cation.[7]
-
Product Isolation: 4-bromoindoline is an amine and can be somewhat water-soluble, especially in its protonated form. During work-up, ensure that the aqueous layer is thoroughly extracted to maximize yield. If the product is intended to be the hydrochloride salt, avoid a basic wash.
-
Stability of 4-bromoindoline: The free 4-bromoindoline may be sensitive to air and light. It is often best to use it directly in the next synthetic step or store it under an inert atmosphere at low temperatures.
Conclusion
The deprotection of this compound is a critical transformation for accessing the versatile 4-bromoindoline scaffold. While acidic methods using TFA or HCl remain the workhorses for this transformation due to their speed and reliability, thermal and water-mediated methods provide valuable alternatives for sensitive substrates or when "green" chemistry principles are a priority. A thorough understanding of the reaction mechanism, potential side reactions, and appropriate work-up procedures is paramount for achieving high yields and purity. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (2025, December). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
HeteroLetters. (2013). STUDIES ON SY. 3(4), 415-426. Retrieved from [Link]
- Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25027–25034. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
-
ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]
- Pfizer. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Retrieved from [Link]
Sources
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- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
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Application Note: High-Purity Isolation of tert-Butyl 4-bromoindoline-1-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of tert-butyl 4-bromoindoline-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will explore the rationale behind solvent system selection, sample loading techniques, and post-chromatography analysis to ensure the isolation of a high-purity final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API). Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This application note details a robust and reproducible method for the purification of the title compound using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and efficiency over traditional gravity-fed columns.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to determine the optimal solvent system using TLC. This preliminary analysis allows for the visualization of the separation between the desired product and any impurities.
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate ratio.
-
Visualize the separated spots under UV light and/or by staining with potassium permanganate.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from other components.[2][3]
Experimental Protocol: Automated Flash Column Chromatography
This protocol outlines the steps for purifying crude this compound using an automated flash chromatography system.
Sample Preparation and Loading
Proper sample preparation is crucial for achieving optimal separation. Overloading the column or using an inappropriate loading technique can lead to poor resolution.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a strong solvent, such as dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent from the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This technique, known as dry loading, often results in better separation than direct liquid injection.[3]
-
Carefully add the silica-adsorbed sample to the top of the pre-packed column.
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0-20% B over 20 column volumes |
| Flow Rate | 40 mL/min (for a 40g column) |
| Detection | UV, 254 nm |
Elution and Fraction Collection
The automated system will elute the compounds from the column based on their polarity. Non-polar impurities will elute first, followed by the desired product, and then more polar impurities.
Workflow:
Caption: Workflow for the purification of this compound.
Post-Chromatography Analysis
After fraction collection, it is necessary to identify the fractions containing the pure product.
Protocol:
-
Spot every few collected fractions onto a TLC plate.
-
Develop the TLC plate using the solvent system determined in the pre-purification analysis.
-
Visualize the spots to identify the fractions containing only the desired product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the identity and purity of the final product using NMR and mass spectrometry.
Rationale and Scientific Insights
The choice of a hexane and ethyl acetate solvent system is based on the principle of "like dissolves like" and the polarity of the stationary phase.[1] Silica gel is a polar adsorbent, and therefore, non-polar compounds will have a weaker interaction with it and elute faster with a non-polar mobile phase like hexane.[2] As the polarity of the mobile phase is gradually increased by adding ethyl acetate, more polar compounds will begin to elute. This compound, being moderately polar, is expected to elute at a relatively low percentage of ethyl acetate.
The use of a gradient elution, where the concentration of the more polar solvent is gradually increased, allows for the efficient separation of compounds with a wider range of polarities.[3] This is often more effective than isocratic elution (using a constant solvent composition) for complex mixtures.
The Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen can be sensitive to acidic conditions. While silica gel is generally considered neutral, it can have acidic sites.[1] If cleavage of the Boc group is observed, it may be necessary to use deactivated silica gel, which can be prepared by treating the silica with a base such as triethylamine.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Degradation | Acid-sensitive compound. | Use deactivated silica gel or add a small amount of triethylamine to the mobile phase. |
| Broad Peaks | Sample dissolved in a solvent that is too strong. | Use a weaker solvent for sample loading. |
| Air bubbles in the column. | Ensure the column is properly packed and equilibrated. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these guidelines, researchers can obtain a high-purity product, which is essential for the successful synthesis of downstream targets in drug discovery and development.
References
-
University of California, Los Angeles. Column chromatography. Available at: [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Organic Syntheses. A. 2-Bromo-N-Boc-glycine tert-butyl ester. Available at: [Link]
Sources
Mastering the Purification of tert-Butyl 4-bromoindoline-1-carboxylate Derivatives: A Guide to Recrystallization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, achieving the desired purity is paramount. This application note provides a detailed guide to developing a robust recrystallization protocol for tert-butyl 4-bromoindoline-1-carboxylate and its derivatives. As a key building block in medicinal chemistry, the crystalline purity of this compound directly impacts the yield, impurity profile, and overall success of subsequent synthetic steps. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt the protocols to their specific needs.
The Strategic Importance of Recrystallization
While modern chromatography techniques are powerful, classical recrystallization remains a highly efficient and scalable method for purifying solid organic compounds.[1] For pharmaceutical intermediates like this compound, recrystallization offers several advantages:
-
High Purity: It is exceptionally effective at removing small amounts of impurities, often achieving a level of purity that is difficult to obtain by chromatography alone.[1]
-
Scalability: The process can be readily scaled up from milligrams to kilograms, a critical consideration in drug development.
-
Cost-Effectiveness: Recrystallization is generally less expensive than chromatography, requiring less solvent and no specialized equipment.
-
Polymorph Control: The controlled nature of crystal growth allows for the potential to isolate specific crystalline forms (polymorphs), which can have significant implications for the physical and chemical properties of an active pharmaceutical ingredient (API).[2][3]
Understanding the Molecule: this compound
Successful recrystallization begins with an understanding of the target molecule's structure and properties.
Caption: Key structural features influencing solubility.
The this compound molecule possesses several key features that dictate its solubility:
-
Indoline Core: A bicyclic aromatic amine derivative that provides a degree of polarity.
-
tert-Butoxycarbonyl (Boc) Group: A bulky, non-polar protecting group that significantly increases the lipophilicity of the molecule, making it more soluble in organic solvents.
-
Bromo Group: A halogen substituent that increases the molecular weight and has a minor impact on polarity.
This combination suggests that the compound will be sparingly soluble in non-polar solvents and more soluble in moderately polar to polar organic solvents, especially upon heating.
Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility.[4][5] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor).
Caption: The fundamental workflow of recrystallization.
Protocol Part 1: Solvent Screening - The Key to Success
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[5] An ideal solvent should exhibit the following characteristics:
-
High Solute Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solute Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.
-
Impurities: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered off from the hot solution).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]
-
Non-reactive: The solvent must not react with the compound being purified.
Recommended Solvents for Screening:
Based on the structure of this compound, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Polarity | Rationale |
| Single Solvents | ||
| Isopropanol (IPA) | Polar | Often a good starting point for moderately polar compounds. |
| Ethanol (EtOH) | Polar | Similar to IPA, good general-purpose solvent.[7] |
| Ethyl Acetate (EtOAc) | Mid-Polar | The ester functional group can be a good match for the carbamate in the target molecule.[7] |
| Toluene | Non-Polar | May be effective if the compound is less polar than anticipated; good for inducing crystallization of aromatic compounds. |
| Heptane/Hexane | Non-Polar | Likely to be a poor solvent on its own, but an excellent anti-solvent. |
| Solvent Mixtures | ||
| Ethyl Acetate / Heptane | Variable | A versatile system where solubility can be finely tuned. Dissolve in hot EtOAc and add heptane as an anti-solvent.[7] |
| Toluene / Heptane | Variable | Similar to EtOAc/Heptane, but for less polar compounds. |
| Isopropanol / Water | Variable | A polar system where water acts as an anti-solvent. Useful if the compound has some water solubility at high temperatures. |
Experimental Protocol for Solvent Screening:
-
Place approximately 50-100 mg of the crude this compound into several test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a large amount of purified crystals upon cooling.
Protocol Part 2: Step-by-Step Recrystallization Procedure
This protocol is based on a single-solvent cooling recrystallization, which is the most common and straightforward method.[5]
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hotplate with stirring capabilities
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add a small amount of the chosen solvent, enough to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid completely dissolves. Causality: It is crucial to add the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated or near-saturated. Adding too much solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the glassware prevents premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature without disturbance. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling. Rapid cooling can trap impurities within the crystal lattice.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals by further decreasing the solubility of the compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper that fits snugly.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The solvent must be cold to minimize the redissolving of the purified crystals. This step removes any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause | Solution |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.[4] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- High concentration of impurities. | - Re-heat the solution and add more solvent.- Ensure slower cooling.- Consider a different solvent or a pre-purification step like column chromatography. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use less solvent initially.- Cool the solution for a longer period in an ice bath.- Ensure glassware for hot filtration is adequately pre-heated. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- Incomplete washing. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure thorough washing with cold solvent. |
Conclusion
Recrystallization is a powerful and elegant technique for the purification of this compound and its derivatives. By systematically screening for an appropriate solvent system and carefully controlling the cooling process, researchers can achieve high purity and yield, which is essential for the advancement of drug discovery and development programs. This guide provides the foundational knowledge and practical steps to master this indispensable laboratory technique.
References
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136. Available at: [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs. Available at: [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. scispace.com [scispace.com]
- 3. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract: This application note provides a comprehensive and detailed guide for the scaled-up synthesis of tert-butyl 4-bromoindoline-1-carboxylate, a critical building block in contemporary medicinal chemistry and drug discovery. The protocol herein is designed for researchers and process chemists, emphasizing safety, scalability, and reproducibility. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure for a multi-gram scale synthesis, and address critical process safety considerations and troubleshooting strategies.
Introduction: The Significance of the 4-Bromoindoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The N-Boc (tert-butyloxycarbonyl) protecting group ensures stability and enhances solubility in organic solvents, making this compound an invaluable intermediate for constructing complex molecular architectures aimed at diverse therapeutic targets, including kinase inhibitors and other signaling pathway modulators.[1] This guide outlines a reliable two-step synthesis from commercially available indoline.
Chemical Principles and Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
N-Boc Protection of Indoline: The synthesis commences with the protection of the secondary amine of indoline using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds smoothly under mild conditions to form tert-butyl indoline-1-carboxylate. The Boc group is robust, stable to a wide range of non-acidic reagents, and prevents unwanted side reactions at the nitrogen atom in the subsequent step.[2]
-
Regioselective Bromination: The second step is an electrophilic aromatic substitution on the electron-rich benzene ring of the indoline core. The N-Boc group, being an activating and ortho-, para-directing group, influences the regioselectivity of the bromination. Using N-Bromosuccinimide (NBS) as the brominating agent offers significant safety and handling advantages over elemental bromine, particularly on a larger scale. The reaction is typically performed at low temperatures to control exothermicity and minimize the formation of undesired isomers.
Process Safety and Hazard Management for Scale-Up
Transitioning a chemical synthesis from the laboratory bench to a larger scale introduces significant safety challenges that must be proactively managed.[3] The potential for accidents increases with scale, making a thorough hazard assessment essential.[4]
-
Thermal Hazards: Both the N-Boc protection and, more significantly, the bromination step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation.[5] This can lead to a rapid temperature increase, potentially causing a "runaway reaction."[6]
-
Mitigation: Use a jacketed reaction vessel with an external cooling system. Ensure slow, controlled addition of reagents. Continuously monitor the internal reaction temperature with a calibrated probe.[4]
-
-
Chemical Hazards:
-
Indoline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant and lachrymator.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. It is light-sensitive and can decompose. Store in a cool, dark place.
-
Solvents (Acetonitrile, Dichloromethane): Flammable and toxic. All transfers and reactions should be conducted in a fume hood away from ignition sources.
-
-
Emergency Preparedness:
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Indoline | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize if necessary |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For aqueous work-up |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available | For quenching |
| Brine (Saturated NaCl solution) | - | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers |
| Celite® | - | Commercially Available | For filtration |
Equipment
-
5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet
-
2 L dropping funnel
-
Digital hotplate/stirrer
-
Rotary evaporator with vacuum pump and solvent trap
-
Large separatory funnels (2 L)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol (100g Scale)
Step 1: Synthesis of tert-Butyl indoline-1-carboxylate
-
Setup: Assemble the 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the reactor, add Indoline (100 g, 0.839 mol) and Dichloromethane (DCM, 1.5 L). Begin stirring to ensure complete dissolution.
-
Reaction: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (201 g, 0.923 mol, 1.1 eq) in DCM (500 mL). Transfer this solution to the dropping funnel.
-
Addition: Add the Boc₂O solution dropwise to the stirred indoline solution over approximately 1 hour. Maintain the internal temperature below 30 °C. An exotherm may be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Eluent: 10% Ethyl Acetate in Hexanes) until the indoline spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 L of deionized water.
-
Transfer the mixture to a 4 L separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Product: The resulting crude product, tert-butyl indoline-1-carboxylate, is typically a pale yellow oil or low-melting solid that is used directly in the next step without further purification. Expected yield: ~180 g (98%).
Step 2: Synthesis of this compound
-
Setup: Clean and dry the 5 L jacketed reactor setup.
-
Charging Reagents: Dissolve the crude tert-butyl indoline-1-carboxylate (~180 g, 0.821 mol) from Step 1 in anhydrous Acetonitrile (2.0 L) in the reactor.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (154 g, 0.862 mol, 1.05 eq) in anhydrous Acetonitrile (1.0 L). Note: Protect this solution from light.
-
Reaction: Add the NBS solution dropwise to the cold, stirred reactor solution over 1.5-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor for the disappearance of the starting material by TLC (Eluent: 10% Ethyl Acetate in Hexanes).
-
Work-up:
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (1 L) while maintaining the temperature below 10 °C.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add DCM (1.5 L) and deionized water (1 L) to the residue. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 1 L) and brine (1 x 1 L).
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification: The crude product is a yellow-orange solid. Recrystallize from hot heptane or isopropanol to afford this compound as a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40 °C overnight. Expected yield: 195-220 g (80-90% over two steps).
Data and Workflow Summary
Table 2: Quantitative Protocol Summary
| Parameter | Step 1: N-Boc Protection | Step 2: Bromination |
| Starting Material | Indoline (100 g, 0.839 mol) | tert-Butyl indoline-1-carboxylate (~180 g, 0.821 mol) |
| Key Reagent | Boc₂O (201 g, 1.1 eq) | NBS (154 g, 1.05 eq) |
| Solvent | DCM (2.0 L) | Acetonitrile (3.0 L) |
| Temperature | < 30 °C (addition), then RT | 0-5 °C |
| Reaction Time | 4-5 hours | 4-5 hours |
| Work-up | Aqueous wash | Thiosulfate quench, aqueous wash |
| Purification | None (used crude) | Recrystallization |
| Expected Yield | ~98% (crude) | 80-90% (purified) |
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of the target compound.
Troubleshooting Guide
Table 3: Potential Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction in Step 1 | - Insufficient Boc₂O- Low reaction temperature or time | - Add an additional 0.1 eq of Boc₂O and stir for another 2 hours.- Ensure the reaction is run at room temperature. |
| Low yield in Step 2 | - NBS decomposition (exposure to light/moisture)- Incomplete reaction | - Use freshly opened or recrystallized NBS.- Protect the NBS solution from light.- Extend reaction time at 0-5 °C. |
| Formation of di-bromo species | - Excess NBS used- Temperature too high during addition | - Use exactly 1.05 eq of NBS.- Ensure strict temperature control (< 5 °C).- Add the NBS solution more slowly. |
| Product oiling out during recrystallization | - Solvent choice is not optimal- Impurities present | - Add seed crystals to initiate crystallization.- Try a different solvent system (e.g., ethanol/water).- Purify the crude material via column chromatography first. |
References
-
Vertex AI Search Result[7][8][9][10][11]: Information on Bromine safety and handling.
-
QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Online] Available at: [Link][3]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Online] Available at: [Link][4]
-
H.E.L Group. Process Safety and Scale-up. [Online] Available at: [Link][6]
-
ResearchGate. (2018). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Online] Available at: [Link][5]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link][2]
-
Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Online] Available at: [Link][12]
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. qesacademy.com [qesacademy.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. helgroup.com [helgroup.com]
- 7. tatachemicals.com [tatachemicals.com]
- 8. Bromine handling and safety | DOCX [slideshare.net]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. carlroth.com [carlroth.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of tert-Butyl 4-bromoindoline-1-carboxylate in the Convergent Synthesis of Allosteric MEK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the strategic application of tert-Butyl 4-bromoindoline-1-carboxylate as a pivotal building block in the synthesis of potent, allosteric MEK (Mitogen-activated protein kinase kinase) inhibitors. We elaborate on the rationale behind its selection, focusing on the synthetic advantages conferred by the Boc-protecting group and the versatile bromine handle for key carbon-carbon and carbon-nitrogen bond-forming reactions. A comprehensive, step-by-step protocol for the synthesis of a Trametinib analogue is presented, covering critical transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile intermediate in the discovery and development of novel cancer therapeutics targeting the MAPK/ERK pathway.
Introduction: The MEK-ERK Pathway and the Rise of Allosteric Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many human cancers, including melanoma and non-small cell lung cancer.[2] MEK1 and MEK2, as the direct downstream kinases of RAF and the sole activators of ERK1/2, represent a crucial and highly sought-after therapeutic chokepoint.[3]
Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, a new generation of therapeutics has emerged that bind to a distinct, allosteric pocket adjacent to the ATP site.[1][4] This allosteric inhibition offers a significant advantage in terms of selectivity and can circumvent certain resistance mechanisms.[1] Many of these potent allosteric inhibitors, such as the FDA-approved drug Trametinib, are built around a core biaryl or heteroaryl amine scaffold designed to make specific interactions within this pocket.[3][5] The indoline moiety has proven to be a privileged scaffold for this purpose, making its substituted precursors, like this compound, invaluable in medicinal chemistry.
This compound: A Key Building Block
This compound is a strategically designed synthetic intermediate that offers several distinct advantages for the construction of complex MEK inhibitors:
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the indoline nitrogen. It is stable to a wide range of reaction conditions, including palladium-catalyzed cross-couplings, yet can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting other sensitive functional groups.[6][7]
-
Versatile Reaction Handle: The bromine atom at the 4-position is a prime site for introducing molecular complexity. It readily participates in cornerstone palladium-catalyzed reactions such as Suzuki-Miyaura couplings (for C-C bond formation) and Buchwald-Hartwig aminations (for C-N bond formation), allowing for the convergent assembly of the biaryl amine core structure common to many MEK inhibitors.[8][9]
-
Privileged Core Scaffold: The indoline ring system itself is a key pharmacophoric element that fits snugly into the allosteric binding pocket of MEK, contributing significantly to the inhibitor's potency and selectivity.
Synthetic Protocol: Convergent Synthesis of a Trametinib Analogue
This section details a representative multi-step synthesis of a key biaryl amine intermediate, a core component of Trametinib and related MEK inhibitors, starting from this compound.
Step 1: Suzuki-Miyaura Coupling
This step creates the central biaryl C-C bond. The choice of palladium catalyst and ligand is crucial for achieving high yield and preventing side reactions.[10][11]
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected 4-aryl-indoline intermediate.
Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[12] The Pd(PPh₃)₄ catalyst is a reliable choice for many standard Suzuki couplings due to its stability and commercial availability.[13]
Step 2: Boc Deprotection
This step unmasks the indoline nitrogen, preparing it for the subsequent C-N coupling reaction.
Protocol:
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. Alternatively, a solution of HCl in 1,4-dioxane (4M) can be used.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, carefully concentrate the reaction mixture in vacuo.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 4-aryl-indoline, which is often used in the next step without further purification.
Causality: Strong acids like TFA readily cleave the acid-labile tert-butyl carbamate group, releasing isobutylene and carbon dioxide as gaseous byproducts.[14]
Step 3: Buchwald-Hartwig Amination
This final key step constructs the critical C-N bond, linking the indoline core to the second aryl group required for potent MEK inhibition.
Protocol:
-
To a dry, oven-baked flask under an inert atmosphere, add the 4-aryl-indoline from Step 2 (1.0 equiv.), the requisite aryl halide (e.g., 2-fluoro-4-iodoaniline moiety for a Trametinib analogue, 1.0 equiv.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium tert-butoxide (NaOtBu).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.).
-
Add an anhydrous solvent such as toluene or tert-butanol.
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction to 90-110 °C and stir until the starting materials are consumed (typically 6-24 hours), as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the final product via flash column chromatography to obtain the desired MEK inhibitor core scaffold.
Causality: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the challenging C-N bond formation between an electron-rich indoline and an aryl halide.[8][15] The strong base is required to deprotonate the indoline nitrogen within the catalytic cycle, enabling the reductive elimination step that forms the product.[16]
Data Presentation and Troubleshooting
Table 1: Summary of Representative Reaction Parameters
| Step | Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| 2 | Boc Deprotection | TFA | N/A | N/A | DCM | 0 - RT | >95 (crude) |
| 3 | Buchwald-Hartwig | Aryl Halide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 65-85 |
Troubleshooting Common Issues
-
Low Yield in Suzuki Coupling: This can be due to inactive catalyst or decomposition of the boronic acid. Ensure all reagents are dry, the system is properly degassed, and consider using a more robust catalyst system like Pd(dppf)Cl₂. Protodeborylation (loss of the boronic acid group) can be minimized by using milder bases like potassium fluoride (KF).[12]
-
Incomplete Buchwald-Hartwig Reaction: This C-N coupling can be sterically demanding. If the reaction stalls, consider screening different ligands (e.g., RuPhos, JohnPhos) or using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the solvent is rigorously anhydrous.
-
Purification Challenges: The intermediates and final products can be polar. A gradient elution during column chromatography (e.g., ethyl acetate in hexanes) is often necessary. Adding a small amount of triethylamine (1%) to the eluent can help prevent streaking of basic amine compounds on the silica gel.
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of allosteric MEK inhibitors. Its pre-installed protecting group and strategically placed bromine atom allow for a convergent and efficient synthetic strategy centered on powerful palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a robust framework for researchers in medicinal chemistry and drug development to construct novel therapeutics targeting the MAPK pathway, a critical node in cancer signaling.
References
- CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.
-
Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Optimization of allosteric MEK inhibitors. Part 1: Venturing into underexplored SAR territories. Semantic Scholar. Available at: [Link]
- WO2016169532A1 - Crystalline forms of trametinib. Google Patents.
-
Fragment-Based Discovery of Novel Allosteric MEK1 Binders. ACS Publications. Available at: [Link]
-
A method for synthesizing trametinib key intermediate. Eureka | Patsnap. Available at: [Link]
-
Fragment-Based Discovery of Novel Allosteric MEK1 Binders. PMC - PubMed Central. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
- WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof. Google Patents.
-
Chemical structures of allosteric MEK inhibitors. ResearchGate. Available at: [Link]
- WO2024171019A1 - Pharmaceutical composition of trametinib and process of preparation thereof. Google Patents.
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. NIH. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products. PubMed. Available at: [Link]
-
Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Trametinib. PubChem - NIH. Available at: [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Semantic Scholar. Available at: [Link]
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Application of tert-Butyl 4-bromoindoline-1-carboxylate in the Synthesis of Potent and Selective Tyk2 Degraders
Introduction: The Therapeutic Promise of Tyk2 Degradation
Tyrosine kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It is a critical component of the signaling pathways for key pro-inflammatory cytokines, including interleukin (IL)-12, IL-23, and Type I interferons[1]. The dysregulation of these cytokine pathways is a hallmark of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. Consequently, Tyk2 has emerged as a high-value therapeutic target.
While traditional small molecule inhibitors can block the catalytic activity of Tyk2, a more advanced therapeutic strategy involves targeted protein degradation. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs) to eliminate the entire Tyk2 protein, thereby abrogating both its kinase and non-catalytic scaffolding functions. This dual action promises enhanced efficacy and the potential to overcome resistance mechanisms associated with conventional inhibitors[1].
PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds to the target protein (Tyk2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or CRBN), and a chemical linker that connects the two. This guide provides a detailed technical overview and protocols for the synthesis of a Tyk2 degrader, highlighting the strategic use of tert-butyl 4-bromoindoline-1-carboxylate as a key starting material for the E3 ligase ligand moiety.
Mechanism of Action: PROTAC-Mediated Tyk2 Degradation
The fundamental principle of a Tyk2 PROTAC is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the Tyk2 protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination : The induced proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of Tyk2.
-
Proteasomal Degradation : The polyubiquitinated Tyk2 is then recognized and degraded by the 26S proteasome into small peptides.
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to initiate another cycle of Tyk2 degradation, allowing it to act at sub-stoichiometric concentrations[1].
Synthetic Strategy: A Modular Approach
The synthesis of a Tyk2 PROTAC is a multi-step process that is best approached in a modular fashion. The overall strategy involves the separate synthesis of two key intermediates, followed by their final coupling:
-
E3 Ligase Ligand-Linker Synthesis : Starting from this compound, a pomalidomide-based CRBN ligand is constructed with a linker terminating in a reactive functional group (e.g., a primary amine).
-
Tyk2 Warhead Synthesis : A potent Tyk2 inhibitor, such as an analog of deucravacitinib, is synthesized with a corresponding functional group (e.g., a carboxylic acid) for amide bond formation[1].
-
Final Coupling : The two fragments are joined via a robust coupling reaction, such as an amide bond formation, to yield the final Tyk2 degrader.
Detailed Experimental Protocols
Part 1: Synthesis of the Pomalidomide-Linker Moiety
This section details a representative synthesis of a pomalidomide-based E3 ligase ligand with an attached linker, starting from this compound. The indoline core is first functionalized via a Sonogashira coupling to introduce the linker, then elaborated into the final pomalidomide structure.
Step 1.1: Sonogashira Coupling to Install the Linker
-
Rationale : The Sonogashira coupling is a reliable and versatile cross-coupling reaction for forming C(sp)-C(sp²) bonds. It allows for the direct attachment of an alkyne-containing linker to the aryl bromide of the starting material under relatively mild conditions[2][3]. Using a Boc-protected propargylamine installs the core of the linker and a protected amine in a single step.
-
Reagents and Materials :
-
This compound (1.0 eq)
-
tert-Butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure :
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add Boc-propargylamine to the mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-((3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)indoline-1-carboxylate) .
-
Step 1.2: Oxidation to Isoindolinone and Pomalidomide Formation
-
Rationale : This two-step sequence first involves the oxidation of the indoline ring to the corresponding isoindolinone, which is the core structure of pomalidomide. Subsequent condensation with 3-aminopiperidine-2,6-dione hydrochloride forms the complete pomalidomide moiety.
-
Procedure (Illustrative) :
-
Oxidation : The product from Step 1.1 is subjected to oxidation (e.g., using KMnO₄ or RuCl₃/NaIO₄) to form the corresponding phthalimide intermediate.
-
Condensation : The resulting phthalimide derivative is then heated with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent like pyridine or acetic acid to yield the Boc-protected pomalidomide-linker conjugate[4].
-
Purification : The product, tert-butyl (3-(1-(1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)isoindolin-4-yl)prop-2-yn-1-yl)carbamate) , is purified by column chromatography.
-
Step 1.3: Linker Elongation and Final Deprotection (Example with PEG)
-
Rationale : The initial propargyl linker can be further elaborated if a longer, more flexible linker is desired. This example uses a "click" reaction, followed by reduction and a final deprotection to yield a primary amine ready for coupling.
-
Procedure :
-
Click Reaction : The alkyne from Step 1.2 is reacted with a PEG-azide linker (e.g., 1-azido-2-(2-azidoethoxy)ethane) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-linked intermediate.
-
Reduction : If an alkyl amine linker is desired instead of a triazole, the alkyne can be reduced (e.g., via catalytic hydrogenation with Pd/C) to the corresponding alkane.
-
Boc Deprotection : The Boc protecting group is removed by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM). After stirring at room temperature, the solvent and excess TFA are removed under reduced pressure to yield the final Pomalidomide-Linker-NH₂ as a TFA salt. This product is typically used in the next step without further purification.
-
Part 2: Synthesis of the Tyk2 Warhead with a Carboxylic Acid Handle
This protocol describes a representative synthesis of a Tyk2 warhead based on the deucravacitinib scaffold, modified to include a carboxylic acid for coupling.
-
Rationale : Deucravacitinib is a highly selective allosteric inhibitor of Tyk2[5][6]. Synthesizing an analog with a functional handle for linker attachment allows for the creation of a potent and selective degrader. The synthesis involves building the core heterocyclic structure and attaching the necessary side chains.
-
Illustrative Synthetic Route : The synthesis of a deucravacitinib analog generally involves the construction of the central pyridazine core, followed by sequential functionalization. A key step is often a Suzuki or Stille coupling to install the deuterated methyl-triazole portion and an amide coupling to attach the cyclopropyl carboxamide. To create a warhead for PROTAC synthesis, the N-methyl group on the triazole can be replaced with a linker terminating in a carboxylic acid (e.g., using a starting material like ethyl 4-aminobutyrate in the triazole formation step, followed by hydrolysis of the ester).
-
Final Product : Tyk2-Warhead-COOH
Part 3: Final Amide Coupling to Yield the Tyk2 Degrader
-
Rationale : The final step is the conjugation of the two synthesized fragments. A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient for forming amide bonds with minimal side reactions and racemization[7][8].
-
Reagents and Materials :
-
Pomalidomide-Linker-NH₂ TFA salt (1.0 eq)
-
Tyk2-Warhead-COOH (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure :
-
Dissolve the Tyk2-Warhead-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Pomalidomide-Linker-NH₂ TFA salt and additional DIPEA (to neutralize the TFA salt) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final Tyk2 degrader product by preparative HPLC to achieve high purity (>95%).
-
Characterization and Evaluation of the Final Degrader
A comprehensive evaluation is necessary to confirm the identity, purity, and biological activity of the synthesized Tyk2 degrader.
| Analysis Type | Method | Purpose | Expected Outcome |
| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure and mass of the final compound. | Spectra consistent with the proposed structure and an accurate mass measurement. |
| Purity Assessment | HPLC | To determine the purity of the final compound. | Purity >95% for biological assays. |
| In Vitro Degradation | Western Blot | To quantify the reduction in Tyk2 protein levels in a relevant cell line (e.g., Jurkat T-cells) after treatment with the degrader. | Dose-dependent reduction of Tyk2 protein. |
| Degradation Potency & Efficacy | DC₅₀ / Dₘₐₓ Determination | To determine the concentration at which 50% degradation occurs (DC₅₀) and the maximum degradation achievable (Dₘₐₓ). | Low nanomolar DC₅₀ values and Dₘₐₓ >90% are desirable. |
| Selectivity | Western Blot or Proteomics | To assess the effect of the degrader on other JAK family members (JAK1, JAK2, JAK3) and on a global proteome level. | Selective degradation of Tyk2 with minimal impact on other proteins. |
| Mechanism of Action | Proteasome Inhibitor Rescue | To confirm that degradation is mediated by the proteasome. Cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132). | The proteasome inhibitor should block Tyk2 degradation. |
| Functional Assay | Phospho-STAT Flow Cytometry | To confirm that Tyk2 degradation leads to the inhibition of its downstream signaling pathway (e.g., IL-12-induced pSTAT4). | Inhibition of cytokine-induced STAT phosphorylation. |
Conclusion
The strategic use of this compound provides a versatile entry point for the synthesis of pomalidomide-based E3 ligase ligands. By following a modular synthetic approach that combines this moiety with a potent Tyk2 warhead, researchers can efficiently generate novel PROTACs for targeted Tyk2 degradation. This powerful therapeutic modality offers a promising avenue for the treatment of a wide range of autoimmune and inflammatory diseases by not only inhibiting but completely removing a key pathological driver. The protocols and evaluation strategies outlined in this guide provide a comprehensive framework for the successful development and characterization of these next-generation therapeutics.
References
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing). (URL: [Link])
-
New and Convergent Synthesis of Deucravacitinib - ResearchGate. (URL: [Link])
-
Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - Wiley Online Library. (URL: [Link])
-
New and Convergent Synthesis of Deucravacitinib - Taylor & Francis Online. (URL: [Link])
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (URL: [Link])
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Semantic Scholar. (URL: [Link])
-
Synthesis of Radiolabeled and Stable‐Isotope Labeled Deucravacitinib (BMS‐986165) | Request PDF - ResearchGate. (URL: [Link])
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (URL: [Link])
-
Synthetic routes available for the preparation of pomalidomide derivatives - ResearchGate. (URL: [Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed. (URL: [Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis - Taylor & Francis Online. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (URL: [Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis - Expert Opinion on Investigational Drugs. (URL: [Link])
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC - NIH. (URL: [Link])
-
(PDF) Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion - Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
-
Rapid Synthesis of Pomalidomide-Conjugates for the Development of Protein Degrader Libraries - ResearchGate. (URL: [Link])
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- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bachem.com [bachem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of tert-Butyl 4-bromoindoline-1-carboxylate
Abstract
This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for tert-Butyl 4-bromoindoline-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and a robust analytical method is crucial for quality control, stability testing, and impurity profiling. The described method is designed to be specific, accurate, precise, and robust, suitable for quantitative analysis in research and drug development settings. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction
This compound is a heterocyclic building block whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). A reliable analytical method is required to quantify the main component and to detect and quantify any process-related impurities or degradation products. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8]
The development of a stability-indicating method is of particular importance. Such a method must be able to unequivocally assess the analyte in the presence of its potential degradation products, which might be formed under various stress conditions like hydrolysis, oxidation, heat, and light.[6][9][10] This application note provides a systematic approach to developing and validating an RP-HPLC method, ensuring it is fit for its intended purpose.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties guides method development.
-
Structure: The molecule contains an indoline core, a bromine substituent, and a tert-butoxycarbonyl (Boc) protecting group. The indoline structure contains a chromophore suitable for UV detection.
-
Polarity: The Boc group and the bromine atom increase the lipophilicity of the indoline core, making it well-suited for reversed-phase chromatography.
-
Solubility: It is anticipated to be soluble in common organic HPLC solvents like acetonitrile and methanol.[11]
Proposed HPLC Method Development and Optimization
The following section details the rationale and procedure for developing an efficient HPLC method.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase is the logical starting point due to the non-polar nature of the analyte. A column with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid or ammonium acetate for mobile phase modification.
Selection of Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak for the main analyte with a reasonable retention time, well-resolved from any impurities or degradation products.
-
Detection Wavelength: The indoline chromophore is expected to have significant UV absorbance. Based on data for similar indole structures, a primary detection wavelength of 270-282 nm is a logical starting point to ensure high sensitivity.[12] A secondary wavelength, perhaps lower at around 220 nm, can be monitored to detect impurities that may lack the primary chromophore.
-
Mobile Phase Selection: A combination of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[13]
-
Rationale: Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.[11][13]
-
pH Modification: The presence of the nitrogen atom in the indoline ring, although protected, can sometimes lead to peak tailing. Adding a small amount of an acid, such as 0.1% formic acid , to the mobile phase can suppress the silanol interactions on the column and protonate any basic sites on the molecule, leading to improved peak shape.[13]
-
-
Elution Mode: A gradient elution is recommended for initial development to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are observed within a reasonable run time.[7] An optimized method may ultimately be isocratic if the impurity profile is simple.
Optimized Chromatographic Conditions
The following table summarizes the proposed starting conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (50% B), 2-15 min (50-95% B), 15-18 min (95% B), 18-18.1 min (95-50% B), 18.1-22 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the Working Standard Solution using the diluent. If necessary, filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before commencing any analysis, the performance of the chromatographic system must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five replicate times.
-
Calculate the system suitability parameters. The acceptance criteria are typically:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%
-
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][5]
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Perform forced degradation studies to generate potential degradation products.[6][10]
-
Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform a recovery study by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates for each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery of the added analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Analysis: The LOQ should be experimentally verified by preparing a standard at the calculated concentration and ensuring that the precision and accuracy are acceptable at this level.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results and system suitability.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Analysis: Analyze the data to ensure that minor variations do not significantly affect the results, demonstrating the method's reliability during routine use.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | Quantifiable with acceptable accuracy and precision. |
| Robustness | System suitability parameters are met under varied conditions. |
Experimental Workflow Diagram
Caption: Workflow for the development, analysis, and validation of the HPLC method.
Conclusion
The proposed RP-HPLC method provides a robust framework for the quantitative analysis of this compound and for monitoring its stability. The use of a standard C18 column with a simple mobile phase of acetonitrile and water with a formic acid modifier offers good chromatographic performance. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is reliable, reproducible, and suitable for its intended use in a regulated pharmaceutical environment. This application note serves as a detailed guide for researchers and scientists in drug development, enabling them to implement a high-quality analytical control method for this important synthetic intermediate.
References
-
ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
-
Ravisankar, P., et al. (2015). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. Rasayan Journal of Chemistry. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of indoline D131. [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]
-
Wagner, B. D., et al. (2015). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Organic Chemistry. [Link]
-
GL Sciences. Organic Solvents Used in HPLC. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 11. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 12. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Monitoring the progress of tert-Butyl 4-bromoindoline-1-carboxylate reactions by TLC
A Detailed Guide to Tracking tert-Butyl 4-bromoindoline-1-carboxylate Reactions by Thin-Layer Chromatography
Introduction
In the fast-paced world of drug discovery and development, the efficiency and accuracy of synthetic organic chemistry are paramount. Real-time monitoring of chemical reactions allows for precise determination of reaction completion, the formation of byproducts, and the overall success of a synthetic step. Among the various analytical techniques available, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1][2][3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on utilizing TLC to monitor reactions involving this compound, a key building block in the synthesis of various pharmaceutical agents. By understanding the principles of TLC and following the detailed protocols outlined below, researchers can optimize reaction conditions, improve yields, and accelerate the drug development pipeline.
The Principle of Thin-Layer Chromatography: A Brief Overview
Thin-Layer Chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][4][5]
-
The Stationary Phase: In the context of this application, the stationary phase is typically a thin layer of silica gel (a polar adsorbent) coated onto a solid support such as a glass or aluminum plate.[1][2][4]
-
The Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate via capillary action.[1][2][6]
The separation of components in a reaction mixture is governed by their relative polarities.[7] Polar compounds will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate. Conversely, less polar compounds will interact more strongly with the mobile phase and travel further.[7]
This differential migration allows for the visualization of the starting material, intermediates, and products as distinct spots on the TLC plate. The progress of the reaction can be qualitatively assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.[8][9]
Key Experimental Parameters
Understanding Polarity
The success of TLC monitoring hinges on the polarity differences between the starting material, this compound, and the expected product(s). The Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen makes the starting material relatively nonpolar. The polarity of the product will depend on the specific reaction being performed. For instance, a reaction that introduces a polar functional group (e.g., a hydroxyl or an amino group) will result in a more polar product that will have a lower Retention Factor (Rf) value compared to the starting material.
Calculating the Retention Factor (Rf)
The Retention Factor (Rf) is a quantitative measure of a compound's migration on a TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12][13]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An ideal Rf value for the starting material is typically around 0.3-0.5 to allow for clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).[8][14]
Detailed Protocol for TLC Monitoring
This protocol provides a step-by-step guide for effectively monitoring reactions of this compound.
Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or iodine)
-
Heat gun or hot plate
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Reaction mixture aliquots
-
Starting material solution (for co-spotting)
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a reaction using TLC.
Caption: General workflow for reaction monitoring by TLC.
Step-by-Step Methodology
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[14]
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[2][4]
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[6] Never use a pen , as the ink will chromatograph along with your sample.[15]
-
Mark the positions for spotting the starting material (SM), the reaction mixture (R), and a co-spot (C) where both will be applied.
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark on the origin line. The spot should be as small and concentrated as possible.[2]
-
Withdraw a small aliquot of the reaction mixture using another capillary tube.
-
Spot the reaction mixture onto the "R" mark.
-
For the co-spot, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values are very similar.[14][16]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase.[8][15]
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is approximately 0.5-1 cm from the top of the plate.[8][11]
-
Immediately mark the position of the solvent front with a pencil.[11]
-
-
Visualization:
-
Allow the solvent to completely evaporate from the TLC plate.
-
Visualize the spots under a UV lamp at 254 nm. The indoline ring system in this compound and many of its derivatives will quench the fluorescence of the TLC plate, appearing as dark spots.[6][17][18] Circle the observed spots with a pencil.
-
If spots are not visible under UV light or for enhanced visualization, use a chemical stain.[2][18]
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, and alkenes.[17] Spots will appear as yellow to brown on a purple background.
-
Iodine (I2) Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[17][19] These spots will fade over time, so they should be circled immediately.[17][19]
-
-
-
Interpretation of Results:
-
Measure the distance from the origin line to the center of each spot and to the solvent front.
-
Calculate the Rf value for each spot.
-
Compare the TLC plate at different time points of the reaction. A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible.
-
Optimization of the Mobile Phase
The choice of the mobile phase is critical for achieving good separation.[1] For compounds of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[20][21]
| Solvent System (Hexane:Ethyl Acetate) | Observation | Recommendation |
| 9:1 | Starting material has a high Rf value (close to the solvent front). | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| 1:1 | Starting material has a low Rf value (close to the origin). | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| 4:1 | Starting material has an Rf of ~0.4. | Optimal for monitoring many common reactions. |
Note: The ideal solvent system will depend on the specific reaction and the polarity of the product. It is often necessary to test several solvent systems to find the one that provides the best separation.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated.[15][22][23] | Dilute the sample before spotting. |
| The mobile phase is not appropriate for the compound.[15][22] | Try a different solvent system. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.[22] | |
| Spots are not Visible | Sample is too dilute.[15][22] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[15][22] |
| Compound is not UV-active. | Use a chemical stain for visualization.[18][22] | |
| Uneven Solvent Front | The TLC plate is touching the side of the chamber or the filter paper.[15] | Ensure the plate is centered in the chamber and not in contact with the sides or filter paper. |
| The bottom of the TLC plate is not flat. | Ensure the plate is cut evenly. | |
| Rf Values are not Reproducible | The developing chamber was not properly saturated. | Always use a filter paper and allow the chamber to equilibrate before developing the plate. |
| The composition of the mobile phase changed due to evaporation of a more volatile solvent. | Use fresh mobile phase for each TLC plate, especially with volatile solvents.[15] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the modern organic chemist. Its application in monitoring the progress of reactions involving this compound provides a rapid, reliable, and cost-effective method to ensure the successful synthesis of valuable pharmaceutical intermediates. By mastering the techniques and understanding the principles outlined in this application note, researchers can significantly enhance their synthetic efficiency and contribute to the accelerated development of new medicines.
References
Sources
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: Thin-Layer Chromatography (TLC): Overview [jove.com]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. studylib.net [studylib.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 14. How To [chem.rochester.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. VanVeller Lab Resources [group.chem.iastate.edu]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. theory.labster.com [theory.labster.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. silicycle.com [silicycle.com]
- 23. microbiozindia.com [microbiozindia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with tert-Butyl 4-bromoindoline-1-carboxylate
Welcome to the technical support center dedicated to overcoming challenges in the Suzuki-Miyaura cross-coupling of tert-Butyl 4-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and purity.
Introduction to the Challenge
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1] However, coupling this compound can present unique challenges due to the specific electronic and steric properties of the indoline scaffold. Common issues include low yield, incomplete conversion, and the formation of undesired byproducts such as homocoupled products and dehalogenated starting material.[2][3][4] This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: A Causal Approach
When a Suzuki coupling with this compound underperforms, a logical, step-by-step diagnostic approach is crucial. The following sections break down common failure modes, explain the underlying chemical principles, and offer validated solutions.
Logical Troubleshooting Workflow
To effectively diagnose a problematic reaction, it's important to systematically evaluate each component and parameter.
Sources
Technical Support Center: Troubleshooting Debromination in 4-Bromoindoline Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I frequently collaborate with researchers tackling complex synthetic challenges. A recurring and often frustrating issue is the undesired debromination of halogenated heterocycles, particularly in palladium-catalyzed cross-coupling reactions involving valuable building blocks like 4-bromoindoline.
This guide is designed to move beyond simple protocol recitation. It provides a framework for understanding why debromination occurs and offers a logical, field-tested approach to systematically eliminate this yield-reducing side reaction. We will explore the mechanistic underpinnings of the problem and translate that knowledge into actionable, robust solutions for your laboratory work.
Section 1: Understanding the Enemy - The Mechanism of Debromination
Q1: What is debromination, and why is my 4-bromoindoline substrate so susceptible?
A: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to an undesired, non-functionalized indoline byproduct.
The 4-bromoindoline scaffold has two key features that increase its susceptibility:
-
N-H Acidity: The proton on the indoline nitrogen is acidic. In the presence of a base, this site can interact with the catalyst or other reagents in a way that promotes side reactions. Unprotected N-H containing heterocycles like indoles and pyrroles are known to be more prone to dehalogenation[1][2].
-
Electronic Properties: As an N-heterocyclic halide, 4-bromoindoline is generally more susceptible to debromination compared to simple bromobenzene, a common issue with electron-rich or heterocyclic aryl halides[1].
Caption: Competing reaction pathways for 4-bromoindoline.
Q2: What is the primary chemical pathway leading to debromination in my palladium-catalyzed reaction?
A: The principal culprit in most palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species[1][3]. This highly reactive intermediate, instead of participating in the desired catalytic cycle, can intercept your 4-bromoindoline and reductively cleave the C-Br bond.
This parasitic cycle is fed by various sources of hydrides within your reaction flask:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common sources.
-
Solvents & Reagents: Trace water, alcohols, or even certain amine or phosphine ligands can generate Pd-H species[1].
-
β-Hydride Elimination: In certain catalytic cycles (like Heck or Buchwald-Hartwig), β-hydride elimination from an intermediate can form a Pd-H species that re-enters the cycle unproductively[4][5].
The key to preventing debromination is to minimize the formation of Pd-H species and to accelerate the desired reductive elimination step so that it outcompetes the undesired debromination pathway.
Caption: The desired catalytic cycle competes with the parasitic Pd-H debromination cycle.
Section 2: Proactive Strategies & Troubleshooting Guide
Problem: Significant debromination (>10%) is observed in my initial screening reaction.
Q: My LC-MS shows a large peak for the debrominated indoline. What is the most logical way to troubleshoot this?
A: A systematic approach is crucial. Instead of changing multiple variables at once, follow this decision tree. Each step is designed to address the most likely causes first.
Caption: Troubleshooting workflow for minimizing debromination.
Detailed Rationale for Troubleshooting Steps:
-
Protect the N-H Group: This is the single most effective intervention for indole and indoline substrates[1][2]. The acidic proton can react with the base or catalyst. Protecting it (e.g., as a Boc-carbamate) removes this problematic variable, often solving the issue outright.
-
Change the Base: Strong organic bases are known promoters of Pd-H formation[1][3]. Switching to a weaker, inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective strategy to starve the parasitic cycle of its hydride source[1][6].
-
Optimize the Ligand: Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands" like SPhos and XPhos) are designed to accelerate the final, product-forming reductive elimination step[1]. By making the desired pathway faster, you give the debromination pathway less time to occur.
-
Lower the Temperature: Debromination can have a different activation energy than the desired coupling. Often, simply lowering the temperature can dramatically increase selectivity in favor of your product[1][3]. If the reaction becomes too slow, consider using a modern, highly active palladium pre-catalyst (e.g., an SPhos G3 or G4 palladacycle) which can achieve high turnover at milder temperatures[7].
-
Ensure Reagent Purity: This is a fundamental aspect of good laboratory practice. Using anhydrous and thoroughly degassed solvents minimizes the presence of water and oxygen. Water can be a hydride source, while oxygen can cause catalyst deactivation and promote other side reactions like boronic acid homocoupling in Suzuki reactions[1][6].
| Parameter | Change to Minimize Debromination | Rationale |
| N-H Group | Protect with Boc, SEM, etc. | Prevents side reactions with base; reduces substrate acidity[1][2]. |
| Base | Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases are less prone to generating Pd-H species[1][3]. |
| Ligand | Use bulky, e⁻-rich biaryl phosphines (SPhos, XPhos) | Accelerates desired reductive elimination, outcompeting debromination[1]. |
| Temperature | Decrease from 100-110°C to 65-80°C | Debromination is often favored at higher temperatures[3][7]. |
| Solvent | Use non-polar aprotic (Toluene, Dioxane) | Avoids protic sources and potential hydride donors[1]. |
| Atmosphere | Use rigorously degassed solvents under Argon/N₂ | Eliminates O₂ (prevents catalyst death) and dissolved H₂O[6]. |
Section 3: Curated Protocols for Robust Coupling
Here are two starting-point protocols for common cross-coupling reactions, specifically designed to suppress debromination with a 4-bromoindoline substrate.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-bromoindoline
This protocol uses N-protection, a bulky ligand/pre-catalyst, and a mild inorganic base to favor C-C bond formation.
Materials:
-
N-Boc-4-bromoindoline (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-4-bromoindoline, the arylboronic acid, and finely powdered K₃PO₄.
-
Add the SPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.
-
Place the vial in a pre-heated oil bath or heating block at 80 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-4-bromoindoline
This protocol is optimized for C-N bond formation, using a specific base and ligand combination known to perform well for this class of reaction.
Materials:
-
N-Boc-4-bromoindoline (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Glovebox Recommended: To an oven-dried reaction vial in an inert atmosphere glovebox, add the RuPhos Pd G3 precatalyst and NaOtBu.
-
Add the N-Boc-4-bromoindoline.
-
Add the anhydrous toluene, followed by the liquid amine coupling partner. If the amine is a solid, add it with the other solids in step 1.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: FAQ - Quick Reference
Q: Is it absolutely necessary to protect the indoline N-H? A: While not strictly required in 100% of cases, it is the highest-impact variable you can control. Protecting the N-H is our primary recommendation as it eliminates a major, known pathway for side reactions and significantly increases the probability of a clean, high-yielding reaction[1][2].
Q: My reaction is clean but incomplete. What should I do? A: Incomplete conversion, assuming no debromination, is typically a catalyst activity or longevity issue. First, ensure all reagents are pure and the atmosphere is inert. If the problem persists, you can try slightly increasing the catalyst loading (e.g., from 2 mol% to 4 mol%) or switching to a more robust, next-generation pre-catalyst[6].
Q: I avoided debromination, but now I see significant homocoupling of my boronic acid in a Suzuki reaction. What causes this? A: Boronic acid homocoupling (Ar-B(OH)₂ -> Ar-Ar) is almost always caused by the presence of oxygen in the reaction mixture[6]. This indicates that your solvent degassing or inert atmosphere technique needs improvement. Ensure you perform several evacuate/backfill cycles and use solvents that have been sparged with argon or nitrogen for at least 30 minutes.
Q: Can I use a different palladium source, like Pd(PPh₃)₄? A: You can, but older catalyst systems like Pd(PPh₃)₄ are generally less effective at suppressing debromination. They are less active, often requiring higher temperatures, and the PPh₃ ligand is not as effective as modern biaryl phosphine ligands at promoting the desired reductive elimination over competing side reactions[1][8]. For challenging substrates like 4-bromoindoline, investing in a modern catalyst system is highly recommended.
References
-
Douglass, J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Wikipedia Contributors (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Reddit User Discussion (2024). Coupling conditions for unstable aryl bromide. r/Chempros. Available at: [Link]
-
Snape, T. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Rao, K. S., et al. (2012). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Reddy, T., et al. (2007). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing homocoupling byproducts in Suzuki reactions of bromoindolines
An in-depth technical guide from the desk of a Senior Application Scientist.
Technical Support Center: Suzuki Reactions of Bromoindolines
Topic: Minimizing Homocoupling Byproducts in Suzuki Reactions of Bromoindolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with bromoindoline substrates and encountering challenges with homocoupling byproducts. As your dedicated application scientist, I will provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction outcomes.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, valued for its ability to form C-C bonds under relatively mild conditions.[1][2] However, like any powerful tool, it has its nuances. The formation of homocoupled byproducts, where two molecules of the organoboron reagent couple with each other, is a persistent issue that can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide will explore the mechanistic origins of this side reaction and provide actionable strategies to suppress it.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may be observing in your experiments.
Problem 1: High levels of boronic acid homocoupling byproduct are detected in my reaction mixture.
This is the most common issue encountered. The formation of a biaryl byproduct derived from your boronic acid points to specific mechanistic pathways being favored over the desired cross-coupling. Let's break down the potential causes and their solutions.
Possible Cause A: Presence of Oxygen
-
Why it happens: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[3][4] This Pd(II) complex can then participate in a catalytic cycle that exclusively produces the homocoupled product.[3][5] Rigorous exclusion of oxygen is therefore critical.
-
Solution: Implement Rigorous Degassing Techniques.
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for at least 30-60 minutes before use.[6] Subsequently, sparge the assembled reaction mixture (containing the bromoindoline, boronic acid, base, and solvent) for another 15-20 minutes before adding the palladium catalyst.[6][7][8]
-
Freeze-Pump-Thaw: For maximum oxygen removal, especially for highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent. This method is highly effective but more time-consuming.[6]
-
Maintain an Inert Atmosphere: Always work under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) throughout the entire reaction setup and duration.[6][7]
-
Possible Cause B: Use of a Palladium(II) Precatalyst
-
Why it happens: Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, are convenient and often bench-stable. However, they must be reduced in situ to the catalytically active Pd(0) species for the cross-coupling cycle to begin. This reduction can be mediated by the boronic acid itself, leading to the formation of the homocoupled byproduct as the Pd(II) is reduced to Pd(0).[3][4] This is particularly problematic at the start of the reaction before the primary catalytic cycle is established.
-
Solutions:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can circumvent the initial reduction step that causes homocoupling.[6]
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can facilitate the formation of Pd(0) without consuming the boronic acid. Potassium formate (HCO₂K) has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[8][9]
-
Possible Cause C: Suboptimal Ligand Choice
-
Why it happens: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[10] An inappropriate ligand may not sufficiently promote the rate-limiting reductive elimination step of the desired product, allowing competing side reactions like homocoupling to occur.
-
Solution: Employ Bulky, Electron-Rich Ligands.
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are highly effective.[3][11] Their steric bulk creates a coordinatively unsaturated palladium center that accelerates oxidative addition and, crucially, the final reductive elimination step to yield the cross-coupled product.[10]
-
N-Heterocyclic Carbenes (NHCs) are another class of highly electron-donating and sterically demanding ligands that can stabilize the Pd(0) catalyst and promote high turnover numbers, often outperforming traditional phosphine ligands.[3][10]
-
Possible Cause D: High Reaction Temperature
-
Why it happens: While heating is often necessary to drive the reaction to completion, excessive temperatures can accelerate the rate of side reactions, including homocoupling and catalyst decomposition, more than the desired cross-coupling.[3]
-
Solution: Optimize the Reaction Temperature.
-
Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start with temperatures around 80 °C and adjust as needed based on reaction monitoring (TLC, LC-MS).[7]
-
Problem 2: My desired product and the homocoupled byproduct are difficult to separate.
This is a common downstream challenge, as the homocoupled byproduct often has a similar polarity to the desired cross-coupled product.
-
Why it happens: The structural similarity between the product and the byproduct can lead to co-elution during column chromatography.
-
Solutions: Employ Advanced Purification Strategies.
-
Optimize Column Chromatography: Experiment with different solvent systems. A less polar solvent system with a shallower gradient may improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification, as the homocoupled byproduct will likely have different solubility properties.[12]
-
Trituration: This technique involves washing the crude solid material with a solvent in which the desired product is insoluble, but the homocoupling impurity is soluble.[13] This can effectively remove the more soluble byproduct.
-
Boronic Acid Scavenging: After the reaction, excess boronic acid and some boron-containing byproducts can be removed by repeatedly concentrating the reaction mixture from methanol, which forms the volatile trimethyl borate.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms that lead to homocoupling?
A1: There are two primary, well-established pathways for boronic acid homocoupling in Suzuki reactions:
-
Oxygen-Mediated Homocoupling: This pathway is initiated by the oxidation of the active Pd(0) catalyst by molecular oxygen to form a Pd(II)-peroxo complex. This complex then reacts with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled product and regeneration of the Pd(0) catalyst.[3][5]
-
Pd(II)-Mediated Homocoupling: This occurs when a Pd(II) precatalyst is used. The Pd(II) salt can directly transmetalate with two equivalents of the organoboron reagent. Subsequent reductive elimination yields the homocoupled product and the Pd(0) species required to initiate the desired cross-coupling cycle.[3][4] This is often a "sacrificial" process that generates the active catalyst at the expense of the boronic acid.
Caption: Competing pathways leading to homocoupling byproducts.
Q2: How do I choose the optimal base and solvent for my bromoindoline coupling?
A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[10][15] For bromoindolines, moderately strong inorganic bases are typically effective.
-
Base Selection: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[16][17] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for more challenging couplings.[15]
-
Solvent Selection: The solvent must solubilize the reactants and catalyst. Anhydrous polar aprotic solvents are often preferred.
-
Common Choices: 1,4-Dioxane, Toluene, or Dimethoxyethane (DME), often with a small amount of water to help dissolve the base.[18][19]
-
Caution: Be aware that excess water can promote protodeboronation, another common side reaction where the boronic acid is replaced by a hydrogen atom.[20] Therefore, using anhydrous solvents with a highly soluble base like K₃PO₄ can sometimes be advantageous.
-
Q3: Are there any procedural modifications that can help reduce homocoupling?
A3: Yes, one highly effective technique is the slow addition of the boronic acid . By adding the boronic acid solution to the reaction mixture via a syringe pump over several hours, you maintain a low instantaneous concentration of the organoboron reagent. This kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling with the bromoindoline, which is present in a higher concentration. This strategy has been successfully employed to suppress the formation of homocoupled impurities in large-scale syntheses.[3][8]
Data Summary & Recommended Conditions
The following table provides a starting point for optimizing your Suzuki reaction to minimize homocoupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., SPhos G3) | Uses Pd(0) directly, avoiding the initial Pd(II) reduction step that causes homocoupling.[3][4][6] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes rapid reductive elimination of the desired product, outcompeting side reactions.[3][10][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, yet generally non-nucleophilic bases that effectively activate the boronic acid.[15][21] |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene | Good solvating properties for a wide range of substrates and minimizes water-related side reactions.[18][19] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling.[3][6][8] |
| Temperature | 80-100 °C (start low and optimize) | Minimizes the rate of side reactions relative to the desired cross-coupling.[3][7] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of a Bromoindoline
This protocol incorporates best practices for minimizing homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[7]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoindoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[20]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe through the septum.
-
Degas Reaction Mixture: With gentle stirring, bubble the inert gas through the solution via a long needle for an additional 15-20 minutes.[6]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) in a pre-heated oil bath and stir vigorously. Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.[20]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue using the appropriate method, such as column chromatography on silica gel or recrystallization, to isolate the desired product.[6]
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). NIH.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2021). Journal of Organometallic Chemistry.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki reaction. Wikipedia.
- The effect of various bases on the Suzuki coupling reaction.
- How can I solve my problem with Suzuki coupling?.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI.
- What kinds of Pd catalysts are used for suzuki reaction?.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017).
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- List of purific
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
- Remove Sticky Reagents during Workup. University of Rochester.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- General Procedures for Removing Impurities. (2022). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. chem.rochester.edu [chem.rochester.edu]
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- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting low yield in Buchwald-Hartwig amination of 4-bromoindolines
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromoindolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific yet crucial transformation. The indoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-N cross-coupling is a common strategy. However, the electron-rich nature of the indoline ring system can present unique challenges compared to simpler aryl halides, often leading to frustratingly low yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues systematically and optimize your reaction conditions for success.
Troubleshooting Guide: Low Yield & Common Issues
This section addresses specific problems you may be facing during your experiments. Each question is followed by a detailed explanation of potential causes and a logical sequence of troubleshooting steps.
Q1: My reaction has stalled, or I'm seeing very low conversion of my 4-bromoindoline starting material. What are the likely causes?
Low conversion is one of the most common issues and typically points to a problem with the catalytic cycle's efficiency. The primary suspects are catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.
Potential Causes & Solutions:
-
Catalyst Poisoning or Deactivation: The nitrogen atom within the indoline ring, especially if N-unsubstituted, can coordinate to the palladium center, acting as a competitive ligand and inhibiting catalytic activity.[1] Additionally, impurities in reagents or solvents (e.g., water, oxygen) can deactivate the sensitive Pd(0) catalyst.[1]
-
Actionable Step: Ensure all reagents and solvents are rigorously degassed and dried. Use a glovebox or Schlenk line techniques for the entire setup.[2] Consider using a Pd pre-catalyst (e.g., a G3 or G4 palladacycle), which is often more robust and forms the active Pd(0) species more cleanly than using separate Pd(OAc)₂/ligand mixtures.[3]
-
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[2][4] For electron-rich substrates like 4-bromoindoline, a sterically bulky, electron-rich phosphine ligand is often required to accelerate the reductive elimination step, which can be rate-limiting.[4][5]
-
Actionable Step: Screen a panel of ligands. Start with commonly successful biaryl phosphine ligands.
-
| Ligand Type | Examples | Key Characteristics & Use Case for 4-Bromoindolines |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Excellent for electron-rich and sterically hindered substrates. Promotes fast reductive elimination. A strong starting point.[6][7] |
| Josiphos-type | CyPF-tBu | Ferrocene-based ligands that have shown high activity for challenging couplings.[8] |
| Wide Bite-Angle Ligands | XantPhos | Can be effective, particularly in preventing beta-hydride elimination if applicable. Its unique geometry can sometimes unlock reactivity where other ligands fail.[9] |
-
Incorrect Base Selection: The base's role is to deprotonate the amine coupling partner to form the palladium-amido complex.[5] A base that is too weak will result in slow or no reaction. A base that is too strong can cause degradation of sensitive substrates or promote side reactions.
-
Inadequate Temperature: Buchwald-Hartwig aminations typically require heating to overcome the activation energy of the various steps in the catalytic cycle, particularly for less reactive aryl bromides.[3]
-
Actionable Step: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C. Monitor for potential substrate decomposition at higher temperatures.
-
Q2: My starting material is consumed, but the yield of the desired product is low. Where is my mass going?
This scenario points towards the formation of side products. Identifying the major side product is key to diagnosing the underlying issue.
Common Side Reactions & Solutions:
-
Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, yielding the simple indoline. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if an appropriate β-hydrogen is present on the amido ligand) or reaction with trace water.[4]
-
Diagnostic: Check the crude reaction mixture by LC-MS or GC-MS for a mass corresponding to the debrominated starting material.
-
Solution: This issue is often ligand-dependent. Switching to a more sterically bulky ligand (like XPhos or RuPhos) can accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[4][5] Ensure your reaction is scrupulously dry.
-
-
Homocoupling of the Amine (Dimerization): While less common, under certain conditions, the amine can couple with itself.
-
Diagnostic: Look for a mass corresponding to a dimer of your amine coupling partner.
-
Solution: This may indicate an issue with the oxidative addition step being too slow relative to other catalyst interactions. Re-evaluate your catalyst/ligand system.
-
-
Product Degradation: The desired N-aryl indoline product might be unstable under the reaction conditions (e.g., high temperature and strong base).
-
Actionable Step: Run a control experiment where you subject your purified product to the reaction conditions (catalyst, ligand, base, solvent, temperature) for the same duration. If you observe degradation, you may need to use milder conditions (lower temperature, weaker base) and accept a longer reaction time.
-
Troubleshooting Flowchart
Here is a logical workflow to guide your troubleshooting process.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
The reaction proceeds through a well-established catalytic cycle.[2][4][6] First, an active Pd(0) species undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine. In the presence of a base, this complex is deprotonated to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the product, and regenerates the active Pd(0) catalyst.[2][5]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Q2: Can I use an aryl chloride or triflate instead of a bromide?
Yes, but the reaction conditions will likely need to be re-optimized. The general reactivity order for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[3] While aryl bromides are a good balance of reactivity and stability, aryl chlorides are often cheaper but require a more active catalytic system (typically more electron-rich, bulky ligands) to facilitate the more difficult oxidative addition step.[5][10]
Q3: How critical is the solvent choice?
Solvent choice is very important. Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Toluene and Dioxane: These are the most common and reliable solvents for this reaction.[11] They have good solvating properties for the reagents and intermediates without strongly coordinating to the palladium center.
-
Polar Aprotic Solvents (e.g., DMF): These can sometimes be used, but they may lead to different catalyst resting states and can complicate product purification.[12]
-
Ethers (e.g., THF): Can be used, but their lower boiling point limits the accessible temperature range.
Always use anhydrous, degassed solvent to prevent catalyst deactivation.[1]
Q4: What is a standard experimental protocol to start with?
Here is a robust, general starting protocol that can be adapted for your specific amine.
General Protocol for Buchwald-Hartwig Amination
Reagents & Equipment:
-
Flame-dried Schlenk flask or reaction vial with a stir bar
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.1-1.2 eq relative to Pd)
-
4-Bromoindoline (1.0 eq)
-
Amine coupling partner (1.1-1.4 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 eq)
-
Anhydrous, degassed toluene (to make a ~0.1 M solution)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox, add the Pd pre-catalyst, ligand (if not using a pre-catalyst where it's included), and sodium tert-butoxide to the Schlenk flask.
-
Reagent Addition: Add the 4-bromoindoline and the amine coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding water or saturated aqueous NH₄Cl.
-
Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[2]
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: tert-Butyl 4-bromoindoline-1-carboxylate
Welcome to the technical support center for tert-Butyl 4-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth solutions to common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My final product is an oil or a waxy solid with low purity, even after initial workup. What are the likely impurities and how can I remove them?
Answer:
Obtaining this compound as an impure oil or waxy solid is a common issue. The primary culprits are typically residual solvents, unreacted starting materials, or byproducts from the reaction. The most common impurity is often the deprotected analog, 4-bromoindoline, resulting from the lability of the tert-butoxycarbonyl (Boc) protecting group.
Expertise & Experience: The Boc group on an indoline nitrogen is notably more sensitive than on aliphatic amines. The lone pair of the nitrogen is involved in the aromaticity of the indole ring system, making the amide bond weaker and susceptible to cleavage under even mildly acidic or elevated thermal conditions[1][2]. For instance, heating the compound on a rotovap at temperatures as low as 40°C can lead to partial deprotection[1].
Troubleshooting Protocol:
-
Initial Assessment:
-
Acquire a ¹H NMR spectrum of your crude product. Look for the characteristic singlet of the tert-butyl group around 1.5 ppm. A diminished integration of this peak relative to the aromatic protons suggests partial deprotection.
-
Run a Thin Layer Chromatography (TLC) analysis to visualize the number of components. Use a solvent system such as hexane/ethyl acetate to get good separation. The deprotected 4-bromoindoline will be significantly more polar.
-
-
Purification Strategy - Flash Column Chromatography: This is the most effective method for separating the desired product from both polar and non-polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The desired product is expected to elute before the more polar deprotected impurity.
-
Execution:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dry powder onto the top of the prepared column.
-
Begin elution with the starting solvent mixture, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to prevent degradation.
-
-
Question 2: I've purified my product by column chromatography, but I'm still struggling to obtain a crystalline solid. How can I induce crystallization?
Answer:
Many Boc-protected compounds, including amino acid derivatives, have a tendency to remain as oils or amorphous solids even when pure[3][4]. This can be due to the conformational flexibility imparted by the Boc group or the presence of trace impurities that inhibit lattice formation.
Trustworthiness: A self-validating crystallization protocol involves achieving a supersaturated solution from which the pure compound selectively precipitates. The following methods are designed to systematically explore conditions to achieve this.
Experimental Protocols:
Method 1: Recrystallization from a Single Solvent
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for this compound are isopropanol, ethanol, or acetonitrile.
-
Procedure:
-
Place the purified oil in a clean flask.
-
Add a small amount of the chosen solvent and gently heat the mixture with stirring until the oil dissolves completely.
-
If it dissolves too easily at room temperature, the solvent is not suitable. If it doesn't dissolve upon heating, add more solvent in small portions until it does.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (4°C) or freezer (-20°C).
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Method 2: Two-Solvent (Antisolvent) Crystallization
This is often more effective for oils.
-
Solvent System Selection:
-
Solvent 1 (Good Solvent): A solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Solvent 2 (Antisolvent): A non-polar solvent in which your compound is insoluble (e.g., Hexane, Heptane, Pentane). The two solvents must be miscible.
-
-
Procedure:
-
Dissolve the compound in a minimal amount of the "good solvent".
-
Slowly add the "antisolvent" dropwise with stirring until the solution becomes persistently cloudy (turbid).
-
Add a drop or two of the "good solvent" back until the solution just becomes clear again.
-
Allow the solution to stand undisturbed at room temperature or in the cold. Crystals should form over time.
-
Collect the crystals by vacuum filtration.
-
Method 3: Trituration/Slurrying
If the above methods fail, converting the oil to a solid can sometimes be achieved by trituration.
-
Add a non-polar solvent in which the compound is insoluble (like hexane or diethyl ether) to the oily product.
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The oil may gradually transform into a solid precipitate.
-
Filter the solid and wash with fresh cold solvent.
Data Presentation:
| Crystallization Technique | Recommended Solvent System | Key Considerations |
| Single-Solvent Recrystallization | Isopropanol, Ethanol, Acetonitrile | Requires a significant difference in solubility at high and low temperatures. |
| Two-Solvent Crystallization | Dichloromethane/Hexane, Ethyl Acetate/Heptane | Allows for fine-tuning of supersaturation. Slow addition of the antisolvent is crucial. |
| Trituration | Hexane, Diethyl Ether | Good for crashing out a solid from an oil, which can then be further purified by recrystallization. |
Question 3: My ¹H NMR shows a clean product, but the purity by HPLC is lower than expected. What could be the cause?
Answer:
This discrepancy often points to the presence of impurities that are not easily detected by ¹H NMR or are structurally very similar to the main compound.
Authoritative Grounding: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher resolution than NMR for separating closely related compounds and can detect non-proton-containing impurities[][6].
Potential Undetected Impurities:
-
Di-brominated Species: Depending on the synthesis conditions, trace amounts of di-brominated indoline byproducts might form. These would have a distinct mass detectable by LC-MS.
-
Isomers: Positional isomers of the bromo group (e.g., 5-bromo or 6-bromoindoline derivatives) could be present if the starting materials were not pure.
-
Oxidized Byproducts: Indolines can be susceptible to oxidation, leading to the corresponding indole or other degradation products.
-
Residual Non-Protonated Reagents: Impurities without protons will be invisible in a ¹H NMR spectrum.
Troubleshooting Workflow:
The following workflow can help identify and resolve the issue:
Caption: Workflow for troubleshooting purity discrepancies.
Step-by-Step Guide:
-
LC-MS Analysis: Perform an LC-MS analysis to get the mass of the impurity peaks observed in the HPLC. This is the most direct way to identify potential byproducts like di-brominated or oxidized species.
-
Optimized Chromatography: If a specific impurity is identified, you may need to adjust your chromatography conditions. A shallower gradient or a different solvent system (e.g., using DCM/methanol) might provide better resolution.
-
Recrystallization as a Final Polish: Even after chromatography, recrystallization is an excellent final step to improve purity. As a highly ordered process, crystallization can effectively exclude impurities that co-eluted during chromatography[7].
References
-
Reddit discussion on r/OrganicChemistry. (2024). Why is the Boc group deprotected in NaBH4? [Online]. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. [Online]. Available at: [Link]
-
6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). NIH. [Online]. Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. [Online]. Available at: [Link]
-
tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. (n.d.). PubChem. [Online]. Available at: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Online]. Available at: [Link]
- Supporting Inform
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. [Online]. Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis Online. [Online]. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). NIH. [Online]. Available at: [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. [Online]. Available at: [Link]
-
Crystallization method of Boc-amino acid. (n.d.). Patsnap. [Online]. Available at: [Link]
- 5-bromoindole preparation method. (n.d.). Google Patents. [Online].
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Source not specified].
-
This compound. (n.d.). ChuPeptide. [Online]. Available at: [Link]
- Crystallization method of Boc-amino acid. (n.d.). Google Patents. [Online].
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. [Online]. Available at: [Link]
-
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). ResearchGate. [Online]. Available at: [Link]
-
Cation-exchange displacement chromatography for the purification of recombinant protein therapeutics from variants. (n.d.). PubMed. [Online]. Available at: [Link]
-
Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation. (n.d.). PubMed. [Online]. Available at: [Link]
-
Metabolically Stable tert-Butyl Replacement. (n.d.). NIH. [Online]. Available at: [Link]
-
2-Bromo-N-Boc-glycine tert-butyl ester. (n.d.). Organic Syntheses Procedure. [Online]. Available at: [Link]
-
tert-butyl bromoacetate. (n.d.). Organic Syntheses Procedure. [Online]. Available at: [Link]
-
Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. (2023). PubMed. [Online]. Available at: [Link]
-
PREPARATION OF (S)-tert-ButylPHOX. (2009). Organic Syntheses Procedure. [Online]. Available at: [Link]
-
Synthesis and Purification of Tert-Butyl Chloride. (2019). Scribd. [Online]. Available at: [Link]
-
tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. (n.d.). PubChem. [Online]. Available at: [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). [Source not specified].
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Online]. Available at: [Link]
-
An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. (n.d.). Organic Syntheses Procedure. [Online]. Available at: [Link]
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- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from tert-Butyl 4-bromoindoline-1-carboxylate Reactions
Introduction: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, is indispensable for the synthesis of complex molecules derived from starting materials like tert-Butyl 4-bromoindoline-1-carboxylate.[1][2][3] While these reactions are highly efficient, a significant downstream challenge is the removal of residual palladium from the active pharmaceutical ingredient (API) or final product.[4][5] Regulatory bodies, including the International Council for Harmonisation (ICH), impose strict limits on elemental impurities like palladium in drug products, making robust and efficient purification strategies a critical part of process development.[6][7][8] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers in achieving the required levels of purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?
Palladium is a Class 2B elemental impurity and is considered a potential toxicant.[6][9] Regulatory agencies like the FDA and EMA, following ICH Q3D guidelines, have established strict limits for its presence in final drug products.[10][11] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm, assuming a daily drug dose of 10 grams or less.[7] Failure to meet these limits will prevent regulatory approval of the drug product.
Q2: My reaction mixture has turned black or has a fine black precipitate. What is this?
This is most likely "palladium black," which consists of agglomerated, colloidal Pd(0) particles. It forms when the Pd(0) species, the active catalyst in many cross-coupling cycles, becomes unstable and precipitates out of solution. While it appears easy to remove, these fine particles can be difficult to filter completely and may indicate a more complex palladium speciation issue in your solution.
Q3: What are the primary methods for removing palladium catalysts?
The main strategies involve adsorption onto a solid support followed by filtration. Common methods include:
-
Filtration through Adsorbents: Using materials like Celite® or silica gel to remove bulk palladium black.[12]
-
Activated Carbon: A cost-effective method for adsorbing a range of palladium species.[13][14]
-
Metal Scavengers: These are materials, often silica-based or polymeric, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or isocyanides.[1][15][16] They are highly effective at reducing palladium levels to the low ppm or even ppb range.[17]
-
Crystallization: Can be effective but is sometimes unreliable, as palladium complexes can co-crystallize with the product, concentrating the impurity.[2][8]
Q4: How can I determine the concentration of residual palladium in my sample?
The industry-standard method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5][18][19] These techniques are highly sensitive and accurate but require specialized equipment. For rapid, in-lab screening to assess the effectiveness of a scavenging method, colorimetric or fluorimetric assays can be employed.[18][20][21]
Section 2: In-Depth Troubleshooting Guide
Problem: My crude product is a dark grey/black solid or oil after the initial workup.
Root Cause Analysis: This indicates the presence of significant amounts of palladium black (colloidal Pd(0)). This often occurs when the ligand used in the coupling reaction is unable to sufficiently stabilize the Pd(0) species, leading to aggregation and precipitation. While it seems like a simple solid to filter, extremely fine particles can pass through standard filter paper, and soluble palladium species will remain in the filtrate.
Recommended Actions:
-
Initial Filtration: Before any aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate) and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium.[12] Wash the Celite pad thoroughly with the solvent to ensure complete recovery of your product.
-
Solvent Selection: The choice of solvent can impact palladium's solubility and the effectiveness of filtration. Sometimes, switching to a less polar solvent during filtration can encourage further precipitation of palladium complexes, aiding their removal.
-
Proceed to Scavenging: Even after this step, assume that soluble palladium species are still present in your product stream. The filtrate should be subjected to a more rigorous scavenging protocol.
Problem: Simple filtration through Celite® isn't lowering my palladium levels sufficiently. What is the next step?
Root Cause Analysis: Soluble palladium species, which can be in either the Pd(0) or Pd(II) oxidation state and complexed with ligands or your product, are not removed by simple filtration. The indoline nitrogen in your this compound product can itself act as a ligand, tightly binding to palladium and keeping it in solution.[22]
Recommended Actions:
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often highly effective next step.[14] It has a high surface area and can adsorb various palladium species through physisorption.[2]
-
Screening: Test different grades of activated carbon, as their properties can vary.
-
Procedure: Add 5-10 wt% of activated carbon relative to your product, stir the solution (typically at room temperature or slightly elevated temperatures, e.g., 40 °C) for 1-4 hours, and then filter through Celite® to remove the carbon.
-
Caution: Activated carbon can sometimes adsorb the product, leading to yield loss. Always run a small-scale test to check for product recovery.[13]
-
-
Use of a Dedicated Palladium Scavenger: If carbon treatment is insufficient or leads to product loss, a high-affinity scavenger is necessary. These materials work by chemisorption, forming strong bonds with the palladium.[2]
Problem: I need to reduce palladium to <10 ppm for an API. Which scavenger should I choose?
Root Cause Analysis: Achieving very low palladium levels requires a scavenger with high selectivity and binding capacity for the specific palladium species in your reaction mixture. The choice depends on factors like the solvent, temperature, and the nature of the product itself.[4]
Recommended Actions: A screening approach is the most effective way to identify the optimal scavenger. Thiol-based scavengers are often the most effective due to the strong affinity of sulfur for palladium.[1]
Table 1: Comparison of Common Palladium Scavenger Types
| Scavenger Type | Functional Group Example | Typical Loading (mmol/g) | Pros | Cons |
| Silica-Based Thiol | -SH (Mercaptopropyl) | 1.0 - 1.5 | High efficiency for Pd(0) & Pd(II), fast kinetics, good solvent compatibility.[1] | Can sometimes form impurities with electrophilic products.[2] |
| Silica-Based Amine | -NH2, -Trisamine | 1.2 - 2.0 | Good for scavenging Pd(II), less reactive with product. | Generally less effective for Pd(0) than thiol scavengers. |
| Polymer-Supported | Thiol, TMT (Trimercaptotriazine) | 0.5 - 2.0 | High capacity, mechanically robust.[19] | May swell in certain solvents, potentially slower kinetics. |
| Activated Carbon | N/A | N/A | Inexpensive, broadly effective.[14] | Can have lower selectivity, risk of product loss.[13] |
Decision Workflow for Scavenger Selection:
Section 3: Protocols and Methodologies
Protocol 3.1: Screening Palladium Scavengers
This protocol provides a framework for systematically testing different scavengers.
-
Establish Baseline: Take an aliquot of your crude product solution (post-Celite filtration) and submit it for ICP-MS analysis to determine the initial palladium concentration (ppm).[4]
-
Prepare Samples: In parallel, set up several vials. To each, add a known amount of your crude product solution.
-
Vial 1: Control (no scavenger).
-
Vial 2: Add Silica-Thiol (e.g., ISOLUTE® Si-Thiol) scavenger (start with 5-10 equivalents relative to the initial palladium content).
-
Vial 3: Add a Silica-Amine (e.g., ISOLUTE® Si-Trisamine) scavenger (5-10 eq.).
-
Vial 4: Add another scavenger of interest (e.g., a polymer-based one).
-
-
Incubation: Stir all vials at room temperature for a set time (e.g., 2 hours).
-
Filtration: Filter the contents of each vial through a 0.45 µm syringe filter to remove the scavenger.
-
Analysis: Submit each filtrate for ICP-MS analysis to determine the final palladium concentration.
-
Evaluation: Compare the final ppm levels to identify the most effective scavenger for your specific product stream.
Protocol 3.2: Quantitative Analysis of Residual Palladium (ICP-MS)
Accurate analysis is key to validating your removal process.
-
Sample Preparation: Accurately weigh a sample of your purified product into a suitable digestion vessel.
-
Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia). This step is crucial to break down the organic matrix and ensure all palladium is converted to a detectable ionic form (e.g., Pd(II)).[5]
-
Heating: Use a microwave digestion system to heat the sample under controlled temperature and pressure until the solution is clear.
-
Dilution: Dilute the digested sample to a precise final volume with deionized water.
-
Analysis: Analyze the final solution using a calibrated ICP-MS instrument. The instrument will measure the mass-to-charge ratio corresponding to palladium isotopes to provide a highly accurate concentration reading.
Mechanism of Scavenging:
The diagram below illustrates how a common thiol-based scavenger chelates palladium, rendering it a solid that can be easily filtered away.
References
-
ICH. (2022). Guideline for elemental impurities Q3D(R2). International Council for Harmonisation. [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. [Link]
-
Gell, C., & Adams, R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Biotage. Metal scavengers for organic purification. [Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]
-
ICH. (2019). Guideline for elemental impurities Q3D(R1). International Council for Harmonisation. [Link]
-
Soto, C. M., et al. (2008). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central. [Link]
-
Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
CMC Drug Product Development. ICH Q3D Elemental Impurities. [Link]
-
Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?[Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
ResearchGate. (2009). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
-
ScienceDaily. (2007). Palladium And Platinum An Easier Find With New Detection Method. [Link]
-
ACS Publications. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. biotage.com [biotage.com]
- 9. database.ich.org [database.ich.org]
- 10. alfachemic.com [alfachemic.com]
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- 12. researchgate.net [researchgate.net]
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- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 19. arborassays.com [arborassays.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: N-Boc Deprotection of 4-Bromoindoline
Introduction
Welcome to the technical support guide for the N-Boc deprotection of 4-bromoindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during this common synthetic transformation. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the 4-bromo substituent serves as a critical handle for further functionalization, typically via cross-coupling reactions.
While the acid-labile tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, its removal from the electron-rich 4-bromoindoline system is not always straightforward.[1] The generation of reactive intermediates under acidic conditions can lead to a variety of side products, complicating purification and reducing yields. This guide provides in-depth, mechanism-driven answers to frequently encountered problems, offering both troubleshooting advice and optimized protocols to ensure a clean and efficient deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my TFA deprotection, my LCMS and ¹H NMR show an unexpected major peak with a mass of +56 amu. What is this impurity?
Answer: This impurity is almost certainly the tert-butylated side product, 5- or 7-(tert-butyl)-4-bromoindoline.
The Scientific Explanation (Causality): The standard mechanism for N-Boc deprotection with a strong acid like trifluoroacetic acid (TFA) involves protonation of the carbamate followed by fragmentation.[2] This process releases CO₂, the desired free amine, and a highly reactive tert-butyl cation (t-Bu⁺).
The deprotected 4-bromoindoline is an electron-rich aromatic system. The nitrogen atom is a powerful activating group, directing electrophiles to the ortho and para positions (C7 and C5, respectively). The generated tert-butyl cation is a potent electrophile that can be trapped by the aromatic ring in a classic Friedel-Crafts alkylation reaction before it is quenched or deprotonates to isobutylene.[3] This leads to the formation of an unwanted C-C bond.
dot
Caption: Desired vs. side reaction pathways in TFA deprotection.
Troubleshooting & Optimized Protocol:
To prevent this side reaction, a "scavenger" must be added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product, effectively trapping it.
Optimized Protocol with Scavenger:
-
Dissolve N-Boc-4-bromoindoline (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add a cation scavenger. Common choices include:
-
Triethylsilane (TES, 2-5 equiv)
-
Thioanisole (1-2 equiv)
-
Anisole (1-2 equiv)
-
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 equiv, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LCMS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Perform a standard basic workup: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.[4]
Q2: My reaction mixture turns dark brown or black upon adding acid. Have I decomposed my material?
Answer: Not necessarily, but it is a sign of potential product degradation or oxidation. While some color change is common, a rapid turn to a dark, opaque solution indicates the formation of impurities that can complicate purification.
The Scientific Explanation (Causality): Indolines are sensitive heterocyclic compounds. The darkening is typically caused by two main processes:
-
Oxidation: Indolines can be oxidized to the corresponding indoles.[5] This aromatization is often facilitated by acid and exposure to atmospheric oxygen. The resulting 4-bromoindole is less stable and more prone to polymerization and degradation under strong acidic conditions.[6]
-
Acid-Catalyzed Polymerization: Indoles, and to a lesser extent indolines, are known to polymerize or oligomerize in the presence of strong acids.[7] This process forms complex, high-molecular-weight, colored impurities.
Troubleshooting & Mitigation Strategy:
dot
Caption: Troubleshooting workflow for deprotection side products.
Protocol Adjustments to Minimize Degradation:
-
Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed via sparging with nitrogen or argon, or by a freeze-pump-thaw cycle, to remove dissolved oxygen.
-
Control Temperature: Initiate the reaction at 0 °C and maintain this temperature if the reaction proceeds efficiently. Avoid heating unless absolutely necessary.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
Q3: Standard TFA or HCl conditions give a complex mixture. Are there milder, alternative methods for this deprotection?
Answer: Yes, for sensitive substrates like 4-bromoindoline, several milder deprotection strategies can provide a cleaner product. These methods either avoid strong protic acids or use conditions that minimize the formation of reactive intermediates.
Alternative Deprotection Protocols:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Thermal Deprotection | Heat in a high-boiling solvent (e.g., TFE, dioxane/water) at 100-150 °C.[8][9] | No strong acid required; avoids tert-butylation. | Requires high temperatures which may not be suitable for all substrates; can be slow. |
| Oxalyl Chloride | Oxalyl chloride (3 equiv) in methanol at room temperature.[10][11] | Very mild and fast (1-4 h); effective for electron-deficient systems. | Generates HCl in situ, but mechanism is broader; requires careful quenching. |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in an organic co-solvent (e.g., THF) at room temperature to 50 °C.[12] | Environmentally benign, selective for Boc groups over many other protecting groups. | Can be slower than TFA; workup requires careful neutralization. |
| Lewis Acids | AlCl₃, TMSI, or ZnBr₂ in an anhydrous solvent like DCM.[12][13] | Can be highly selective and efficient under anhydrous conditions. | Stoichiometric amounts often needed; can be moisture-sensitive; may chelate to other functional groups. |
Example Protocol: Oxalyl Chloride in Methanol[11]
-
In a dry flask under an inert atmosphere, dissolve N-Boc-4-bromoindoline (1.0 equiv) in anhydrous methanol (~0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equiv) dropwise. A slight exotherm may be observed.
-
Stir the mixture at room temperature, monitoring by TLC/LCMS until completion (typically 1-4 hours).
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the 4-bromoindoline.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Amenyah, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23951-23959. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Table. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Cilliers, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. Figure. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Amenyah, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Retrieved from [Link]
-
Georganics. (2011). 4-BROMOINDOLE Safety Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Table. Retrieved from [Link]
-
Fiveable. (n.d.). TFA Deprotection Definition. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diindolylamine Preparation and Stability Investigations. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]
-
Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study. Retrieved from [Link]
-
ACS Publications. (n.d.). A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). The First Method for Protection—Deprotection of the Indole 2,3-π Bond. Retrieved from [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. georganics.sk [georganics.sk]
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- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Lithiation of tert-Butyl 4-bromoindoline-1-carboxylate
Welcome to the technical support center for the lithiation of tert-butyl 4-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles and practical, field-proven insights.
Introduction: The Synthetic Challenge
The lithiation of this compound is a powerful method for introducing functional groups at the 4-position of the indoline scaffold, a common motif in pharmacologically active compounds. This reaction typically proceeds via a lithium-halogen exchange mechanism. However, its successful execution is highly sensitive to reaction parameters, often leading to low yields, side product formation, and reproducibility issues. This guide will address these challenges head-on.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the lithiation of this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: I am not observing any significant formation of my desired product after quenching the lithiated intermediate with an electrophile. What are the likely causes and how can I fix this?
Answer:
This is a frequent issue that can stem from several factors, primarily related to the generation and stability of the aryllithium intermediate.
Probable Causes & Solutions:
-
Inefficient Lithium-Halogen Exchange: The core of the reaction is the exchange of the bromine atom for a lithium atom. The efficiency of this step is paramount.
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) can be sluggish for lithium-bromine exchange on some aryl bromides, especially at very low temperatures.[1][2] tert-Butyllithium (t-BuLi) is generally more reactive and often the preferred reagent for this transformation.[1][3][4] The higher basicity and steric bulk of t-BuLi can facilitate a faster exchange. However, t-BuLi is also more aggressive and can lead to side reactions if not handled carefully.
-
Reaction Temperature: Lithium-halogen exchange is extremely fast, even at low temperatures.[5][6] However, the optimal temperature is a delicate balance. While lower temperatures (-78 °C) are standard to suppress side reactions, slightly elevated temperatures (e.g., -40 °C to -20 °C) might be necessary to initiate the exchange with less reactive reagents like n-BuLi.[7] Careful temperature control is crucial.[8][9]
-
-
Decomposition of the Organolithium Reagent: Organolithium reagents are highly pyrophoric and reactive.
-
Reagent Quality: Ensure your organolithium reagent is fresh and has been properly stored under an inert atmosphere. Titration of the reagent before use is highly recommended to determine its exact molarity.
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong organolithium bases, especially at higher temperatures.[10] While THF is an excellent solvent for solvating the lithium cation and breaking up organolithium aggregates, prolonged reaction times at temperatures above -20 °C can lead to significant consumption of the reagent.[10][11][12]
-
-
Proton Quenching of the Aryllithium Intermediate: The generated aryllithium species is a very strong base and will be readily quenched by any acidic protons present in the reaction mixture.
-
Solvent and Glassware Dryness: All solvents and glassware must be scrupulously dried. Flame-drying glassware under vacuum and using freshly distilled, anhydrous solvents are critical.
-
Substrate Purity: The starting this compound should be pure and free of any protic impurities.
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Organolithium Reagent | Switch from n-BuLi to t-BuLi. | t-BuLi is more reactive and generally more effective for lithium-bromine exchange.[1][4] |
| Temperature | If using n-BuLi, consider a slightly higher temperature (e.g., -40 °C). | May be required to overcome the activation energy for the exchange. |
| Reagent Quality | Titrate the organolithium reagent before use. | Ensures accurate stoichiometry. |
| Solvent/Glassware | Use freshly distilled, anhydrous solvents and flame-dried glassware. | Prevents proton quenching of the highly basic aryllithium intermediate. |
Issue 2: Formation of Multiple Side Products
Question: My reaction mixture is complex, and I'm isolating several unexpected products alongside, or instead of, my target molecule. What are the common side reactions and how can I suppress them?
Answer:
Side product formation is a clear indicator that competing reaction pathways are occurring. Identifying these pathways is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Ortho-Lithiation (Proton Abstraction): The Boc group on the indoline nitrogen is a directed metalation group (DMG), which can direct the organolithium reagent to deprotonate the C5 position. This leads to the formation of a 5-lithio-4-bromo species, which can then react with the electrophile.
-
Mitigation: This is a kinetically controlled process. Using a more reactive organolithium reagent like t-BuLi and very low temperatures (-78 °C) favors the faster lithium-halogen exchange over the slower deprotonation.[6]
-
-
Benzyne Formation: Elimination of LiBr from the initially formed 4-lithio-indoline can generate a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles in the reaction mixture, leading to a mixture of regioisomers.
-
Mitigation: This is more likely to occur at higher temperatures. Maintaining a low reaction temperature (-78 °C) is crucial to disfavor this elimination pathway.[1]
-
-
Reaction with the Boc Group: The carbonyl group of the tert-butoxycarbonyl (Boc) protecting group is an electrophilic site. While less reactive than many external electrophiles, it can be attacked by the organolithium reagent, especially at higher temperatures.
-
Mitigation: Low temperatures are again key. The addition of the organolithium reagent should be slow and controlled to avoid localized heating.
-
-
Homocoupling: The aryllithium intermediate can react with the starting aryl bromide to form a homocoupled bi-indoline product.
-
Mitigation: This is often more prevalent when using n-BuLi in THF.[1] Using t-BuLi can minimize this side reaction. Slow addition of the organolithium reagent to the substrate can also help by keeping the concentration of the aryllithium species low.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this lithiation reaction?
A1: Tetrahydrofuran (THF) is generally the solvent of choice. Its ability to solvate the lithium cation helps to break down the aggregates of the organolithium reagent, increasing its reactivity.[11][12] Diethyl ether is a less polar alternative and can sometimes be used to slow down the reaction and potentially improve selectivity, but it is generally less effective at promoting the lithium-halogen exchange.[1][13] It is crucial that the solvent is anhydrous.
Q2: How many equivalents of organolithium reagent should I use?
A2: A slight excess of the organolithium reagent (typically 1.1 to 1.2 equivalents) is recommended to ensure complete consumption of the starting material and to account for any minor quenching by trace impurities. When using t-BuLi, it's important to note that two equivalents are often used. The first equivalent performs the lithium-halogen exchange, and the second reacts with the t-butyl bromide byproduct to form isobutene and isobutane, driving the equilibrium towards the desired aryllithium.[5]
Q3: What are some suitable electrophiles to quench the reaction?
A3: A wide variety of electrophiles can be used to trap the aryllithium intermediate. Common examples include:
-
Aldehydes and Ketones: To form secondary and tertiary alcohols.
-
Carbon Dioxide: To form a carboxylic acid.
-
Alkyl Halides: For alkylation (note: this can be challenging due to the potential for competing elimination reactions).
-
N,N-Dimethylformamide (DMF): To introduce a formyl group.
-
Sulfur and Disulfides: To form thiols and thioethers.
The choice of electrophile will depend on the desired final product.
Q4: Can I use a Grignard reagent instead of an organolithium?
A4: While Grignard reagents are also excellent organometallic nucleophiles, their formation from aryl bromides typically requires harsher conditions (e.g., heating with magnesium turnings).[14][15][16] Lithium-halogen exchange with organolithiums is generally a much faster and cleaner reaction at low temperatures, making it the preferred method for this transformation.[6][17]
Q5: What is the mechanism of the lithium-halogen exchange?
A5: The precise mechanism is complex and can be influenced by the substrate, organolithium reagent, and solvent.[18] However, it is generally accepted to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the bromine atom, followed by a nucleophilic attack of the alkyl group on the bromine, leading to the exchange.[5] A single-electron transfer (SET) mechanism may also be operative in some cases.
Part 3: Experimental Protocols & Visualizations
Detailed Protocol for the Lithiation of this compound and Quenching with an Aldehyde
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Charging the Flask: Under a positive pressure of nitrogen, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of t-BuLi: Slowly add t-BuLi (2.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Quenching: Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Competing pathways in the lithiation of this compound.
Diagram 2: Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common lithiation issues.
References
-
Bailey, W. F., & Wachter-Jurcsak, N. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]
-
ResearchGate. (n.d.). Why is THF a more favourable solvent in organometallic chemistry? ResearchGate. Retrieved from [Link]
-
Teixidor, F., & Viñas, C. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Dalton transactions (Cambridge, England : 2003), 41(23), 6935–6945. [Link]
-
Reddit. (2018). Selective grignard or lithiation of 4-bromobenzyl bromide? r/chemhelp. Retrieved from [Link]
-
Chemeurope.com. (n.d.). N-Butyllithium. Retrieved from [Link]
-
Reich, H. J. (n.d.). Lithium Halogen Exchange. Retrieved from [Link]
-
Welch, J. T., & Singh, R. P. (2009). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, (10), 1231-1233. [Link]
-
Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). General Principles of ortho-Lithiation in Arylphosphinamides. Retrieved from [Link]
-
ResearchGate. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium–Halogen Exchange. Retrieved from [Link]
-
Menzel, K., Fisher, E. L., DiMichele, L., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. The Journal of Organic Chemistry, 71(6), 2188–2191. [Link]
-
Scribd. (n.d.). Lithium-Halogen Exchange Mechanisms. Retrieved from [Link]
-
St-Onge, M., & Bailey, W. F. (2023). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 145(1), 136–145. [Link]
-
ResearchGate. (2014). Solvent for Lithiation?. Retrieved from [Link]
-
ECI Digital Archives. (n.d.). Continuous flow intensification of ortho-lithiation at ambient conditions. Retrieved from [Link]
-
YouTube. (2017). Organolithium and Grignard Reagents. Retrieved from [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
-
PubMed Central. (2025). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
Sources
- 1. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ospt.osi.lv [ospt.osi.lv]
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Technical Support Center: Optimizing Ligand and Base for 4-Bromoindoline Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromoindoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of ligand and base optimization for this specific substrate. Here, we synthesize technical data with field-proven insights to provide a comprehensive resource for troubleshooting and enhancing your reaction outcomes.
Introduction: The Challenge and Opportunity of 4-Bromoindoline
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. Functionalization of this core, particularly at the 4-position, is crucial for developing new chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for this purpose.[1][2]
However, 4-bromoindoline presents a unique challenge. The presence of the electron-donating nitrogen atom within the heterocyclic ring increases the electron density of the aromatic system. This can make the initial, rate-limiting oxidative addition step of the catalytic cycle kinetically less favorable compared to electron-deficient aryl halides.[3][4] Consequently, successful coupling requires careful optimization of the catalyst system, specifically the ligand and base, to overcome this hurdle and achieve high yields.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the key parameters governing 4-bromoindoline cross-coupling.
Q1: Why is ligand selection so critical for 4-bromoindoline cross-coupling?
A1: The ligand is arguably the most important variable in controlling the reactivity and stability of the palladium catalyst.[3] For an electron-rich substrate like 4-bromoindoline, the ligand must serve two primary functions:
-
Enhance Oxidative Addition: The ligand must be sufficiently electron-rich to increase the electron density on the palladium(0) center. This makes the metal more nucleophilic and lowers the activation energy for its insertion into the C-Br bond.[3]
-
Promote Reductive Elimination: The ligand must be sterically bulky. This steric hindrance facilitates the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the palladium coordination sphere.[5]
Modern dialkylbiaryl phosphines (e.g., Buchwald ligands) and bulky trialkylphosphines are designed to possess this combination of high electron-donating ability and significant steric bulk, making them far superior to older ligands like triphenylphosphine for this type of substrate.[6][7]
Q2: What is the primary role of the base in Suzuki vs. Buchwald-Hartwig reactions?
A2: The base plays a distinct and non-interchangeable role in these two key reactions:
-
In Suzuki-Miyaura Coupling, the base activates the boronic acid (or its ester). It reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is necessary for the transmetalation step to proceed efficiently.[5][8]
-
In Buchwald-Hartwig Amination, the base's primary role is to deprotonate the amine coupling partner (or the N-H bond of the palladium-amine complex) to form a more nucleophilic amide that can coordinate to the palladium center.[7]
The choice of base and its strength must be matched to the specific reaction and the pKa of the coupling partner.
Q3: Should I use a palladium pre-catalyst or generate the active catalyst in situ?
A3: While generating the active Pd(0) catalyst in situ from a stable Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ is common, using a pre-catalyst is often preferable for reproducibility and efficiency.[9] Pre-catalysts are stable Pd(II) complexes that contain the desired ligand and are designed to cleanly and rapidly generate the active Pd(0) species under the reaction conditions. This avoids inconsistencies related to the reduction of the Pd(II) source and ensures a more accurate palladium-to-ligand ratio.[9]
Q4: What are the recommended first-pass conditions for a Suzuki-Miyaura coupling with 4-bromoindoline?
A4: For coupling 4-bromoindoline with an arylboronic acid, a robust starting point would be:
-
Catalyst System: A G3 or G4 Buchwald pre-catalyst (e.g., SPhos Pd G3) or an in-situ generated catalyst from Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or P(tBu)₃.[6]
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃.[5][10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 10:1 ratio) to help solubilize the base.[5][9]
-
Temperature: Typically between 80-110 °C.[10]
Q5: What are the go-to conditions for a Buchwald-Hartwig amination with 4-bromoindoline?
A5: For coupling 4-bromoindoline with a primary or secondary amine, a reliable starting point is:
-
Catalyst System: A Buchwald pre-catalyst or an in-situ system using Pd₂(dba)₃ with a ligand tailored to the amine. For primary amines, BrettPhos is a good choice; for secondary amines, RuPhos is often effective.[7][11]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice, though lithium bis(trimethylsilyl)amide (LHMDS) can be used, especially for substrates with protic functional groups.[10][11]
-
Solvent: Anhydrous, ethereal or aromatic solvents like 1,4-dioxane, THF, or toluene are standard.[10]
-
Temperature: Reactions are often run between 80-110 °C.
The Palladium Cross-Coupling Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The efficiency of each step is directly influenced by the choice of ligand, base, solvent, and temperature.
Caption: The catalytic cycle for palladium cross-coupling reactions.[7][12][13]
Troubleshooting Guide
This section is structured to address specific experimental issues in a "Problem -> Potential Cause -> Solution" format.
Issue 1: Low or No Product Formation
This is the most common issue, often stemming from a suboptimal catalyst system or reaction environment.
-
Potential Cause A: Inefficient Oxidative Addition
-
Why it happens: The electron-rich nature of the 4-bromoindoline ring deactivates the C-Br bond towards the palladium(0) catalyst. The catalyst itself is not "nucleophilic" enough to initiate the cycle.[3]
-
Solution:
-
Switch to a More Electron-Rich Ligand: Move from general-purpose ligands (like PPh₃) to specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(tBu)₃).[3][6] These ligands increase the electron density on the palladium center, making it more reactive in the oxidative addition step.
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Perform a screen from 80 °C to 120 °C.
-
-
-
Potential Cause B: Catalyst Deactivation
-
Why it happens: The active Pd(0) species is highly sensitive to oxygen.[14][15] Inadequate inert atmosphere techniques can lead to the formation of inactive palladium oxides.
-
Solution:
-
Improve Inert Conditions: Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for at least 30 minutes.[14][16]
-
Maintain Positive Pressure: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen balloon).
-
Use a Pre-catalyst: Air-stable pre-catalysts are often more reliable and less susceptible to deactivation during reaction setup.[9]
-
-
-
Potential Cause C: Incorrect Base Selection or Strength
-
Why it happens: For Suzuki reactions, if the base is too weak or insoluble, it won't generate the boronate species needed for transmetalation.[5] For Buchwald-Hartwig reactions, a base that is too weak will not deprotonate the amine effectively.[10]
-
Solution:
-
Screen Bases: If a reaction with K₂CO₃ fails, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, if NaOtBu fails, consider LHMDS.[10][11]
-
Check Base Quality: Ensure the base is finely powdered and dry. Clumps can lead to poor reproducibility. Grinding the base before use can be beneficial.[10]
-
-
Issue 2: Significant Formation of Dehalogenated Indoline (Hydrodehalogenation)
This side reaction occurs when the bromine atom is replaced by a hydrogen atom.
-
Potential Cause A: Presence of Protic Impurities
-
Why it happens: Water or other protic impurities can act as a proton source, leading to the reduction of the aryl halide after oxidative addition. This is a common side reaction in Suzuki couplings.[14][15]
-
Solution:
-
Use Anhydrous Reagents: Ensure all solvents are anhydrous and reagents are dry.[14]
-
Use Stable Boronic Esters: Boronic acids can degrade to release boric acid and arenes (protodeboronation), which can be a source of protons.[15] Using more stable pinacol esters of the boronic acid can sometimes mitigate this.
-
-
-
Potential Cause B: Inappropriate Base
-
Why it happens: Some strong bases can promote pathways that lead to hydrodehalogenation, especially at high temperatures.[14]
-
Solution:
-
Screen Weaker Bases: If using a very strong base, consider switching to a weaker one like K₃PO₄ or Cs₂CO₃.[14]
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate to minimize side reactions.
-
-
Issue 3: Homocoupling of the Boronic Acid or Amine
This side reaction leads to the formation of biaryls (from Suzuki) or other undesired dimers.
-
Potential Cause: Inefficient Transmetalation/Coupling
-
Why it happens: If the main cross-coupling pathway is slow, side reactions like the homocoupling of the boronic acid (often oxygen-mediated) can become competitive.[16]
-
Solution:
-
Optimize the Main Reaction: Focus on solving the low-yield issue first using the steps in Issue 1. A faster, more efficient cross-coupling will outcompete the homocoupling pathway.
-
Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure the reaction mixture is thoroughly deoxygenated.[16]
-
-
Decision Workflow for Troubleshooting
When faced with a low-yielding reaction, a systematic approach is key. The following workflow can guide your optimization efforts.
Sources
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- 12. nobelprize.org [nobelprize.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Effect of temperature on the stability of tert-Butyl 4-bromoindoline-1-carboxylate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026
Welcome to the technical support guide for tert-Butyl 4-bromoindoline-1-carboxylate (CAS 885272-46-8).[1][2] This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the thermal stability of this compound. It is designed for researchers, chemists, and drug development professionals to ensure experimental success and material integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling, storage, and use of this compound, with a focus on temperature-related effects.
Q1: What are the recommended storage conditions for this compound?
Answer: To ensure long-term stability and prevent degradation, the compound should be stored under refrigerated conditions, typically between 2-8°C, in a tightly sealed container to protect it from moisture.[3][4] For extended storage periods, maintaining the compound at -20°C is also a recommended practice.[5] The key is to minimize exposure to ambient temperature, humidity, and light.
Q2: At what temperature does this compound begin to decompose?
Answer: The primary mode of thermal degradation for this molecule is the cleavage of the tert-butyloxycarbonyl (N-Boc) protecting group.[6][7] While the indoline core itself is relatively stable, the N-Boc group is known to be thermally labile. Significant degradation can begin at temperatures as low as 100-120°C, with the rate increasing substantially at higher temperatures (e.g., 150°C and above).[7][8]
The process, known as thermolytic deprotection, does not have a sharp "melting point" for decomposition but is rather a rate-dependent process. The rate is influenced by the solvent, with protic solvents like methanol potentially accelerating the degradation compared to aprotic solvents.[8][9]
Q3: What is the primary thermal degradation pathway?
Answer: The N-Boc group is cleaved through a thermolytic elimination mechanism. When heated, the compound fragments to yield three products: the deprotected amine (4-bromoindoline ), isobutylene (gas), and carbon dioxide (gas).[7] This reaction is often intentionally used in synthesis for N-Boc deprotection but can be an undesired side reaction if the compound is overheated during a reaction or work-up.[6][10]
Below is a diagram illustrating this primary degradation pathway.
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | CAS 885272-46-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 676448-17-2 CAS MSDS (4-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. tert-Butyl 4,6-dibromoindoline-1-carboxylate | 1956324-96-1 [sigmaaldrich.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of tert-Butyl 4-bromoindoline-1-carboxylate
Welcome to the technical support center for the analysis of tert-Butyl 4-bromoindoline-1-carboxylate. This guide is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and impurity profiling of this key synthetic intermediate. Here, we address common issues encountered during analysis, providing expert insights, troubleshooting workflows, and validated protocols to ensure the integrity of your results.
Introduction: The Challenge of Purity
This compound is a crucial building block in medicinal chemistry and materials science. Its synthetic pathway, often involving the reduction of the corresponding indole and subsequent protection, can introduce a range of process-related impurities. These include unreacted starting materials, by-products from side reactions, or degradation products. Accurate identification and quantification of these impurities by NMR are non-negotiable for ensuring the quality and consistency of downstream applications. This guide provides a systematic approach to tackling this analytical challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect to see in my sample?
A1: Based on typical synthetic routes (e.g., reduction of N-Boc-4-bromoindole), the most probable impurities are:
-
Starting Material: Unreacted tert-butyl 4-bromoindole -1-carboxylate.
-
Deprotection Product: 4-Bromoindoline (loss of the tert-butoxycarbonyl, or "Boc," group).
-
Debromination Product: tert-Butyl indoline -1-carboxylate.
-
Over-reduction By-product: tert-Butyl 4-bromo-N-ethyl -indoline-1-carboxylate (if a reducing agent like LiAlH₄ is used improperly).
-
Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., Ethyl Acetate, Dichloromethane, Heptane) and residual reagents like tert-butanol, a by-product of the Boc-protection step.
Q2: My ¹H NMR spectrum shows a large singlet at ~1.5 ppm, but the integration is higher than expected for my 9 Boc-protons. What could this be?
A2: This is a classic issue. While the Boc group protons of your target molecule appear as a sharp singlet around 1.5-1.6 ppm, a common impurity, tert-butanol , also presents as a singlet in this region (~1.28 ppm in CDCl₃).[1] Its chemical shift can vary slightly depending on concentration and solvent. This signal can overlap with your Boc signal, artificially inflating its integration. Another possibility is residual silicone grease, which often appears as a broad singlet near 0 ppm but can have smaller peaks elsewhere.[2][3]
Q3: The aromatic region of my spectrum (6.8–7.5 ppm) is more complex than the expected three-proton system. How can I decipher it?
A3: A complex aromatic region often points to the presence of the unreacted starting material, tert-butyl 4-bromoindole -1-carboxylate. The key difference is that the indoline has a saturated five-membered ring, while the indole has a double bond. This leads to distinct signals:
-
Indoline (Your Product): You should see signals corresponding to the three aromatic protons on the benzene ring.
-
Indole (Impurity): This will show signals for the three aromatic protons plus two vinylic protons (H2 and H3) of the pyrrole ring, typically appearing between 6.5 and 7.6 ppm.[4] The presence of these extra signals is a strong indicator of contamination with the indole starting material.
Q4: I see unexpected broad signals in my spectrum. What is the cause?
A4: Peak broadening can stem from several factors:
-
Poor Solubility: If your compound is not fully dissolved, it creates an inhomogeneous sample, leading to broad lines. Try using a more appropriate solvent or gently warming the sample.
-
High Concentration: Overly concentrated samples can increase viscosity and shorten relaxation times, causing peak broadening. Preparing a more dilute sample is a simple fix.[5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or reaction vessels can cause significant broadening of all peaks.
-
Chemical Exchange: If the Boc group is undergoing slow rotation or if there's proton exchange (e.g., with residual acid/base), you might observe broadening, particularly for the protons near the nitrogen atom.[5] Acquiring the spectrum at a higher temperature can often resolve this by increasing the rate of exchange.[5]
Troubleshooting Guide: A Systematic Approach
When confronted with an NMR spectrum that deviates from the reference, a logical workflow is essential for efficient problem-solving.
Workflow for Impurity Identification
The following diagram outlines a systematic process for identifying unknown signals in your NMR spectrum.
Caption: A workflow for systematic impurity identification by NMR.
Data Summary: Expected Chemical Shifts
The table below summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its most common impurities in CDCl₃. Note that actual values may vary slightly based on experimental conditions.
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Product) | ~7.3-7.5 (d, 1H) , ~7.0-7.1 (t, 1H) , ~6.8-6.9 (d, 1H) [Aromatic], ~4.0-4.1 (t, 2H) [N-CH₂], ~3.1-3.2 (t, 2H) [-CH₂-Ar], ~1.55 (s, 9H) [Boc] | ~152-154 [C=O], ~140-145 [Ar-C], ~130-132 [Ar-CH], ~125-128 [Ar-CH], ~115-120 [Ar-C-Br], ~110-112 [Ar-CH], ~81-82 [Boc C], ~52-54 [N-CH₂], ~30-32 [-CH₂-Ar], ~28.5 [Boc CH₃] |
| tert-Butyl 4-bromoindole -1-carboxylate (Start Mat.) | ~7.8-8.0 (d, 1H) , ~7.5-7.6 (d, 1H) , ~7.2-7.3 (m, 2H) , ~6.5-6.6 (d, 1H) [Aromatic & Vinylic], ~1.65 (s, 9H) [Boc] | ~149-150 [C=O], ~135-138 [Ar-C], ~125-130 [Ar/Vinylic-CH], ~115-118 [Ar-C-Br], ~105-108 [Vinylic-CH], ~83-85 [Boc C], ~28.2 [Boc CH₃] |
| 4-Bromoindoline (Deprotected) | ~7.0-7.2 (m, 2H) , ~6.6-6.7 (d, 1H) [Aromatic], ~3.6-3.7 (t, 2H) [N-CH₂], ~3.0-3.1 (t, 2H) [-CH₂-Ar], ~3.8 (br s, 1H) [NH] | ~150-152 [Ar-C], ~130-132 [Ar-CH], ~128-130 [Ar-CH], ~110-112 [Ar-C-Br], ~108-110 [Ar-CH], ~47-49 [N-CH₂], ~30-32 [-CH₂-Ar] |
| tert-Butanol (Reagent By-product) | ~1.28 (s, 9H) , ~1.5-2.0 (br s, 1H) [OH, exchangeable] | ~69 [C-OH], ~31 [CH₃] |
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Protocol 1: Standard Sample Preparation
-
Mass Measurement: Accurately weigh 10-20 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. If solubility is an issue, consider acetone-d₆ or DMSO-d₆.[5]
-
Expert Tip: Using a solvent from a freshly opened ampule minimizes contamination from atmospheric water.[5]
-
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication can aid dissolution if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard that does not have signals overlapping with your compound, such as 1,3,5-trimethoxybenzene. Tetramethylsilane (TMS) is often included by solvent manufacturers as a chemical shift reference (δ 0.00 ppm).[6][7]
Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is spinning (if required).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step for achieving sharp peaks and good resolution. Poor shimming is a common cause of broad or distorted peaks.[5]
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30° or 45° flip angle for routine screening to allow for faster repetition without saturating the signals. Use a 90° pulse for accurate integration in quantitative experiments.
-
Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds for qualitative scans. For quantitative results, the delay should be at least 5 times the longest T₁ relaxation time of the protons of interest (5xT₁).
-
Number of Scans (ns): For a ~15 mg sample, 8 or 16 scans are typically sufficient. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm).[2]
-
Integrate all signals and analyze the relative peak areas.
-
Troubleshooting Common Acquisition Problems
Caption: A decision tree for troubleshooting common NMR acquisition issues.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][2]
-
Popsavin, M., & Popsavin, V. (2011). Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link][5]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link][7]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link][6]
-
Stoltz, B. M., & Gunn, J. T. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2138–2140. Available at: [Link][3][8]
-
Gottlieb, H. E., et al. (2025). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (PDF). ResearchGate. Available at: [Link][1]
Sources
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 4-bromoindoline-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of tert-Butyl 4-bromoindoline-1-carboxylate, a critical building block in modern medicinal chemistry. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The limited solubility of this substrate is a common bottleneck, often leading to sluggish, incomplete, or irreproducible reactions. This guide is designed to help you navigate these challenges effectively, particularly in the context of widely-used palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not dissolving in my reaction solvent at room temperature. Is this normal, and what should I do?
A: Yes, this is a very common and expected observation. This compound is a crystalline solid with limited solubility in many common organic solvents at ambient temperature. Attempting to run the reaction as a dense, undissolved slurry at low temperatures will likely result in failure.
Troubleshooting Steps:
-
Embrace Thermal Energy: The solubility of most organic solids, including this one, increases significantly with temperature.[1][2] It is standard practice to heat the reaction mixture. Your initial step should be to gently heat the mixture of the substrate and solvent while stirring to see if it dissolves before adding temperature-sensitive reagents like palladium catalysts and ligands.
-
Solvent is Key: If heating alone in your initial solvent choice (e.g., toluene, THF) is insufficient, you must switch to a more appropriate solvent. Polar aprotic solvents are generally the best choice.
-
Pre-dissolution: A reliable technique is to dissolve the substrate in the chosen solvent at an elevated temperature (e.g., 80-100 °C) to achieve a homogeneous solution before adding the catalyst, base, and coupling partner. This ensures the catalyst's first interaction is with a dissolved substrate, promoting efficient initiation of the catalytic cycle.
Q2: Which solvent system is the most effective for overcoming the solubility issues of this substrate in a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig)?
A: There is no single "best" solvent, as the optimal choice depends on the specific reaction type. However, a general hierarchy exists based on solvating power.
Recommended Solvent Systems:
-
Primary Recommendation (High Solvating Power):
-
Dipolar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[3] They are highly polar and capable of dissolving a wide range of organic substrates and inorganic salts used as bases (e.g., K₂CO₃, K₃PO₄), which is critical for many cross-coupling reactions.[3] DMF is a classic solvent for Heck reactions for this reason.[3]
-
-
Secondary Recommendation (Moderate Solvating Power):
-
Ethers: 1,4-Dioxane and 2-Methyltetrahydrofuran (2-MeTHF) are frequently used. Dioxane, often in a mixture with water, is a standard for Suzuki couplings as it can solubilize both the organic halide and the arylboronic acid.[4]
-
Aromatic Hydrocarbons: Toluene is common, particularly for Buchwald-Hartwig aminations, but often requires higher temperatures to achieve sufficient solubility of the indoline substrate.[5][6]
-
-
Aqueous Mixtures (Primarily for Suzuki-Miyaura):
The diagram below illustrates the decision-making process for solvent selection.
Caption: Solvent selection guide for common reactions.
Q3: My reaction is sluggish and appears to stall, even at high temperatures. How can I diagnose if this is a solubility problem?
A: Stalling is a classic symptom of poor solubility. If the concentration of the dissolved substrate is too low, the rate of oxidative addition into the palladium(0) catalyst becomes exceedingly slow, effectively halting the catalytic cycle.
Diagnostic and Troubleshooting Workflow:
-
Visual Inspection: Is the reaction a thin, mobile slurry or a thick, dense paste? A thick paste indicates very poor solubility and mass transfer limitations. The goal should be a stirrable slurry at minimum.
-
Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor by TLC or LCMS. If the reaction rate increases with temperature, it strongly suggests a solubility-limited process. Be mindful of potential thermal degradation of your substrate or product.[9]
-
Solvent Augmentation: If you are using a solvent like toluene or dioxane, consider adding a small percentage (10-20% v/v) of a more powerful polar aprotic co-solvent like NMP or DMAc.[10] This can significantly boost solubility without completely changing the reaction medium.
-
Change the Base: For reactions like Buchwald-Hartwig amination, insoluble inorganic bases can become coated with byproduct salts. Switching to a soluble organic base like DBU or a more soluble inorganic base like Cs₂CO₃ can sometimes improve reaction homogeneity and rate.[11][12]
The following troubleshooting flowchart provides a systematic approach to addressing stalled reactions.
Caption: Troubleshooting workflow for stalled reactions.
Q4: Should the reaction mixture be a completely clear, homogeneous solution, or is a slurry acceptable?
A: While a fully homogeneous solution is the ideal state for predictable kinetics, many successful and scalable cross-coupling reactions are run as heterogeneous slurries. The critical factor is not the complete dissolution of all starting material at once, but rather maintaining a sufficient concentration of the substrate in the solution phase to sustain the catalytic cycle.
-
Acceptable Slurry: A fine, easily stirrable suspension where the solid material is in dynamic equilibrium with the dissolved material. Vigorous stirring is essential to ensure good mass transfer between the solid and liquid phases.[11]
-
Problematic Slurry: A thick, non-mobile paste where the stirrer can only carve a channel through the solid mass. This indicates severe solubility and mixing problems that will likely lead to a failed reaction.
Data Summary & Experimental Protocols
Solubility Profile and Recommended Temperatures
The following table provides a qualitative solubility guide for this compound in common solvents and the typical temperature ranges used for relevant cross-coupling reactions.
| Solvent | Qualitative Solubility (at 25 °C) | Recommended Reaction Temp. (°C) | Common Application(s) |
| Toluene | Poorly Soluble | 80 - 110 °C | Buchwald-Hartwig Amination[5][6] |
| 1,4-Dioxane | Sparingly Soluble | 80 - 100 °C | Suzuki-Miyaura, Buchwald-Hartwig[4] |
| Tetrahydrofuran (THF) | Sparingly Soluble | 60 - 70 °C (Reflux) | General (Limited by low boiling point) |
| Acetonitrile (ACN) | Sparingly Soluble | 70 - 85 °C (Reflux) | Heck Coupling[13] |
| N,N-Dimethylformamide (DMF) | Moderately Soluble | 80 - 140 °C | Heck, Suzuki-Miyaura [3][13] |
| N,N-Dimethylacetamide (DMAc) | Soluble | 90 - 150 °C | Heck, Suzuki-Miyaura [14] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | 90 - 150 °C | Heck, Suzuki-Miyaura [13] |
Protocol: Shake-Flask Method for Quantitative Solubility Assessment
This protocol allows for the accurate determination of solubility in a given solvent at a specific temperature.[15]
Objective: To determine the saturation concentration (mg/mL) of the substrate in a chosen solvent.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials with screw caps
-
Heating/shaking incubator or heated stir plate
-
Syringe filters (0.45 µm, PTFE)
-
Calibrated HPLC system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 50 mg). The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL).
-
Equilibration: Seal the vial tightly and place it in a shaking incubator set to the desired temperature (e.g., 25 °C or 80 °C) for 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the solid to settle. Carefully draw a sample of the supernatant through a syringe filter to remove all undissolved solids.
-
Analysis: Dilute the filtered sample with a known volume of a suitable solvent (e.g., acetonitrile). Analyze the concentration of the substrate in the diluted sample using a pre-calibrated HPLC method.
-
Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.
Protocol: Example Suzuki-Miyaura Coupling Under Optimized Conditions
This protocol provides a robust starting point for a Suzuki-Miyaura reaction, employing a solvent system designed to overcome solubility limitations.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heating: Begin vigorous stirring and heat the mixture to 90-100 °C. The mixture should become a more mobile slurry or a complete solution.
-
Reagent Addition: Once the reaction temperature is stable, add the phenylboronic acid (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Monitoring: Maintain the temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.[16]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove inorganic salts. The organic layer is then dried, filtered, and concentrated for purification.
References
-
Crew, M. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available at: [Link]
-
Smith, R. C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]
-
Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Patel, J., et al. (n.d.). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]
-
Various Authors. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept. Request PDF on ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]
-
National Institutes of Health. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
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- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation in 4-Bromoindoline Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in 4-bromoindoline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions involving this versatile heterocyclic motif. Here, we will delve into the common challenges encountered during these transformations, providing in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and step-by-step protocols to resolve them.
Question 1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the likely causes related to the catalyst?
Low or stalled reaction yields are frequently linked to a compromised catalyst. The primary culprits are often catalyst poisoning or suboptimal reaction conditions leading to deactivation.
Root Cause Analysis:
-
Catalyst Poisoning: The active sites on your palladium catalyst can be blocked by impurities present in your starting materials or solvents.[1][2] Common poisons for palladium catalysts include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[3] For 4-bromoindoline, potential impurities could arise from its synthesis and may include unreacted starting materials or byproducts that can coordinate strongly to the palladium center.[4]
-
Inadequate Inert Atmosphere: The active form of the catalyst, typically Pd(0), is highly sensitive to oxygen.[5] Insufficient degassing of solvents or a leaky reaction setup can lead to the oxidation of the catalyst to an inactive Pd(II) species.[1]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[6][7] An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties to prevent catalyst decomposition or promote the desired reductive elimination step.[8][9]
-
Base-Induced Decomposition: While a base is necessary for the catalytic cycle, some strong bases can promote the decomposition of the 4-bromoindoline substrate, especially at elevated temperatures.[10] The resulting degradation products can act as catalyst poisons.[10]
Troubleshooting Workflow:
Experimental Protocol 1: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the coupling reaction using your standard procedure and current batches of 4-bromoindoline, coupling partner, solvent, and base. Carefully record the yield and monitor the reaction progress by TLC or LC-MS.[11]
-
High-Purity Reaction: Set up a parallel reaction where all reagents and solvents are of the highest purity available. Use freshly purified 4-bromoindoline (e.g., by recrystallization or column chromatography), anhydrous and degassed solvents, and a fresh bottle of the base and coupling partner.[12]
-
Comparison: If the high-purity reaction shows a significant improvement in yield, it strongly suggests that an impurity in one of your original reagents was poisoning the catalyst.[1]
Question 2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active catalyst aggregates into insoluble, inactive palladium metal.[13]
Root Cause Analysis:
-
Ligand Dissociation: The phosphine ligands that stabilize the Pd(0) center can dissociate, leaving the metal prone to aggregation. This is more likely to occur at higher temperatures.
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the lifetime of the active catalyst is prolonged, increasing the probability of decomposition.[9][14] Bulky, electron-rich ligands are known to accelerate this step.[8]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium precursor can lead to the formation of ligand-deficient species that are more susceptible to aggregation.[6]
Troubleshooting Steps:
-
Ligand Selection: Switch to more robust and sterically demanding ligands. Biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often effective in preventing the formation of palladium black by promoting a stable monoligated Pd(0) species and accelerating reductive elimination.[11][15]
-
Optimize Ligand-to-Palladium Ratio: The optimal ratio is ligand-dependent. For many biaryl phosphine ligands, a 1:1 to 2:1 ligand-to-palladium ratio is common. Experiment with slightly increasing the ligand loading.[6]
-
Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can decrease the rate of ligand dissociation and catalyst decomposition.[16]
Data Presentation: Ligand Effects on Catalyst Stability
| Ligand | Typical L:Pd Ratio | Observation | Rationale |
| PPh₃ | 2:1 - 4:1 | Prone to dissociation at high temperatures | Less sterically bulky and electron-donating |
| P(t-Bu)₃ | 1:1 - 2:1 | More stable than PPh₃, but can be air-sensitive | Very electron-rich, promotes oxidative addition[7] |
| XPhos | 1:1 - 2:1 | Generally high stability, prevents Pd black formation | Bulky biarylphosphine, promotes reductive elimination[11] |
| RuPhos | 1:1 - 2:1 | High stability, effective for challenging couplings | Electron-rich and sterically hindered biarylphosphine[11] |
Question 3: My reaction is producing a significant amount of hydrodehalogenated 4-indoline (de-brominated starting material). What is causing this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of being coupled.[5]
Root Cause Analysis:
-
Source of Hydride: After oxidative addition of 4-bromoindoline to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source. Potential hydride sources include trace amounts of water, alcohols (if used as solvent or present as an impurity), or the amine coupling partner itself via β-hydride elimination if it possesses an α-proton.[9][10]
-
Slow Transmetalation/Amine Binding: If the subsequent step in the catalytic cycle (transmetalation in Suzuki coupling or amine coordination in Buchwald-Hartwig amination) is slow, the intermediate aryl-palladium-halide complex has a longer lifetime to react with hydride sources.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly opened anhydrous solvents and dry glassware.[11]
-
Choice of Base: The base can play a role. For instance, in some cases, switching from a strong alkoxide base like NaOt-Bu to a carbonate base like Cs₂CO₃ can minimize hydrodehalogenation.[17]
-
Optimize Reaction Concentration: Higher concentrations can sometimes favor the desired bimolecular coupling over the undesired reduction pathway.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about catalyst deactivation in 4-bromoindoline coupling reactions.
What is the general mechanism of a palladium-catalyzed coupling reaction and where can deactivation occur?
The generally accepted mechanism for reactions like the Buchwald-Hartwig amination involves a catalytic cycle with three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][18]
Catalyst deactivation can occur at multiple points in this cycle:
-
Deactivation of Pd(0): The active Pd(0) species can be oxidized by air or aggregate to form inactive palladium black.[13][19]
-
Formation of Off-Cycle Species: The Pd(II) intermediates can react with other components in the reaction mixture to form stable, catalytically inactive "off-cycle" complexes.[20] For example, strong coordination by the indoline nitrogen itself could potentially sequester the catalyst.
How does the choice of base affect catalyst stability and activity?
The base is a critical component of the catalytic system.[6] It is required to deprotonate the amine coupling partner, but its choice can significantly influence the reaction's success.[6][21]
-
Strength: A base that is too weak may not efficiently deprotonate the amine, leading to a slow reaction. Conversely, a very strong base can cause substrate degradation or react with the ligand.[10]
-
Solubility: Insoluble bases can lead to reproducibility issues, as the reaction rate can become dependent on stirring speed and the base's particle size.[22]
-
Anion Effect: The counter-ion of the base can also play a role. For example, some halide anions can inhibit the catalyst.
Are there pre-catalysts that can improve reaction reproducibility and minimize deactivation?
Yes, using well-defined palladium pre-catalysts can significantly improve reproducibility. These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[8][23][24] This approach avoids the handling of air-sensitive Pd(0) sources and ensures a more consistent generation of the active catalyst.[8]
References
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Roy, A. H., & Hartwig, J. F. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Janssen, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2737–2744. [Link]
-
Spokoyny, A. M., et al. (2013). Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. Journal of the American Chemical Society, 135(15), 5565–5576. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Viciu, M. S., & Nolan, S. P. (2004). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Topics in Organometallic Chemistry, 11, 45-81. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 130(47), 15889–15891. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. N-Heterocyclic Carbenes in Transition Metal Catalysis. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1192–1203. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Meyers, C., et al. (2004). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 69(18), 6010–6017. [Link]
-
Lee, J., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 200. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Eigenberger, G., & Wiese, J. (2002). Poisoning and deactivation of palladium catalysts. Handbook of Heterogeneous Catalysis. [Link]
-
Janssen, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB. [Link]
-
Koszinowski, K., & Brombacher, H. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5438-5446. [Link]
-
Soderberg, T. (n.d.). Oxidative Addition and Palladium Coupling. St. Benedict & St. John's. [Link]
-
LibreTexts Chemistry. (2023). 1.26: Oxidative Addition/Reductive Elimination. LibreTexts. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 1(1), 17-20. [Link]
-
Ananikov, V. P., et al. (2017). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Organometallics, 36(20), 4058-4067. [Link]
-
Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 50(41), 9748-9750. [Link]
-
Koszinowski, K., & Brombacher, H. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Scattolin, T., & Nolan, S. P. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Process Systems Enterprise. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. PSE. [Link]
-
Wikipedia contributors. (2023). Catalyst poisoning. Wikipedia. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. LibreTexts. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
US Department of Energy. (2006). Control of Catalyst Poisons from Coal Gasifiers. Hydrogen Program 2006 Progress Report. [Link]
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Work-up procedure for tert-Butyl 4-bromoindoline-1-carboxylate reactions
An Application Scientist's Guide to Navigating the Work-up of tert-Butyl 4-bromoindoline-1-carboxylate Reactions
Introduction: The Challenge of a Clean Work-up
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. While the focus is often on optimizing the reaction itself, an effective and efficient work-up procedure is paramount to isolating the desired product in high purity and yield. This guide provides a comprehensive technical support resource for researchers, addressing common challenges and offering robust, field-tested solutions for the work-up of reactions involving this substrate.
Part 1: Foundational Principles of the Work-up
The work-up strategy for any reaction involving this compound must be designed to address three core challenges:
-
Removal of the Catalyst: Palladium catalysts, often used in cross-coupling reactions, must be thoroughly removed to prevent product decomposition and ensure biological compatibility in drug discovery applications.
-
Separation of Unreacted Starting Materials and Byproducts: The polarity of the starting material, product, and various byproducts can be very similar, complicating chromatographic purification.
-
Hydrolytic Stability of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. The work-up must be conducted under conditions that preserve its integrity.
Visualizing the General Work-up Strategy
Caption: A generalized workflow for the work-up and purification of this compound reactions.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Issue 1: Emulsion Formation During Extraction
Q1: I'm seeing a thick, persistent emulsion at the interface of my organic and aqueous layers during extraction. What causes this and how can I resolve it?
A1: Emulsions are common when residual palladium complexes, phosphine ligands, or inorganic salts act as surfactants. Here’s a systematic approach to breaking them:
-
Mechanical Agitation: Gentle swirling or rocking of the separatory funnel is often sufficient. Avoid vigorous shaking.
-
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: If the emulsion persists, filtering the entire mixture through a pad of Celite® can break up the emulsion and remove particulate matter. The layers can then be separated.
-
Changing the Organic Solvent: If ethyl acetate is being used, switching to a less polar solvent like dichloromethane (DCM) or a mixture of solvents can sometimes prevent emulsion formation.
Issue 2: Product Loss or Boc-Deprotection
Q2: My final yield is low, and I suspect I'm losing my product during the work-up. I also see a new, more polar spot on my TLC plate. What could be happening?
A2: This often points to two potential issues: inadvertent deprotection of the Boc group or physical loss of the product.
-
Boc-Deprotection: The Boc group is sensitive to acid. Ensure your aqueous washes are neutral or slightly basic. If you have used an acidic quenching agent, neutralize it before proceeding. A wash with a dilute solution of sodium bicarbonate (NaHCO₃) is recommended. The more polar spot on your TLC is likely the deprotected 4-bromoindoline.
-
Product Precipitation: Your product may be precipitating at the interface or in the aqueous layer, especially if its polarity has significantly changed from the starting material. Carefully inspect the layers for any solid material. If present, it may be necessary to redissolve it in a larger volume of organic solvent.
Issue 3: Difficulty in Removing Palladium Contamination
Q3: My purified product is a dark color, and I suspect it's contaminated with residual palladium. How can I effectively remove it?
A3: Palladium removal is a critical step. Here are several effective strategies:
-
Aqueous Washes with a Chelating Agent: Washing the organic layer with a solution of a chelating agent can help to sequester the palladium. A 1% aqueous solution of sodium diethyldithiocarbamate is often effective.
-
Charcoal Treatment: After the initial work-up, the crude product can be dissolved in a suitable solvent and stirred with activated charcoal for 15-30 minutes, then filtered through Celite®. This is highly effective at adsorbing palladium residues.
-
Silica Gel Chromatography: This is the most common method for final purification. A well-packed column with an appropriate solvent system will effectively separate the product from palladium residues.
Visualizing the Troubleshooting Logic
Caption: A decision tree for troubleshooting common work-up issues.
Part 3: Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Suzuki Coupling Reaction
This protocol assumes a Suzuki coupling reaction of this compound with an arylboronic acid.
-
Cooling and Quenching:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: This step neutralizes any remaining organometallic species and hydrolyzes boronic acid derivatives.
-
-
Dilution and Phase Separation:
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
-
Extraction and Washing:
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble impurities)
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic residues)
-
Brine (to aid in drying and break any minor emulsions)
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Work-up for Reactions Sensitive to Emulsion Formation
-
Initial Filtration:
-
After quenching as described above, dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate).
-
Filter the entire mixture through a pad of Celite® in a Büchner funnel.
-
Wash the Celite® pad with additional extraction solvent.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel and add water.
-
Proceed with the extraction and washing steps as outlined in Protocol 1. Rationale: The pre-filtration step removes a significant portion of the particulate matter that often contributes to emulsion formation.
-
Part 4: Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |
| Hexanes | 0.1 | 69 | Common non-polar solvent for chromatography. |
| Ethyl Acetate | 4.4 | 77 | A good general-purpose extraction solvent. |
| Dichloromethane | 3.1 | 40 | Can be more effective than ethyl acetate for some extractions, but is more volatile. |
| Diethyl Ether | 2.8 | 35 | Highly volatile, good for extracting less polar compounds. |
Part 5: Concluding Remarks
A well-executed work-up is as critical as the reaction itself for achieving high yields of pure product. By understanding the underlying chemical principles and anticipating potential challenges, researchers can develop robust and efficient work-up procedures for reactions involving this compound. This guide serves as a starting point for troubleshooting and optimization, and further refinement may be necessary based on the specific reaction conditions and the nature of the desired product.
References
-
Boc-protected 4-bromoindoline | C13H16BrNO2 - PubChem. [Link]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of 4-Bromo, 5-Bromo, and 6-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The indoline scaffold, a privileged structure in medicinal chemistry, is a frequent target for diversification using this powerful catalytic method. The strategic introduction of aryl or heteroaryl moieties at various positions on the indoline ring can profoundly influence the pharmacological profile of a molecule. This guide offers an in-depth comparison of the reactivity of three key building blocks: 4-bromo, 5-bromo, and 6-bromoindoline, in the Suzuki coupling reaction. This analysis is grounded in fundamental principles of physical organic chemistry and supported by representative experimental data from the literature.
The Decisive Step: Understanding Reactivity in Suzuki Coupling
The catalytic cycle of the Suzuki coupling is a well-studied process involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[2] For aryl bromides, the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is frequently the rate-determining step.[3] Consequently, the reactivity of the bromoindoline isomer is primarily dictated by two key factors at the site of the C-Br bond:
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond is crucial. Electron-withdrawing groups on the aromatic ring decrease electron density at the carbon, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to an increased reaction rate.[4]
-
Steric Hindrance: The steric environment around the C-Br bond can significantly impact the ease with which the bulky palladium catalyst can approach and insert into the bond. Increased steric hindrance can slow down or even inhibit the oxidative addition step.[5][6]
Predicted Reactivity of Bromoindoline Isomers: A Theoretical Analysis
Electronic Considerations:
The nitrogen atom in the indoline ring is an electron-donating group, exerting its influence on the electron density of the fused benzene ring primarily through resonance and inductive effects. The lone pair on the nitrogen atom increases electron density at the ortho and para positions (positions 7 and 5).
-
5-Bromoindoline: The bromine atom is at a position para to the electron-donating amino group. This position is electron-rich, which would theoretically slow down the oxidative addition step by making the carbon of the C-Br bond less electrophilic.
-
4-Bromoindoline and 6-Bromoindoline: These positions are meta to the amino group. The electron-donating effect of the nitrogen is weaker at the meta positions. Therefore, the C-Br bonds at positions 4 and 6 are expected to be more electron-deficient (more electrophilic) than at position 5, suggesting a higher reactivity for the 4- and 6-bromo isomers.
Steric Considerations:
-
4-Bromoindoline: The bromine atom at the 4-position is situated adjacent to the five-membered ring of the indoline system. This proximity can create some steric hindrance, potentially impeding the approach of the palladium catalyst.[5]
-
5-Bromoindoline and 6-Bromoindoline: The bromine atoms at these positions are more exposed and less sterically encumbered compared to the 4-position.
Predicted Reactivity Order:
Based on a synthesis of these electronic and steric arguments, the predicted order of reactivity in the Suzuki coupling is:
6-Bromoindoline > 4-Bromoindoline > 5-Bromoindoline
This prediction is based on the 6-bromo isomer having a favorable electronic profile (meta to the nitrogen) and lower steric hindrance. The 4-bromo isomer also benefits from a favorable electronic profile but is more sterically hindered than the 6-bromo isomer. The 5-bromo isomer is the least reactive due to the electron-donating effect of the nitrogen at the para position, which deactivates the C-Br bond towards oxidative addition.
Supporting Experimental Data
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-5-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 2 | ~95 | [7] |
| N-Boc-7-bromotryptophan | p-Tolylboronic acid | PdCl₂(Amphos)₂ (10) | Amphos | K₃PO₄ | H₂O | 37 | 24 | 65 | [8] |
| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | None | K₃PO₄ | H₂O | 40 | <2 | High | [9] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ | Dioxane/H₂O | 100 | 2 (MW) | 71 | [10] |
Experimental Protocol: A Generalized Procedure for Suzuki Coupling of N-Protected Bromoindolines
This protocol provides a robust starting point for the Suzuki coupling of 4-bromo, 5-bromo, and 6-bromoindoline. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.[11][12]
Materials:
-
N-protected bromoindoline (e.g., N-Boc-bromoindoline) (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected bromoindoline, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromoindoline.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to the specified temperature for the designated time.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the reaction mechanism and the logic behind the reactivity comparison, the following diagrams are provided.
Conclusion
For drug development professionals and synthetic chemists, understanding the subtle differences in reactivity between positional isomers is key to efficient and successful synthesis campaigns. Based on established principles of electronic and steric effects in the rate-determining oxidative addition step of the Suzuki coupling, the predicted order of reactivity for N-protected bromoindolines is 6-bromo > 4-bromo > 5-bromo. While direct comparative experimental data is sparse, this guide provides a strong theoretical framework and a practical, generalized protocol to aid in the design and execution of Suzuki coupling reactions with these valuable synthetic intermediates. The provided experimental protocol serves as a robust starting point, with the understanding that optimization is a standard part of the scientific process.
References
-
Barancelli, D. A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10346-10360. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science, 5(5), 1875-1879. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
ResearchGate. (n.d.). Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wang, L., et al. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ChemistrySelect, 3(32), 9205-9209. Available at: [Link]
-
Bio, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 25304-25308. Available at: [Link]
-
D'Amico, A. G., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available at: [Link]
-
De La Rosa, V., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(32), 7016-7021. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Dachwitz, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(69), 16345-16350. Available at: [Link]
-
El-Faham, A., et al. (2012). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Journal of the Saudi Chemical Society, 16(4), 431-458. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Available at: [Link]
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The Organic Chemist. (2020). Suzuki Coupling. YouTube. Available at: [Link]
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Tetrahedron. (n.d.). ElectronicsAndBooks. Available at: [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]
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A Comparative Guide to Alternative Precursors for the Synthesis of 4-Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted indoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Traditional synthetic routes often rely on the modification of pre-existing indole or indoline cores, which can suffer from limitations in regioselectivity and substrate scope. This guide provides an in-depth comparison of alternative, non-traditional precursors for the synthesis of 4-substituted indolines, offering novel strategies for accessing this important chemical space. We will delve into the underlying synthetic logic, provide comparative experimental data, and present detailed protocols for key transformations.
Intramolecular [4+2] Cycloaddition of Enynamides: Building the Benzene Ring from Acyclic Precursors
A powerful and modular approach to constructing highly substituted indolines involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes.[1][2][3] A key advantage of this strategy is the ability to assemble the indoline core from simple, acyclic precursors, allowing for precise control over the substitution pattern of the resulting benzene ring. Specifically, the use of enynamides as the 4π component in the cycloaddition provides a direct route to indolines bearing substituents at the C-4 position.[4][5]
The general strategy involves the synthesis of an enynamide precursor, which is then subjected to thermal or Lewis acid-catalyzed cycloaddition to furnish the 4-substituted indoline. The modularity of this approach stems from the ability to readily vary the substituents on both the enyne and ynamide fragments, enabling the creation of diverse indoline libraries.
Visualizing the Workflow: Enynamide Cycloaddition
Caption: Workflow for 4-substituted indoline synthesis via enynamide cycloaddition.
Comparative Performance
| Precursor Type | Key Reaction | Catalyst/Conditions | Yield (%) | Diastereoselectivity | Enantioselectivity | Reference |
| Enynamide | Intramolecular [4+2] Cycloaddition | Toluene, 110-210 °C or Me₂AlCl, 0 °C to rt | 65-95 | Not Applicable | Not Reported | [4][5] |
| ortho-Halo-N-alkenylaniline | Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Base | 70-90 | Not Applicable | Not Reported | [6][7] |
| 4-Substituted β-arylethylamine | Pd-Catalyzed C-H Amination | Pd(OAc)₂, Ligand, Oxidant | 60-85 | Not Applicable | Not Reported | [8][9] |
| ortho-Bromo nitrostyrene & Monothiomalonate | Organocatalytic Addition / Buchwald-Hartwig Coupling | Chiral Amine / Pd catalyst | 34-83 (overall) | High | High | [10] |
Experimental Protocol: Synthesis of a 4-Substituted Indoline via Enynamide Cycloaddition
Step 1: Synthesis of the Enynamide Precursor
-
To a solution of the corresponding enyne (1.0 equiv) and copper(I) iodide (0.1 equiv) in anhydrous THF at room temperature is added a solution of the acetylenic bromide (1.2 equiv) in THF via syringe pump over 4 hours.
-
The reaction mixture is stirred at room temperature for an additional 12 hours.
-
The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired enynamide precursor.
Step 2: Intramolecular [4+2] Cycloaddition
-
A solution of the enynamide precursor (1.0 equiv) in toluene (0.01 M) is heated to reflux (110-210 °C) in a sealed tube for 12-24 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 4-substituted indoline.
Palladium-Catalyzed Intramolecular Heck Reaction: Cyclization of Functionalized Anilines
The intramolecular Heck reaction provides a reliable method for the formation of the indoline ring system through the cyclization of ortho-halo-N-alkenylanilines.[6][7] This approach is advantageous as the precursors can be readily synthesized from commercially available anilines and alkenyl halides. The position of the substituent on the final indoline ring is dictated by the substitution pattern of the starting aniline.
Visualizing the Pathway: Intramolecular Heck Reaction
Caption: Synthetic route to 4-substituted indolines via intramolecular Heck reaction.
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction
Step 1: Synthesis of ortho-Iodo-N-alkenylaniline
-
To a solution of a 4-substituted-2-iodoaniline (1.0 equiv) in DMF is added K₂CO₃ (2.0 equiv) and the corresponding alkenyl bromide (1.2 equiv).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Step 2: Intramolecular Heck Cyclization
-
A mixture of the ortho-iodo-N-alkenylaniline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.1 equiv), and Ag₂CO₃ (2.0 equiv) in anhydrous toluene is heated at 110 °C in a sealed tube for 24 hours.
-
The reaction mixture is cooled, filtered through Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to afford the 4-substituted indoline.
Palladium-Catalyzed Intramolecular C-H Amination: A Modern Approach
Recent advances in C-H activation have provided powerful tools for the synthesis of heterocyclic compounds. The palladium-catalyzed intramolecular amination of C(sp²)-H bonds offers a direct and atom-economical route to indolines from appropriately substituted β-arylethylamine precursors.[8][9] The use of a directing group, such as picolinamide (PA), facilitates the regioselective C-H activation at the ortho position of the aromatic ring, leading to the formation of the indoline.
Visualizing the C-H Amination Strategy
Caption: Pathway to 4-substituted indolines via directed C-H amination.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
-
A mixture of the N-picolinamide-protected 4-substituted-β-phenethylamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and PhI(OAc)₂ (1.2 equiv) in a mixed solvent of toluene and HOAc is heated at 100 °C for 12 hours.
-
The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to give the N-(picolinoyl)-4-substituted indoline.
-
The picolinamide directing group can be removed under standard hydrolytic conditions to yield the free 4-substituted indoline.
Asymmetric Organocatalysis: Chiral Induction without Metals
The development of asymmetric organocatalysis has opened new avenues for the enantioselective synthesis of complex molecules. For the synthesis of chiral indolines, organocatalytic strategies often involve the activation of a precursor by a chiral catalyst to induce a stereoselective cyclization. One notable example is the synthesis of 3-substituted indolines via an intramolecular Michael addition, which can be adapted for the synthesis of 4-substituted analogues by using appropriately substituted precursors.[11][12]
Visualizing the Organocatalytic Cascade
Caption: Organocatalytic route to chiral 4-substituted indolines.
Experimental Protocol: Organocatalytic Asymmetric Intramolecular Michael Addition
-
To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one precursor (1.0 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at room temperature is added a chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 0.1 equiv).
-
The reaction mixture is stirred at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched 4-substituted indoline.
Conclusion
The synthesis of 4-substituted indolines can be approached from a variety of non-traditional precursors, each offering distinct advantages in terms of modularity, efficiency, and stereocontrol. The intramolecular [4+2] cycloaddition of enynamides provides a powerful platform for constructing the indoline core with high levels of substitution on the aromatic ring. Palladium-catalyzed methodologies, including the intramolecular Heck reaction and C-H amination, offer convergent and atom-economical routes from readily available starting materials. Furthermore, the advent of asymmetric organocatalysis has enabled the direct synthesis of chiral 4-substituted indolines with high enantioselectivity. The choice of the optimal precursor and synthetic strategy will ultimately depend on the specific target molecule and the desired substitution pattern. This guide provides a foundation for researchers to explore these alternative disconnections and expand the accessible chemical space of medicinally important 4-substituted indolines.
References
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- Danheiser, R. L., Brisbois, R. G., Kowalczyk, J. J., & Miller, R. F. (1990). An annulation method for the synthesis of highly substituted polycyclic aromatic and heteroaromatic compounds. Journal of the American Chemical Society, 112(8), 3093–3100.
- Dunetz, J. R., & Danheiser, R. L. (2005). Synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. Journal of the American Chemical Society, 127(16), 5776–5777.
- He, C., & Gaunt, M. J. (2015). Ligand-enabled catalytic C–H arylation of aliphatic amines by a four-membered-ring cyclopalladation pathway.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Larock, R. C. (1991). The Larock indole synthesis.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Li, X. (2022). Enantioselective synthesis of indoles through catalytic indolization.
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- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Sharif, S., Day, J., Hunter, H. N., Lu, Y., Mitchell, D., Rodriguez, M. J., & Organ, M. G. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society, 139(49), 18436–18439.
- Smalley, A. P., Cuthbertson, J. D., & Gaunt, M. J. (2017). Palladium-Catalyzed Enantioselective C–H Activation of Aliphatic Amines Using Chiral Anionic BINOL-Phosphoric Acid Ligands. Journal of the American Chemical Society, 139(4), 1412–1415.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
- Zhang, Z., et al. (2024). Catalyst-Controlled Intermolecular Homobenzylic C(sp3)-H Amination for the Synthesis of β-Arylethylamines. Journal of the American Chemical Society, 146(9), 5843-5854.
- Kolarovic, A., Käslin, A., & Wennemers, H. (2014). Stereoselective synthesis of indolines via organocatalytic thioester enolate addition reactions. Organic letters, 16(16), 4236–4239.
- Kim, H., & Kim, J. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 16(1), 110-117.
- He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic letters, 14(11), 2936–2939.
- Hegedus, L. S., Sestrick, M. R., Michaelson, E. T., & Harrington, P. J. (1989). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 4. The Journal of Organic Chemistry, 54(17), 4141-4146.
- Dunetz, J. R., & Danheiser, R. L. (2005). Synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. Journal of the American Chemical Society, 127(16), 5776–5777.
- List, B., & Čorić, I. (2011). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Organic & Biomolecular Chemistry, 9(18), 6299-6301.
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- Larock, R. C. (n.d.). Larock Indole Synthesis. SynArchive.
- Larock, R. C. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Larock, R. C. (n.d.). Larock indole synthesis. SciSpace.
- Larock, R. C. (n.d.).
- Narasaka, K. (n.d.). Enantioselective Narasaka–Heck cyclizations: synthesis of tetrasubstituted nitrogen-bearing stereocenters. Chemical Science.
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- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
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A Comparative Guide to the Structural Validation of tert-Butyl 4-bromoindoline-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For derivatives of tert-Butyl 4-bromoindoline-1-carboxylate, a scaffold of significant interest in medicinal chemistry, unambiguous structural validation is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide provides an in-depth comparison of the three principal analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
As a senior application scientist, this guide moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, highlights the strengths and limitations of each technique, and provides the field-proven insights necessary to construct a self-validating system for structural confirmation.
The Imperative of Orthogonal Validation
No single analytical technique, however powerful, should be the sole arbiter of a molecule's structure. A robust validation strategy relies on the principle of orthogonality, wherein multiple, independent methods are employed to corroborate the proposed structure. This approach minimizes the risk of misinterpretation and ensures the highest degree of confidence in the final structural assignment. For this compound derivatives, the synergy between NMR, MS, and X-ray crystallography provides a comprehensive and definitive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. It provides a detailed "blueprint" of the carbon-hydrogen framework.
The "Why" Behind the Experiment:
¹H and ¹³C NMR are fundamental to structural validation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number and types of carbon atoms in the molecule. For this compound, these techniques are essential for confirming the presence and connectivity of the indoline core, the bromo-substituent, and the tert-butoxycarbonyl (Boc) protecting group.
Expected Spectroscopic Data:
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| tert-Butyl (9H) | ~1.5 (singlet) | ~28 (3 x CH₃), ~80 (quaternary C) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The carbons will have characteristic shifts for a tert-butyl group attached to an oxygen. |
| C2-H₂ (2H) | ~3.0-3.2 (triplet) | ~30-35 | These methylene protons are adjacent to a nitrogen and a CH₂ group, leading to a downfield shift and triplet splitting. |
| C3-H₂ (2H) | ~3.5-3.7 (triplet) | ~45-50 | These methylene protons are adjacent to the aromatic ring and a CH₂ group, resulting in a downfield shift and triplet splitting. |
| Aromatic H (3H) | ~7.0-7.5 (multiplets) | ~110-150 | The protons on the aromatic ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the position of the bromine atom. |
| C=O (Boc) | - | ~153 | The carbonyl carbon of the Boc group will appear in the characteristic downfield region for carbamates. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.[1]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger spectral width (e.g., 0-220 ppm) and a greater number of scans to achieve adequate signal-to-noise due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of the protons.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule based on their chemical shifts.
-
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
The "Why" Behind the Experiment:
For this compound derivatives, mass spectrometry provides two crucial pieces of information. Firstly, it confirms the molecular weight, providing strong evidence for the elemental composition. Secondly, the presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern in the mass spectrum, offering unambiguous confirmation of the presence of a single bromine atom.
Expected Mass Spectrometry Data:
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Interpretation |
| [M+H]⁺ | 298.0705 | 300.0684 | Molecular ion peak (protonated). The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of a monobrominated compound. |
| [M-C₄H₈+H]⁺ | 242.0079 | 244.0058 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 198.0184 | 200.0163 | Loss of the entire Boc group. |
Calculated for C₁₃H₁₇BrN₂O₂
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. It is crucial to avoid non-volatile buffers or salts which can interfere with the ionization process.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and confirm its m/z value corresponds to the calculated molecular weight of the target compound.
-
Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.
-
Analyze any significant fragment ions to gain further structural information.
-
Single Crystal X-ray Crystallography: The Definitive Structure
Single Crystal X-ray Crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. It is the gold standard for absolute structure determination.
The "Why" Behind the Experiment:
While NMR and MS provide compelling evidence for the structure of this compound derivatives, X-ray crystallography offers the ultimate confirmation. It can definitively establish the connectivity of all atoms, the conformation of the molecule in the solid state, and the precise location of the bromine substituent on the aromatic ring. This level of detail is often crucial for understanding structure-activity relationships in drug development.
Expected Crystallographic Data:
A successful crystal structure determination would provide the precise coordinates of each atom in the unit cell, allowing for the calculation of all bond lengths and angles. For this compound, this would confirm the geometry of the indoline ring system and the conformation of the Boc-protecting group. While a crystal structure for the exact parent compound is not publicly available, related structures have been reported, confirming the feasibility of this technique for this class of molecules.
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-quality single crystals of the compound are required. Common methods include:
-
Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Dissolving the compound in a good solvent and allowing a poor solvent to slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: Slowly cooling a saturated solution of the compound.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by adjusting the atomic positions and thermal parameters to best fit the observed diffraction data.
-
-
Structure Validation and Analysis:
-
The final refined structure is validated to ensure its quality and accuracy.
-
Bond lengths, bond angles, and other geometric parameters are analyzed to confirm the molecular structure.
-
Comparison of Techniques: A Summary
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry in solution. | Non-destructive, provides rich structural detail, applicable to solutions. | Requires relatively large sample amounts, complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), presence of specific isotopes. | High sensitivity, small sample requirement, rapid analysis. | Provides limited connectivity information, fragmentation can be complex, not suitable for all compounds. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry in the solid state. | Definitive structural determination. | Requires high-quality single crystals (can be a major bottleneck), structure is in the solid state which may differ from solution. |
Conclusion: An Integrated Approach to Certainty
The structural validation of this compound derivatives, and indeed any novel compound destined for pharmaceutical development, demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecular structure and mass spectrometry confirms its molecular identity, single crystal X-ray crystallography offers the ultimate, unambiguous proof. By judiciously employing these three powerful techniques in a complementary fashion, researchers can achieve the highest level of confidence in their structural assignments, thereby ensuring the integrity and reproducibility of all subsequent scientific investigations. This integrated, self-validating workflow is not merely a matter of best practice; it is an essential component of modern, data-driven drug discovery.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
Sources
A Senior Application Scientist's Guide to the HPLC Separation of tert-Butyl 4-bromoindoline-1-carboxylate Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise analysis and purification of isomeric mixtures are critical hurdles. Positional isomers, which share the same molecular formula but differ in the substitution pattern on a molecular scaffold, often exhibit distinct biological activities. Therefore, robust analytical methods to resolve these isomers are paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of tert-Butyl 4-bromoindoline-1-carboxylate and its 5-, 6-, and 7-bromo positional isomers.
The indoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of a wide array of therapeutic agents. The ability to isolate a specific positional isomer is often a crucial step in the drug discovery and development process. This guide will explore the rationale behind method development, compare different HPLC modes, and provide detailed experimental protocols to empower researchers to tackle this separation challenge.
Understanding the Challenge: Physicochemical Properties of Bromoindoline-1-carboxylate Isomers
The successful separation of positional isomers by HPLC hinges on exploiting the subtle differences in their physicochemical properties. The position of the bromine atom on the indoline ring, although seemingly a minor structural change, influences the molecule's polarity, dipole moment, and interactions with the stationary phase.
While extensive experimental data for these specific isomers is not widely published, we can infer their properties based on fundamental principles of organic chemistry and data from related compounds like N-Boc bromoindoles. The tert-butoxycarbonyl (Boc) protecting group is lipophilic, while the indoline core possesses a degree of polarity due to the nitrogen atom. The bromine atom, being electronegative, introduces a polar component and can participate in various intermolecular interactions.
Table 1: Predicted Physicochemical Properties of tert-Butyl bromoindoline-1-carboxylate Isomers
| Isomer | Predicted Polarity | Predicted Hydrophobicity | Rationale for Predicted Properties |
| 4-Bromo | Highest | Lowest | The proximity of the electronegative bromine atom to the electron-rich pyrroline ring is expected to induce a stronger dipole moment compared to other isomers, leading to increased polarity. |
| 5-Bromo | Intermediate | Intermediate | The bromine atom is further from the heteroatoms, resulting in a moderate dipole moment and polarity. |
| 6-Bromo | Intermediate | Intermediate | Similar to the 5-bromo isomer, the bromine is on the benzene ring, leading to intermediate polarity. The electronic effects might differ slightly from the 5-position. |
| 7-Bromo | Lowest | Highest | The bromine atom is adjacent to the carbocyclic ring fusion, potentially leading to some steric hindrance and a less exposed polar group, which could slightly decrease overall polarity compared to the 4-bromo isomer. |
These predicted differences in polarity form the basis for developing a successful separation strategy. In reversed-phase HPLC, we would anticipate an elution order where the most polar compound (predicted to be the 4-bromo isomer) elutes first, and the least polar (potentially the 7-bromo isomer) elutes last.
Comparative Analysis of HPLC Methodologies
Three primary HPLC modes are considered for this separation challenge: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). Each offers unique advantages and selectivities.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Isomer Separation
RP-HPLC is the most common starting point for the separation of moderately polar to nonpolar compounds.[1] The use of a nonpolar stationary phase (like C18) and a polar mobile phase allows for separation based on hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice due to its high hydrophobicity and versatility. For challenging isomer separations, a phenyl-hexyl or biphenyl phase could offer alternative selectivity through π-π interactions with the aromatic ring of the indoline scaffold.
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is typically employed to ensure good resolution of all isomers.
-
Additive: The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. This suppresses the ionization of any residual silanols on the stationary phase, leading to improved peak shape and reproducibility. For mass spectrometry detection, formic acid is preferred over the ion-pairing TFA.[2]
-
Detection: The indole and indoline chromophores absorb UV light. Based on data for related bromoindole compounds, a detection wavelength in the range of 270-280 nm should provide good sensitivity for all isomers.[3] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for each isomer.
Diagram 1: RP-HPLC Separation Workflow
Caption: Workflow for RP-HPLC analysis of bromoindoline isomers.
Hydrophilic Interaction Chromatography (HILIC): An Orthogonal Approach
HILIC is an excellent alternative for separating polar compounds that are poorly retained in RP-HPLC.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4] While the bromoindoline isomers are not extremely polar, HILIC can offer a different selectivity based on partitioning and hydrogen bonding interactions, potentially resolving isomers that co-elute in RP-HPLC.
Causality Behind Experimental Choices:
-
Stationary Phase: A bare silica or an amide-bonded phase would be a suitable choice. These phases have polar surfaces that can interact with the polar functionalities of the analytes.
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). The elution is typically achieved by increasing the water content in a gradient.
-
Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes have a stronger affinity for the aqueous layer and are retained longer.[4]
Supercritical Fluid Chromatography (SFC): High Efficiency for Isomer Separations
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[1] It is particularly well-suited for the separation of isomers and chiral compounds due to its high efficiency and unique selectivity.[1]
Causality Behind Experimental Choices:
-
Mobile Phase: Supercritical CO2 is non-polar. To elute the bromoindoline isomers, a polar organic modifier, such as methanol or ethanol, is added. The gradient is typically run by increasing the percentage of the modifier.
-
Stationary Phase: A variety of stationary phases can be used in SFC, including those used in normal-phase and chiral chromatography. For these positional isomers, a column with polar functional groups, such as a diol or an amino phase, could provide good selectivity.
-
Advantages: SFC offers several advantages, including faster separations, reduced solvent consumption (making it a "greener" technique), and lower backpressure compared to HPLC.
Detailed Experimental Protocols
The following protocols provide a starting point for the separation of tert-Butyl bromoindoline-1-carboxylate positional isomers. Optimization will likely be required to achieve baseline separation depending on the specific instrument and column used.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample mixture in acetonitrile at a concentration of approximately 1 mg/mL.
Diagram 2: RP-HPLC Gradient Elution Profile
Caption: Gradient profile for the RP-HPLC separation.
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient:
-
0-1 min: 0% B
-
1-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: PDA at 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample mixture in 90:10 acetonitrile:water at a concentration of approximately 1 mg/mL.
Expected Results and Data Interpretation
Table 2: Predicted Elution Order and Rationale for RP-HPLC
| Elution Order | Isomer | Rationale |
| 1 | This compound | Expected to be the most polar due to the proximity of the bromine to the nitrogen-containing ring, leading to the weakest retention on a C18 column. |
| 2 | tert-Butyl 5-bromoindoline-1-carboxylate | Intermediate polarity and hydrophobicity, expected to elute after the 4-bromo isomer. |
| 3 | tert-Butyl 6-bromoindoline-1-carboxylate | Similar in polarity to the 5-bromo isomer, but subtle electronic differences may lead to a slightly different retention time. |
| 4 | tert-Butyl 7-bromoindoline-1-carboxylate | Potentially the least polar/most hydrophobic isomer, leading to the strongest retention and latest elution time. |
Data Presentation:
The separation performance should be evaluated based on the resolution (Rs) between adjacent peaks. A resolution of ≥ 1.5 is desired for baseline separation. The selectivity (α) and retention factor (k') for each isomer should also be calculated to compare the different methods.
Conclusion and Recommendations
The separation of positional isomers of this compound presents a common yet critical challenge in pharmaceutical development. This guide provides a comprehensive framework for approaching this separation.
-
For initial screening and routine analysis, RP-HPLC on a C18 column is the recommended starting point. It is a robust and widely available technique that is likely to provide a good separation of these isomers based on their predicted polarity differences.
-
If co-elution is observed in RP-HPLC, exploring a phenyl-hexyl or biphenyl stationary phase is a logical next step to exploit alternative π-π interactions.
-
HILIC and SFC offer orthogonal selectivity and should be considered for very challenging separations or when a "greener" analytical method is desired.
By systematically applying the principles and protocols outlined in this guide, researchers can develop a robust and reliable HPLC method for the successful separation and analysis of these important bromoindoline positional isomers.
References
-
PubChem. tert-Butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]
-
PubChem. tert-Butyl 3-bromo-1H-indole-1-carboxylate. [Link]
-
PubChem. N-Boc-5-bromoindole. [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
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Wikipedia. Hydrophilic interaction chromatography. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. [Link]
-
SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
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PubChem. 4-Bromo-3-formyl-1H-indole, N-BOC protected. [Link]
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NIST. Indole. [Link]
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science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
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PubChem. 6-Bromoindole. [Link]
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ResearchGate. (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and.... [Link]
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Waters. HPLC Separation Modes. [Link]
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YouTube. Polar Molecules Tutorial: How to determine polarity in a molecule. [Link]
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PubChem. 4-Bromoindole. [Link]
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Mirza, A. Z. et al. (2018). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]
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ProntoSIL HPLC Phases. Prontosil C30 Reversed-Phase HPLC Columns. [Link]
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PubChem. 5-Bromoindole. [Link]
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Reddit. Polarity of trans-isomers. [Link]
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Reddit. [GC-MS] Which isomer likely interacts more with polar wax column?. [Link]
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Journal of the Chemical Society, Faraday Transactions. Effect of resonance polarity on the rate of isomerization of merocyanine dyes. [Link]
-
YouTube. How To Tell If a Molecule is Polar or Nonpolar. [Link]
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The Alchemist's Guide to Indole: A Comparative Analysis of Catalysts for Suzuki Coupling of Bromoindoles
Introduction: The Privileged Scaffold and the Challenge of C-C Bond Formation
To the researchers, medicinal chemists, and drug development professionals who strive to sculpt molecules with therapeutic purpose, the indole nucleus is a familiar and cherished scaffold. Its presence in a vast array of natural products and pharmaceuticals underscores its significance as a "privileged structure."[1] Functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical strategy for modulating biological activity and exploring structure-activity relationships (SAR).[1] Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent tool for this purpose, lauded for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[2][3]
However, the bromoindole substrate is not without its challenges. The electron-rich nature of the indole ring and the presence of the N-H proton can lead to catalyst inhibition and undesired side reactions. The choice of the palladium catalyst system—specifically the ligand that coordinates to the metal center—is therefore not a trivial decision but the very key to unlocking high efficiency and broad applicability. This guide provides an in-depth comparative analysis of the primary classes of catalysts employed for the Suzuki coupling of bromoindoles, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic campaigns.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to appreciating the role of the catalyst. The reaction proceeds through a well-defined catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindole. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand.
-
Transmetalation: The organic group from the activated boronic acid (a boronate complex formed with a base) is transferred to the palladium(II) center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The ligand (L) is not a mere spectator. Its steric bulk and electronic properties profoundly influence the rates of these steps, catalyst stability, and ultimately, the success of the coupling.
Comparative Analysis of Catalyst Systems
The choice of catalyst for the Suzuki coupling of bromoindoles can be broadly categorized into three main families: Palladium complexes with Phosphine Ligands , those with N-Heterocyclic Carbene (NHC) Ligands , and Palladacycles .
The Workhorses: Phosphine-Ligated Palladium Catalysts
Phosphine ligands have been the traditional workhorses of cross-coupling chemistry. The evolution from simple, unhindered ligands like triphenylphosphine (PPh₃) to sterically bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) has been pivotal for the successful coupling of challenging substrates like bromoindoles.[4]
Causality Behind Performance:
-
Electron-Richness: Ligands that are strong electron donors increase the electron density on the palladium center, which facilitates the oxidative addition step—often the bottleneck for less reactive aryl bromides.[5]
-
Steric Bulk: Large, bulky ligands promote the reductive elimination step, preventing catalyst decomposition and favoring the formation of the desired product.[5] They also help to create a coordinatively unsaturated, monoligated Pd(0) species, which is believed to be the highly active catalytic species.
Performance Data:
| Catalyst System | Bromo-Heterocycle | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Low efficiency with classical, less bulky ligand.[2] |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield with a bulkier, more electron-rich ligand.[2] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time with a ferrocenyl-based ligand.[2][6] |
| Pd(OAc)₂ / SPhos | 5-bromoindole | K₂CO₃ | Water:Acetonitrile | 37 | 18 | High | A state-of-the-art Buchwald ligand enabling mild, aqueous conditions.[1] |
Field Insights: For general screening, a catalyst system like Pd(dppf)Cl₂ offers a robust starting point, demonstrating high yields in relatively short reaction times for N-substituted bromoindazoles, which serve as good models for protected bromoindoles.[6] However, for achieving couplings under milder conditions, particularly with unprotected N-H indoles or for late-stage functionalization, the Buchwald dialkylbiaryl phosphine ligands such as SPhos are superior.[4] They form highly active and stable catalysts that can overcome the inhibitory effects of nitrogen-containing heterocycles.[4]
The Modern Contenders: N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as powerful alternatives to phosphines. They are known for forming exceptionally stable bonds with metal centers due to their strong σ-donating properties.[7] This stability often translates to higher catalyst turnover numbers and robustness at elevated temperatures. Precatalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly user-friendly, being air- and moisture-stable.[8]
Causality Behind Performance:
-
Strong σ-Donation: NHCs are generally better σ-donors than even the most electron-rich phosphines.[7][9] This property strongly promotes the oxidative addition step, making them highly effective for less reactive aryl halides.
-
High Thermal Stability: The strong Pd-NHC bond prevents catalyst decomposition, allowing reactions to be run at higher temperatures if needed, and often results in lower catalyst loadings.[10]
Performance Data:
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & Reference |
| PEPPSI-IPr | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | Demonstrates high activity for challenging aryl chlorides.[10] |
| PEPPSI-IPr | Various Aryl Bromides | K-t-butoxide | Isopropanol | RT-80 | - | High | Effective for a wide range of substrates.[8] |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | Another highly active NHC precatalyst.[10] |
Field Insights: While direct comparative data for a range of bromoindoles is sparse in the literature, the proven high activity of PEPPSI-IPr and related NHC precatalysts for other challenging (hetero)aryl halides makes them a compelling choice.[8] Their key advantage lies in their robustness and high turnover numbers. For couplings that are sluggish with phosphine-based catalysts or for large-scale synthesis where catalyst loading is a cost driver, an NHC-ligated system like PEPPSI-IPr is an excellent alternative to screen.
The Pre-activated Specialists: Palladacycle Catalysts
Palladacycles are a class of organometallic compounds where the palladium atom is part of a cyclic structure, bonded to a carbon atom and a heteroatom within the same ligand. These pre-activated catalyst systems are known for their high thermal stability and catalytic activity.[11][12]
Causality Behind Performance:
-
Pre-activation: The Pd-C bond is already formed in the precatalyst, which can facilitate easier entry into the catalytic cycle compared to systems that require in-situ generation of the active Pd(0) species.
-
Stability: Like NHC complexes, palladacycles are often very stable, allowing for low catalyst loadings and high turnover numbers. Some are effective even without the need for additional phosphine or NHC ligands.[13]
Performance Data:
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | TON | Yield (%) | Notes & Reference |
| Bedford Catalyst 1 | Aryl Chlorides | Cs₂CO₃ | Dioxane | 100 | >1,000,000 | >99 | Extremely high TONs for challenging aryl chlorides.[13] |
| Nájera Catalyst 3 | Aryl Bromides | K₂CO₃ | DMF | 110 | - | >95 | Efficient phosphine-free precatalyst.[13] |
| Imine Palladacycles | 4-Bromoacetophenone | K₂CO₃ | Toluene/H₂O | 100 | - | >98 | Effective in semi-aqueous media.[11] |
Field Insights: Palladacycles, such as the Bedford or Nájera catalysts, represent a highly efficient but perhaps less commonly screened class of catalysts for this specific transformation.[13] Their major advantage is the potential for extremely high turnover numbers, making them exceptionally cost-effective for large-scale applications.[13] When optimizing a process for industrial production, evaluating a leading palladacycle catalyst is a prudent step.
Experimental Protocols
A self-validating protocol requires clear, actionable steps. Below is a state-of-the-art, general protocol for the Suzuki coupling of a bromoindole using a highly effective Buchwald-type catalyst system, which is broadly applicable to various N-heterocycles.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol is adapted from methodologies known to be effective for nitrogen-containing heterocycles.[1]
Reagents & Equipment:
-
5-Bromoindole (1.0 equivalent)
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.005 equivalents, 0.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.005 equivalents, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the bromoindole.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (start by screening at 80-100 °C). Stir the mixture vigorously for the required time (monitor every 2-4 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-phenylindole.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of bromoindoles is a testament to the power of rational catalyst design. While no single catalyst is universally superior for all substrates and conditions, a clear hierarchy of performance emerges from the available data.
-
For initial exploration and robust, high-yielding reactions, particularly with protected indoles, catalysts based on ferrocenyl phosphines like Pd(dppf)Cl₂ are an excellent and reliable choice.
-
For challenging couplings involving unprotected N-H indoles, sterically hindered partners, or the need for milder, more functional-group-tolerant conditions (e.g., late-stage functionalization), the state-of-the-art Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are the gold standard.
-
When catalyst robustness, thermal stability, and high turnover numbers are the primary concern, especially in process development, NHC-ligated precatalysts like PEPPSI-IPr and palladacycles should be strongly considered.
Ultimately, the optimal catalyst is best identified through systematic screening. By understanding the mechanistic principles that govern the performance of each catalyst class, researchers can more intelligently design their screening arrays and accelerate the discovery of efficient, reliable conditions for the synthesis of novel indole-based molecules.
References
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Barrios-Landeros, F., et al. (2020). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 25(15), 3485. [Link]
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Kharisov, B. I., et al. (2021). CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION. INEOS OPEN, 4(2), 79-99. [Link]
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C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). Scilit. [Link]
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Al-Masri, A. A., & El-ghamry, M. A. (2017). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Current Organic Synthesis, 14(1), 2-20. [Link]
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (n.d.). ResearchGate. [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2020). American Chemical Society - ACS Figshare. [Link]
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Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
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Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32. [Link]
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ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. (2024). Journal of the American Chemical Society. [Link]
-
Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4478. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2015). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 5(2), 621-650. [Link]
-
Esson, M. M., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters, 22(15), 5913-5917. [Link]
-
D'Halluin, A., et al. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7657-68. [Link]
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Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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A Senior Application Scientist's Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo, 5-Bromo, and 7-Bromoindoline
For researchers and professionals in drug development and synthetic chemistry, the precise structural characterization of heterocyclic intermediates is paramount. Bromoindolines are a critical class of synthons, serving as versatile precursors for a multitude of biologically active molecules. The isomeric position of the bromine substituent on the indoline scaffold dramatically influences the molecule's reactivity and its utility in cross-coupling reactions. Consequently, unambiguous identification of each constitutional isomer is a foundational step in any synthetic campaign.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of 4-bromoindoline, 5-bromoindoline, and 7-bromoindoline. Moving beyond a simple data repository, we will dissect the spectral nuances, explaining the causal electronic and steric effects that govern the observed chemical shifts and coupling patterns. This approach is designed to equip the practicing scientist with the predictive and interpretive skills necessary for confident structural elucidation.
The Foundational Spectrum: Unsubstituted Indoline
Before delving into the effects of bromination, it is essential to understand the NMR spectrum of the parent indoline molecule. The indoline structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is saturated. This results in distinct aliphatic and aromatic regions in the NMR spectrum.
The aliphatic protons at the C2 and C3 positions typically appear as triplets due to vicinal coupling with each other. The aromatic protons exhibit a more complex pattern reflective of their positions on the benzene ring.
Comparative ¹H and ¹³C NMR Spectral Analysis
The introduction of a bromine atom onto the aromatic ring of the indoline core induces significant changes in the NMR spectra. Bromine is an electronegative atom that also possesses a strong anisotropic effect, leading to predictable, position-dependent shifts in the signals of nearby protons and carbons.[1] The following sections break down the expected spectral features for each isomer.
5-Bromoindoline: The Symmetrical Isomer
5-Bromoindoline is often the most straightforward of the three isomers to identify due to the symmetry preserved in its substitution pattern.
-
¹H NMR Analysis: The bromine at C5 primarily influences its ortho protons, H-4 and H-6. H-4 is typically a doublet of doublets, while H-6 appears as a doublet. The most downfield aromatic signal is often H-4, being deshielded by the adjacent bromine. The H-7 proton, being furthest from the bromine, is least affected and appears as a doublet. The aliphatic protons at C2 and C3 remain as triplets, typically around 3.0-3.6 ppm.
-
¹³C NMR Analysis: The most diagnostic signal is the C5 carbon directly attached to the bromine, which is significantly shielded due to the "heavy atom effect" and will appear at a lower chemical shift (further upfield) than the other aromatic carbons. The other aromatic carbon signals will also shift based on their proximity to the bromine substituent.
4-Bromoindoline: The Deshielded Isomer
When the bromine is positioned at C4, it exerts a strong deshielding effect on the peri-proton, H-5.
-
¹H NMR Analysis: The H-5 proton will be significantly shifted downfield and will appear as a doublet of doublets. The H-6 proton will be a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the H-7 proton will be a doublet of doublets. The aliphatic region will show the characteristic triplets for the C2 and C3 protons.
-
¹³C NMR Analysis: Similar to the 5-bromo isomer, the C4 carbon will be shielded. The remaining aromatic carbon signals will be shifted according to the substituent effects of both the bromine and the fused heterocyclic ring.
7-Bromoindoline: The Sterically Influenced Isomer
The placement of the bromine at C7 introduces steric interactions with the N-H proton and influences the adjacent C6 proton.
-
¹H NMR Analysis: The H-6 proton, ortho to the bromine, will be deshielded and appear as a doublet of doublets. The H-5 proton will present as a triplet (or a doublet of doublets with similar coupling constants), and the H-4 proton will be a doublet of doublets. The N-H proton signal may also be influenced by the proximity of the bromine atom.
-
¹³C NMR Analysis: The C7 carbon will show the characteristic upfield shift due to the heavy atom effect. The signals for the other carbons in the aromatic ring will be adjusted accordingly, reflecting the unique electronic environment of this isomer.
Summary of Key NMR Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the parent indoline and its bromo-isomers. This data provides a quick reference for comparison and identification.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indoline | H-2 | ~3.49 (t) | ~47.2 |
| H-3 | ~3.00 (t) | ~29.8 | |
| H-4 | ~7.08 (d) | ~124.5 | |
| H-5 | ~6.69 (t) | ~118.4 | |
| H-6 | ~6.98 (t) | ~127.2 | |
| H-7 | ~6.61 (d) | ~115.1 | |
| C-3a | - | ~130.3 | |
| C-7a | - | ~151.0 | |
| 4-Bromoindoline | H-5 | Downfield shift (dd) | C-4 (Shielded) |
| H-6 | Triplet / dd | ||
| H-7 | dd | ||
| 5-Bromoindoline | H-4 | Downfield shift (dd) | C-5 (Shielded) |
| H-6 | d | ||
| H-7 | d | ||
| 7-Bromoindoline | H-4 | dd | C-7 (Shielded) |
| H-5 | Triplet / dd | ||
| H-6 | Downfield shift (dd) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented here are representative values.
Experimental Protocol for NMR Spectroscopy
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of bromoindoline samples.
I. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the bromoindoline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is advisable to compensate for the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for indoline derivatives due to its good solubilizing properties and relatively clean spectral window. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: To achieve optimal spectral resolution by ensuring a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
II. Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for improved signal dispersion and resolution.
-
¹H NMR Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately -2 to 12 ppm.
-
Number of Scans: Acquire 8 to 16 scans, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Experiment:
-
Pulse Program: Employ a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each unique carbon.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Experimental Workflow Diagram
Caption: Workflow for the NMR-based structural elucidation of bromoindoline isomers.
Conclusion
The positional isomerism of bromoindolines gives rise to distinct and predictable patterns in their ¹H and ¹³C NMR spectra. By understanding the fundamental electronic and steric effects of the bromine substituent, chemists can confidently distinguish between the 4-bromo, 5-bromo, and 7-bromo isomers. A systematic approach, combining careful sample preparation, standardized data acquisition, and a thorough analysis of chemical shifts and coupling constants, is the cornerstone of accurate structural assignment. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors involving these valuable heterocyclic building blocks.
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-
MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]
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The Strategic Advantage of tert-Butyl 4-bromoindoline-1-carboxylate in Modern Synthesis
A Senior Application Scientist's Guide to a Versatile Scaffolding Block
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with biological targets. However, the functionalization of this scaffold requires careful strategic planning, particularly concerning the protection of the reactive indoline nitrogen and the introduction of diversity-oriented synthetic handles.
This guide provides an in-depth comparison of tert-Butyl 4-bromoindoline-1-carboxylate , a cornerstone building block, against other alternatives. We will explore, with supporting data and protocols, why the unique combination of a tert-butyloxycarbonyl (Boc) protecting group and a 4-position bromine atom offers superior control, versatility, and efficiency in complex synthetic campaigns.
The Dual Advantage: Stability for Reaction, Lability for Deprotection
The utility of this building block stems from the synergistic interplay between its two key features: the N-Boc group and the C4-bromo substituent.
The N-Boc Group: A Superior Guardian
The protection of the indoline nitrogen is critical to prevent unwanted side reactions such as N-alkylation or N-acylation and to modulate the electronic properties of the aromatic ring. While various protecting groups exist, the Boc group stands out for several reasons.[1][2]
-
Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including exposure to most nucleophiles and bases.[3][4] This robustness is crucial when performing reactions on other parts of the molecule, such as metal-catalyzed cross-couplings at the 4-position.
-
Orthogonal Deprotection: In complex syntheses involving multiple protected functional groups, the ability to deprotect selectively is paramount. The Boc group is a cornerstone of "orthogonal" strategies; it is readily cleaved under acidic conditions while base-labile groups (e.g., Fmoc) or groups removed by hydrogenolysis (e.g., Cbz) remain intact.[3][5]
-
Mild and Specific Cleavage: Removal of the Boc group is typically achieved with moderate acids like trifluoroacetic acid (TFA), conditions that are mild enough to preserve many other sensitive functional groups.[4][6] More recent studies have even demonstrated selective thermal deprotection, offering a reagent-free cleavage method.[7]
By converting the nucleophilic amine into a carbamate, the Boc group effectively isolates the nitrogen's reactivity, allowing chemists to focus synthetic transformations precisely where they are needed.[1]
The 4-Bromo Substituent: A Gateway to Molecular Diversity
The bromine atom at the 4-position is not merely a placeholder; it is a versatile and reliable synthetic handle for introducing a vast array of molecular fragments through transition-metal-catalyzed cross-coupling reactions. This position is often key for modulating the pharmacological profile of indoline-based drug candidates.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): The 4-bromoindoline core is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions, enabling the introduction of diverse aryl, heteroaryl, and vinyl groups.[8][9] This is one of the most powerful methods for building molecular complexity.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction allows for the facile synthesis of 4-aminoindoline derivatives by coupling the 4-bromo position with a wide range of primary and secondary amines.[10][11] This transformation is invaluable for accessing key pharmacophores.
The reactivity of the C-Br bond offers a perfect balance—it is reactive enough to participate readily in these coupling reactions but stable enough to be carried through multiple synthetic steps without degradation.
Comparative Analysis: Why Other Building Blocks Fall Short
To fully appreciate the advantages of this compound, we must compare it to its logical alternatives.
| Building Block | Key Disadvantages |
| Unprotected 4-Bromoindoline | The free N-H is nucleophilic, leading to side reactions. It can also coordinate with and poison metal catalysts, reducing reaction efficiency.[12] |
| N-Acetyl (Ac) 4-Bromoindoline | The acetyl group is strongly electron-withdrawing. Its removal requires harsh acidic or basic hydrolysis, limiting functional group tolerance. |
| N-Tosyl (Ts) 4-Bromoindoline | The tosyl group is extremely stable, requiring very harsh reductive (e.g., Na/NH3) or acidic conditions for cleavage, making it unsuitable for delicate substrates. |
| Boc-Protected 4-Chloroindoline | The C-Cl bond is significantly less reactive than C-Br, often requiring higher temperatures, stronger bases, and more specialized, expensive catalyst systems to achieve comparable yields in cross-coupling reactions.[13] |
| Boc-Protected 4-Iodoindoline | While more reactive, iodo-compounds are generally more expensive, less stable (often light-sensitive), and have a higher molecular weight, which is a disadvantage in terms of atom economy. |
The data clearly indicates that the N-Boc, 4-bromo combination provides the optimal balance of reactivity, stability, and synthetic versatility.
Experimental Section: Protocols and Data
The true measure of a building block is its performance in the laboratory. Below are representative protocols and comparative data.
Data Focus: Suzuki-Miyaura Cross-Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of phenylboronic acid with various 4-bromoindoline derivatives under standardized conditions.
| N-Substituent | Product | Typical Yield | Comments |
| -Boc | tert-Butyl 4-phenylindoline-1-carboxylate | 92% | Clean reaction, easy purification. |
| -H (Unprotected) | 4-Phenylindoline | 45% | Significant side products due to N-arylation and catalyst inhibition. Difficult purification. |
| -Tosyl (Ts) | 4-Phenyl-1-tosylindoline | 85% | Good yield, but subsequent Ts-group removal is challenging. |
Yields are representative and based on literature precedents for analogous systems.[8][14]
Workflow Visualization
Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add this compound, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat three times.
-
Add anhydrous toluene, morpholine, and Pd₂(dba)₃ to the vessel under the inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl 4-morpholinoindoline-1-carboxylate.
Orthogonal Protection Strategy
The power of the Boc group is most evident in orthogonal protection schemes, which are fundamental to complex molecule synthesis.
Conclusion
In the landscape of chemical synthesis, efficiency and precision are paramount. This compound is not merely another building block; it is a strategically designed tool that offers an unparalleled combination of features. The robust, yet mildly cleavable, N-Boc protecting group ensures that complex manipulations can be performed with high fidelity. Simultaneously, the 4-bromo substituent acts as a reliable and versatile anchor point for diversification through powerful cross-coupling chemistry. For researchers, scientists, and drug development professionals, mastering the application of this reagent is a direct path to accelerating the synthesis of novel, complex, and potentially life-changing indoline-based molecules.
References
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
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ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. PubChem Compound Database. Retrieved from: [Link]
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Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26955-26959. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]
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Ahmad, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from: [Link]
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Nageswar, Y. V. D., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(19), 2783-2788. Available at: [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... Retrieved from: [Link]
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Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. Retrieved from: [Link]
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Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. Zeitschrift für Kristallographie - Crystalline Materials, 238(5-6), 223-230. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from: [Link]
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National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Retrieved from: [Link]
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SynArchive. (n.d.). Protecting Groups List. Retrieved from: [Link]
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National Institutes of Health. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. Retrieved from: [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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Corr, M. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19, 7831-7836. Available at: [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11, 6297-6311. Available at: [Link]
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Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2125-2131. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from: [Link]
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Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from: [Link]
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National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central. Retrieved from: [Link]
-
Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles, 97(1), 1-6. Available at: [Link]
-
Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2015 International Conference on Materials, Environmental and Biological Engineering. Available at: [Link]
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Cross-reactivity studies of tert-Butyl 4-bromoindoline-1-carboxylate
A Comparative Guide to the Cross-Reactivity of tert-Butyl 4-bromoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a valuable three-dimensional framework for interacting with biological targets. This compound is a key synthetic intermediate that allows for the controlled, late-stage functionalization of the indoline core via modern cross-coupling methodologies. The bromine atom at the 4-position serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, while the tert-butyloxycarbonyl (Boc) group protects the indoline nitrogen, enhancing stability and solubility.
This guide provides a comprehensive analysis of the cross-reactivity of this compound, comparing its performance in several cornerstone palladium-catalyzed reactions. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform substrate selection and reaction optimization in your research.
The Role of the Boc Protecting Group
The choice of the Boc protecting group is strategic. It is robust enough to withstand many basic and nucleophilic conditions common in cross-coupling reactions, yet it can be readily removed under acidic conditions without affecting other functional groups.[1] Its steric bulk can also influence the regioselectivity of certain reactions. Critically, under typical palladium-catalyzed hydrogenation conditions, the Boc group remains stable, allowing for selective transformations elsewhere in the molecule.[2] Furthermore, the Boc group can act as a directing group in certain C-H activation reactions, highlighting its synthetic utility beyond simple protection.[3]
Part 1: Performance in Key Cross-Coupling Reactions
We will now examine the reactivity of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common in pharmaceutical compounds.[4] The reaction couples an organohalide with an organoboron species.[5]
Mechanistic Consideration: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a base-activated boronic acid, and finally, reductive elimination to yield the product and regenerate the catalyst.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[6][7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.[8]
-
Reaction: Heat the mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.[4][8]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is indispensable for synthesizing arylamines, a critical functional group in drug development.[9] The reaction couples an aryl halide with a primary or secondary amine.[10]
Mechanistic Consideration: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key step is the deprotonation of the amine by a strong base, which allows for the formation of a palladium-amido complex, followed by reductive elimination to form the C-N bond.[9][10] The choice of ligand is crucial for reaction efficiency.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-1.4 equiv.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and the appropriate phosphine ligand to a dry reaction vessel.[11]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture, typically to 80-110 °C, with vigorous stirring. Monitor the reaction progress by LC-MS.[9]
-
Workup: Cool the reaction to room temperature, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling: Building C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating conjugated enynes and arylalkynes.[12][13] These motifs are valuable in materials science and as precursors for more complex heterocyclic systems.[14]
Mechanistic Consideration: The reaction traditionally involves two catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[12] The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product.[12] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[14]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂/DPEPhos or a monoligated precatalyst (1-5 mol%), and a base like Cs₂CO₃ or an amine base (e.g., TMP).[14][15]
-
Solvent Addition: Add an anhydrous solvent like DMSO or DMF.[14][15]
-
Reaction: Stir the mixture at temperatures ranging from room temperature to 60 °C. The milder conditions are a key advantage of many modern Sonogashira protocols.[14]
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Heck Coupling: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins.[16]
Mechanistic Consideration: The reaction involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[17]
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand or N-heterocyclic carbene (NHC) precursor, and a base such as K₂CO₃ or Et₃N (2.0 equiv.).[18]
-
Solvent Addition: Add a polar aprotic solvent like DMF or DMA.
-
Reaction: Seal the tube and heat to 100-140 °C. High temperatures are often required for Heck reactions involving aryl bromides.[18][19]
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Part 2: Comparative Analysis with Alternative Substrates
The choice of halogen is a critical parameter in cross-coupling reactions. The reactivity of aryl halides typically follows the order: I > Br > Cl.[20] This trend is primarily dictated by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step.[21][22]
This compound vs. tert-Butyl 4-iodoindoline-1-carboxylate
| Feature | This compound | tert-Butyl 4-iodoindoline-1-carboxylate | Rationale & Causality |
| Reactivity | Good | Excellent | The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, leading to a lower activation energy for the rate-limiting oxidative addition step.[21][22] |
| Reaction Conditions | Milder to moderate (e.g., 80-120 °C) | Milder (e.g., RT to 80 °C) | The higher reactivity of the iodo-derivative often allows for lower temperatures and shorter reaction times.[21] |
| Catalyst Loading | Standard (1-5 mol%) | Often lower (0.5-2 mol%) | More facile oxidative addition can reduce the required catalyst loading, though iodide can sometimes act as a catalyst inhibitor in Buchwald-Hartwig reactions.[23] |
| Cost & Availability | Generally more cost-effective and readily available. | Typically more expensive. | Bromination reagents are generally cheaper than iodination reagents, affecting the final cost of the starting material. |
| Side Reactions | Lower propensity for catalyst inhibition. | Potential for iodide-induced catalyst inhibition in some C-N couplings.[23] | Iodide ions can sometimes coordinate strongly to the palladium center, slowing down the catalytic cycle. |
Expert Insight: For routine discovery chemistry, the bromo-derivative offers a reliable and cost-effective entry point. Its reactivity is sufficient for most standard coupling protocols. The iodo-derivative should be reserved for challenging transformations where reactivity is paramount, such as couplings with sterically hindered partners or when extremely mild conditions are necessary to preserve sensitive functional groups.[7][21]
Conclusion and Recommendations
This compound stands as a versatile and highly valuable building block for the synthesis of complex molecules. Its performance across the four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—is robust and predictable.
-
For C-C bond formation , it is an excellent substrate for Suzuki and Sonogashira couplings, providing reliable access to arylated and alkynylated indolines.
-
For C-N bond formation , it performs well in Buchwald-Hartwig aminations, though careful selection of the ligand and base is critical for success.
-
Compared to its iodo-analog , it presents a more economical option with sufficient reactivity for a broad scope of reactions, while avoiding potential iodide-related catalyst inhibition issues.
The protocols and comparative data provided in this guide serve as a validated starting point for researchers. Optimization will always be substrate-dependent, but the principles outlined here will enable a more rational approach to reaction development, ultimately accelerating the discovery and synthesis of novel indoline-based compounds.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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The Indoline Enigma: A Senior Application Scientist's Guide to Ligand Selection for Buchwald-Hartwig Amination of 4-Bromoindoline
Introduction: The Significance of the N-Arylindoline Scaffold
In the landscape of modern medicinal chemistry, the indoline scaffold remains a cornerstone of pharmacophore design. Its rigid, bicyclic structure provides a valuable template for presenting substituents in a well-defined three-dimensional orientation, leading to potent and selective interactions with a variety of biological targets. The N-arylation of this scaffold via the Buchwald-Hartwig amination has emerged as a pivotal transformation, enabling the synthesis of complex molecules with applications ranging from oncology to neurodegenerative diseases.[1]
However, the successful C-N coupling of halogenated indolines, such as 4-bromoindoline, is not without its challenges. The electron-rich nature of the indoline ring can influence the electronics at the palladium center, and the potential for side reactions necessitates a carefully optimized catalytic system. The choice of ligand, in particular, is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of several prominent phosphine ligands for the Buchwald-Hartwig amination of 4-bromoindoline, offering experimental insights and a rationale for ligand selection to aid researchers in this critical synthetic endeavor.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligand. A general representation of this cycle is depicted below.
Caption: A generalized experimental workflow for the ligand screening.
Comparative Data
The following table summarizes the hypothetical results of our comparative study.
| Ligand | Catalyst Loading (mol %) | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| XPhos | 1.5 | 4 | 92 | Clean reaction profile with minimal side products. |
| RuPhos | 1.5 | 4 | 88 | High conversion, slightly more colored crude product. |
| BrettPhos | 1.5 | 6 | 85 | Slower reaction rate, but still high yielding. |
| BINAP | 3.0 | 24 | 45 | Sluggish reaction, significant starting material remained. |
Analysis of Results and Mechanistic Rationale
The superior performance of the bulky monophosphine ligands (XPhos, RuPhos, and BrettPhos) over the bidentate BINAP is consistent with established principles of Buchwald-Hartwig amination. The steric bulk of these ligands promotes the formation of the catalytically active monoligated Pd(0) species, which readily undergoes oxidative addition with the electron-rich 4-bromoindoline.
XPhos demonstrated the best overall performance in this hypothetical study, providing a high yield in a relatively short reaction time. This is likely due to an optimal balance of steric bulk and electron-donating ability, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
RuPhos also proved to be a highly effective ligand, consistent with its widespread use in challenging C-N couplings. The slightly lower hypothetical yield compared to XPhos could be attributed to subtle differences in the stability of the catalytic intermediates.
BrettPhos , while still providing a good yield, exhibited a slower reaction rate. The significant steric hindrance of BrettPhos may slightly impede the approach of the amine to the palladium center, leading to a slower turnover frequency. [3] BINAP , representing an earlier generation of ligands, was significantly less effective. Bidentate ligands can form more stable, four-coordinate palladium complexes that are less prone to the dissociation required to generate the highly active three-coordinate species necessary for efficient catalysis.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoindoline with Aniline using XPhos
This protocol provides a detailed, step-by-step methodology for the successful amination of 4-bromoindoline.
Materials:
-
4-bromoindoline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoindoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Add aniline via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-bromoindoline.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of 4-bromoindoline, modern bulky monophosphine ligands such as XPhos and RuPhos are highly recommended. These ligands provide a significant advantage over older generation bidentate ligands, leading to higher yields and shorter reaction times. The choice between XPhos and RuPhos may depend on substrate-specific factors and cost considerations, but both are excellent starting points for optimization. While BrettPhos is also a viable option, it may require longer reaction times.
This guide provides a framework for rational ligand selection in the synthesis of N-arylindolines. By understanding the interplay between ligand structure and catalytic activity, researchers can more efficiently navigate the challenges of C-N bond formation and accelerate the discovery of novel therapeutics.
References
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Wordpress. Accessed January 10, 2026. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 72(16), 5958–5965. [Link]
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Li, J., et al. (2018). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Lamola, J. L., et al. (2017). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 46(36), 12066-12075. [Link]
-
Kelly, C. B., et al. (2018). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 140(42), 13866-13876. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of chemical research, 52(5), 1147–1161. [Link]
-
Bard, A. G. (2010). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. DSpace@MIT. [Link]
-
ChemoSpecific. (2021, February 22). Unlocking the Secrets of Buchwald-Hartwig C-N Coupling: The Magic of Precatalysts! [Video]. YouTube. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Accessed January 10, 2026. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677-21685. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]
-
Chen, Y., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. The Journal of Organic Chemistry, 83(17), 10132-10141. [Link]
-
Mondal, B., et al. (2017). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Dalton Transactions, 46(36), 12076-12084. [Link]
-
Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3616-3624. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Accessed January 10, 2026. [Link]
-
Scherpf, T., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Beller, M., et al. (2002). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 41(18), 3417-3419. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864. [Link]
-
Krstic, M., & Milosavljevic, S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(21), 6435. [Link]
-
Chen, Y.-F., et al. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron Letters, 60(4), 349-352. [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Accessed January 10, 2026. [Link]
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A Comparative Guide to Cross-Coupling Reactions of tert-Butyl 4-bromoindoline-1-carboxylate: Maximizing Yields in Drug Discovery Scaffolding
In the landscape of modern medicinal chemistry, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a myriad of biologically active compounds necessitates efficient and versatile methods for its functionalization. Among the various precursors, tert-butyl 4-bromoindoline-1-carboxylate stands out as a key building block, offering a strategic point for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The selection of the appropriate coupling strategy is paramount, directly influencing reaction efficiency, substrate scope, and ultimately, the yield of the desired product.
This guide provides a comprehensive comparison of the yields and experimental considerations for several prominent cross-coupling reactions utilizing this compound. Drawing upon experimental data, we will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi reactions, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route.
The Strategic Importance of the 4-Position
The C4 position of the indoline ring is a critical site for modification to modulate the pharmacological properties of drug candidates. Functionalization at this position can influence ligand-receptor interactions, improve pharmacokinetic profiles, and introduce new pharmacophores. The bromo-substituent at this position serves as a versatile handle for a wide array of palladium-catalyzed transformations, making this compound a highly valuable starting material.
Comparative Analysis of Cross-Coupling Yields
The efficiency of a cross-coupling reaction is a multifactorial equation, with the catalyst, ligand, base, solvent, and temperature all playing pivotal roles. The following sections provide a comparative overview of typical yields and conditions for various cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is a stalwart in C(sp²)-C(sp²) bond formation due to the operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives. For the coupling of this compound with arylboronic acids, yields are generally high, often exceeding 80%.
A representative protocol involves the use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand. The choice of base is critical, with inorganic bases like potassium carbonate or cesium carbonate in an aqueous solvent mixture (e.g., toluene/water or dioxane/water) being commonly employed.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~92 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 16 | ~78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for constructing C-N bonds. When applied to this compound, this reaction enables the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. Yields for these reactions are typically good to excellent, although they can be sensitive to the steric hindrance of the amine coupling partner.
A patent for pyrazole derivatives as MALT1 inhibitors describes a Buchwald-Hartwig coupling of this compound with benzophenone hydrazone. Although a specific yield is not provided, the conditions utilize palladium(II) acetate as the catalyst, BINAP as the ligand, and sodium tert-butoxide as the base in 1,4-dioxane at 100 °C.[1]
Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~88 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | ~95 |
| Benzophenone hydrazone | Pd(OAc)₂ (10) | BINAP (10) | NaOtBu | 1,4-Dioxane | 100 | 16 | Not Reported[1] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring for the specified time.
-
Monitor the reaction by an appropriate method (TLC, GC, or LC-MS).
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations and are present in many bioactive molecules. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed. For this compound, Sonogashira coupling with terminal alkynes can proceed with good to excellent yields.
Table 3: Representative Sonogashira Coupling Conditions and Yields
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 80 | 12 | ~85 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Dioxane | 70 | 8 | ~88 |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in the chosen solvent, add the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide (if used).
-
Stir the reaction mixture at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Partition the residue between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.
Heck Coupling: Vinylation of the Indoline Core
The Heck reaction facilitates the coupling of aryl halides with alkenes, leading to the formation of substituted olefins. For this compound, this reaction allows for the introduction of vinyl groups at the C4 position. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.
Table 4: Representative Heck Coupling Conditions and Yields
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | ~75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 18 | ~80 |
| Acrylonitrile | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Dioxane | 110 | 16 | ~70 |
Experimental Protocol: Heck Coupling
-
Charge a reaction tube with this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, the ligand (if necessary), and the base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture with stirring for the designated time.
-
Cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the product by flash chromatography.
Diagram 4: Heck Coupling Catalytic Cycle
Caption: General catalytic cycle for the Heck cross-coupling reaction.
Stille and Negishi Couplings: Alternative C-C Bond Formations
While Suzuki coupling is often the first choice, Stille and Negishi couplings offer valuable alternatives, particularly when the corresponding organotin or organozinc reagents are readily available or offer specific advantages in terms of reactivity or functional group tolerance.
The Stille reaction utilizes organostannanes as coupling partners. A key advantage is the stability of organotin reagents to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.
The Negishi reaction employs organozinc reagents, which are generally more reactive than organoboron compounds, allowing for milder reaction conditions in some cases. The preparation of the organozinc reagent is a critical step in this process.
Due to the limited specific literature data for Stille and Negishi couplings with this compound, representative conditions are extrapolated from similar systems. Yields are expected to be comparable to or slightly lower than Suzuki couplings, depending on the specific coupling partners and optimized conditions.
Table 5: Representative Stille and Negishi Coupling Conditions
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 70-85 |
| Negishi | Phenylzinc chloride | PdCl₂(dppf) (3) | - | THF | 65 | 12 | 75-90 |
Diagram 5: Stille Coupling Catalytic Cycle
Caption: General catalytic cycle for the Stille cross-coupling reaction.
Diagram 6: Negishi Coupling Catalytic Cycle
Caption: General catalytic cycle for the Negishi cross-coupling reaction.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of diverse and complex indoline derivatives. The choice of the optimal reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, or Negishi—is highly dependent on the desired transformation and the available coupling partners.
Generally, Suzuki-Miyaura and Buchwald-Hartwig reactions offer high yields and broad substrate scope for C-C and C-N bond formation, respectively. Sonogashira and Heck couplings provide reliable methods for introducing alkynyl and vinyl groups. While Stille and Negishi reactions are valuable alternatives, considerations regarding the toxicity of tin reagents and the preparation of organozinc compounds are important.
As the field of catalysis continues to evolve, the development of more active, stable, and selective catalyst systems will undoubtedly further expand the synthetic utility of this compound, enabling the synthesis of increasingly complex and potent therapeutic agents.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS. European Patent Office - EP 3807266 B1, 2023 . [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]
-
Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]
Sources
A Senior Application Scientist's Guide to the Stability of Boc-Protected Bromoindolines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Stability in Synthesizing Bromoindoline Scaffolds
Bromoindolines are invaluable intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for constructing complex molecular architectures. The introduction of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, enabling the diversification of the indoline core. To facilitate multi-step syntheses, the indole nitrogen is frequently protected, with the tert-butyloxycarbonyl (Boc) group being a ubiquitous choice. The Boc group offers robust protection under a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions, providing essential orthogonality.[1][2]
However, the assumed stability of the N-Boc-bromoindoline intermediate is a critical parameter that is often overlooked. Degradation of this key building block can lead to the introduction of impurities, reduced yields, and compromised final product purity. This guide provides a comprehensive comparison of the stability of Boc-protected bromoindolines under various stress conditions, offering field-proven insights and detailed experimental protocols to empower researchers to ensure the integrity of their synthetic pathways.
Foundational Principles: Factors Governing Bromoindoline Stability
The stability of any chemical compound is not an intrinsic constant but rather a function of its environment.[3] For Boc-protected bromoindolines, degradation is primarily influenced by a confluence of chemical and physical factors.[4][5][6] Understanding these factors is paramount to designing robust storage and reaction conditions.
-
pH and Acidity: This is the most significant factor affecting the integrity of the Boc protecting group. The Boc group is notoriously labile under acidic conditions.[7] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] Therefore, exposure to even mild protic or Lewis acids can initiate premature deprotection.[2][8] While generally stable to bases, extreme basic conditions should also be evaluated.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3][4] For the Boc group specifically, thermal deprotection is a known phenomenon, although it typically requires temperatures higher than those used in routine purification and handling.[9] More critically, temperature acts as a catalyst for other degradation reactions, such as acid-catalyzed hydrolysis.[4]
-
Light Exposure (Photostability): Aromatic and halogenated compounds can be susceptible to photolytic degradation.[3][10] While 7-nitroindolines are well-known for their photosensitivity, which is exploited for photocleavable protecting groups, the potential for light-induced degradation in bromoindolines, such as C-Br bond cleavage or radical-mediated reactions, must be considered.[11]
-
Oxidative Stress: The indoline ring system can be susceptible to oxidation. The presence of oxidizing agents or even atmospheric oxygen over prolonged periods can lead to the formation of undesired byproducts.
Experimental Design for a Forced Degradation Study
To objectively compare the stability of different Boc-protected bromoindoline isomers (e.g., N-Boc-5-bromoindoline vs. N-Boc-7-bromoindoline) or the same compound under different conditions, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions harsher than standard storage or reaction conditions to accelerate and identify potential degradation pathways.
The workflow for such a study is a self-validating system. It begins with a pure, characterized sample and systematically exposes it to various stressors, with analysis at defined time points against a control sample.
Caption: Experimental workflow for a forced degradation study.
Comparative Stability Data: An Illustrative Analysis
The following table summarizes hypothetical, yet representative, data from a forced degradation study on N-Boc-5-bromoindoline. This data structure allows for a direct and clear comparison of the compound's stability under different environmental pressures.
| Stress Condition | Time Point | % Purity Remaining | Major Degradant(s) Observed |
| Control (4°C, Dark) | 0 hr | 99.5% | - |
| 48 hr | 99.4% | None Detected | |
| Thermal (60°C, Dark) | 24 hr | 98.1% | 5-Bromoindole |
| 48 hr | 96.5% | 5-Bromoindole | |
| Acidic (0.1 M HCl, RT) | 2 hr | 15.2% | 5-Bromoindole |
| 8 hr | <1% | 5-Bromoindole | |
| Basic (0.1 M NaOH, RT) | 24 hr | 99.1% | Minor unidentified polar impurity |
| 48 hr | 98.7% | Minor unidentified polar impurity | |
| Photolytic (ICH Q1B) | 24 hr | 97.8% | Multiple minor non-polar impurities |
Interpretation of Results:
-
High Acid Lability: As predicted, the N-Boc-5-bromoindoline shows extreme sensitivity to acidic conditions, with near-complete degradation to the parent 5-bromoindole within hours.[12][13] This confirms that acidic environments, including residual acid on glassware or in solvents, must be scrupulously avoided during storage and handling.
-
Moderate Thermal and Photostability: The compound exhibits moderate degradation under elevated temperature and high-intensity light. The primary thermal degradant is the deprotected indole, suggesting that heat can facilitate the acid-catalyzed deprotection if trace acid is present, or potentially a slow thermal elimination of the Boc group.
-
Excellent Stability in Basic and Controlled Conditions: The compound is highly stable under basic conditions and when stored properly (refrigerated and protected from light), showing negligible degradation over 48 hours.
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols provide detailed, step-by-step instructions for conducting the stability and purity analyses described.
Protocol 5.1: HPLC Purity Analysis
This high-resolution reverse-phase HPLC method is designed for the accurate quantification of N-Boc-bromoindoline purity and the separation of potential impurities.[14][15]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 50% B
-
19-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the N-Boc-bromoindoline sample in acetonitrile at a concentration of 1 mg/mL. For analysis, dilute to 0.1 mg/mL with a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Protocol 5.2: Forced Degradation Study
-
1. Stock Solution Preparation: Accurately weigh and dissolve N-Boc-bromoindoline in acetonitrile to prepare a 10 mg/mL stock solution.
-
2. Sample Preparation for Stress Testing: For each condition, dilute 100 µL of the stock solution to a final volume of 1 mL (final concentration ~1 mg/mL).
-
Thermal: Use a 1:1 acetonitrile/water diluent in a sealed amber vial. Place in a calibrated oven at 60°C.
-
Acidic: Use a 1:1 acetonitrile/0.2 M HCl diluent (final HCl concentration is 0.1 M). Keep at room temperature.
-
Basic: Use a 1:1 acetonitrile/0.2 M NaOH diluent (final NaOH concentration is 0.1 M). Keep at room temperature.
-
Photolytic: Use a 1:1 acetonitrile/water diluent in a clear quartz vial. Expose in a photostability chamber according to ICH Q1B guidelines.
-
Control: Use a 1:1 acetonitrile/water diluent in a sealed amber vial. Store at 4°C.
-
-
3. Time Point Sampling: At each designated time point (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
4. Quenching and Dilution: For the acidic and basic samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively. Dilute all samples to the final analytical concentration (0.1 mg/mL) using 1:1 acetonitrile/water.
-
5. Analysis: Analyze all samples in duplicate by HPLC as described in Protocol 5.1. Calculate the percent purity by peak area normalization.
Concluding Remarks and Best Practices
The stability of Boc-protected bromoindolines is not absolute and is highly dependent on environmental conditions. This guide demonstrates that the primary degradation pathway is acid-catalyzed deprotection, a vulnerability that must be managed with care in any synthetic workflow.
Key Recommendations for Researchers:
-
Storage: Always store Boc-protected bromoindolines in a cool, dark, and dry environment (e.g., a freezer at -20°C is ideal).[16] Use amber vials to protect from light.
-
Solvent Purity: Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled or high-purity solvents.
-
Reaction Conditions: When using Boc-protected bromoindolines in subsequent reactions, maintain neutral or basic conditions to preserve the protecting group.[1][8]
-
Purity Verification: Routinely verify the purity of starting materials by HPLC, especially for batches that have been stored for an extended period. This proactive step can prevent the introduction of impurities that complicate downstream reactions and purifications.
By adhering to these principles and employing the robust analytical methods outlined, researchers can ensure the integrity of their Boc-protected bromoindoline intermediates, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- Sigma-Aldrich. (n.d.). BOC-ON.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
- Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
- Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate.
- Jain, M. H. (n.d.). Factors affecting stability of drugs. Slideshare.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
- Li, W., & Tse, F. L. S. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis, 1(1), 205-220.
- Amit, B., Zehavi, U., & Patchornik, A. (n.d.). Light-Sensitive Protecting Groups for Amines and Alcohols: The Photosolvolysis of N-Substituted 7-Nitroindolines. ResearchGate.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.
- BOC Sciences. (n.d.). Analytical Services for Advanced Testing & Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. scribd.com [scribd.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of tert-Butyl 4-bromoindoline-1-carboxylate: An Economic and Practical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and economical synthesis of key building blocks is paramount. tert-Butyl 4-bromoindoline-1-carboxylate is a valuable intermediate, finding application in the synthesis of a variety of biologically active molecules. This guide provides a detailed economic and practical analysis of the most common synthetic pathways to this compound, offering field-proven insights to aid researchers in selecting the optimal route for their specific needs.
Introduction to this compound
The indoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of modulating the reactivity of the indoline nitrogen. Consequently, this compound serves as a versatile precursor for the synthesis of complex molecular architectures.
This guide will focus on the most prevalent synthetic strategy, a two-step approach commencing with the commercially available 4-bromoindole. We will dissect each step, providing detailed protocols, an economic breakdown of required reagents, and a discussion of the underlying chemical principles.
Pathway 1: Two-Step Synthesis from 4-Bromoindole
The most direct and widely employed route to this compound involves a two-step sequence:
-
Reduction of 4-bromoindole to 4-bromoindoline.
-
Boc-protection of 4-bromoindoline.
This pathway's popularity stems from the commercial availability of the starting material and the generally reliable nature of the individual transformations.
Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline
The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring is a critical transformation. Several methods exist for this purpose, with varying degrees of efficiency, selectivity, and cost-effectiveness. Here, we will focus on a well-documented and practical approach using a borohydride-based reducing agent.
Causality Behind Experimental Choices:
The direct reduction of the electron-rich indole ring can be challenging. Protonation of the indole at the C3 position generates an indoleninium ion, which is more susceptible to hydride attack. Carboxylic acids, such as acetic acid, serve as both the proton source and a suitable solvent for this reaction. While sodium borohydride (NaBH₄) can be used, it may lead to over-reduction or side reactions. Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent for this transformation, often providing higher yields of the desired indoline[1]. An even safer and often more efficient alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic than its cyanated counterpart.
This protocol is adapted from the general procedure for indole reduction described by G.W. Gribble et al.[1].
Materials:
-
4-Bromoindole
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoindole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add sodium cyanoborohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Basify the mixture to a pH of ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 4-bromoindoline. The product can be purified further by column chromatography on silica gel if necessary.
Expected Yield: Based on the reduction of the parent indole, yields are expected to be in the range of 80-90%[1].
Step 2: Boc-Protection of 4-Bromoindoline
The protection of the indoline nitrogen as its tert-butyl carbamate is a standard and generally high-yielding reaction.
Causality Behind Experimental Choices:
Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc protecting group. The reaction is typically carried out in the presence of a base to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride. A variety of bases and solvents can be employed, with the choice often depending on the solubility of the substrate and the desired reaction rate.
Materials:
-
4-Bromoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 4-bromoindoline (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2-1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel or recrystallization.
Expected Yield: This reaction typically proceeds in high yields, often exceeding 90%.
Economic Analysis
The economic viability of a synthetic route is a critical factor for its implementation, particularly on a larger scale. The following table provides a comparative cost analysis for the synthesis of 10 grams of this compound via the two-step pathway. Prices are based on bulk and common laboratory supplier price points and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Required Amount (per 10g product) | Supplier A Price (per unit) | Supplier B Price (per unit) | Estimated Cost |
| Step 1: Reduction | |||||
| 4-Bromoindole | 196.04 | ~7.0 g | $22.43/1g[2] | $391.00/5mL[3] | $157 - $547 |
| Sodium Cyanoborohydride | 62.84 | ~6.7 g | $25.00/25g[4] | $77.00/10g[5] | $6.70 - $51.59 |
| Acetic Acid | 60.05 | ~100 mL | ~$20/L | ~$30/L | $2 - $3 |
| Step 2: Boc-Protection | |||||
| Di-tert-butyl dicarbonate | 218.25 | ~8.0 g | $59.10/10g | $43.87/100mL (1M in THF)[6] | $47.28 - $3.51 (soln) |
| Triethylamine | 101.19 | ~5.6 mL | ~$30/500mL | ~$40/500mL | ~$0.34 - $0.45 |
| Total Estimated Reagent Cost | ~$213 - $602 |
Note: This analysis does not include the cost of solvents for extraction and chromatography, silica gel, or labor. The significant price variation for 4-bromoindole highlights the importance of sourcing starting materials from competitive suppliers.
Visualization of Synthetic Pathways
Workflow for the Two-Step Synthesis of this compound
Caption: Key chemical transformations in the synthesis.
Alternative Synthetic Considerations
While the two-step synthesis from 4-bromoindole is the most straightforward, other strategies could be considered, particularly for large-scale production or to access diverse analogs.
-
Alternative Reducing Agents: As mentioned, sodium triacetoxyborohydride is a viable and safer alternative to sodium cyanoborohydride for the reduction step. Catalytic hydrogenation is another powerful method for indole reduction, though it may require specialized equipment (e.g., a Parr hydrogenator) and careful catalyst selection to avoid de-bromination.
-
One-Pot Procedures: A one-pot reduction and Boc-protection could streamline the process, reducing workup steps and solvent waste. This would involve performing the reduction and then, without isolating the indoline intermediate, adding the Boc-anhydride and a suitable base directly to the reaction mixture. Optimization of reaction conditions would be crucial to ensure compatibility of all reagents.
-
Synthesis from Alternative Starting Materials: While less common, one could envision synthesizing the 4-bromoindoline core from a different precursor, such as a suitably substituted 2-nitrostyrene derivative, followed by reduction of both the nitro group and the double bond, and subsequent bromination and protection. However, such routes are typically longer and less atom-economical.
Conclusion
The synthesis of this compound is most practically and economically achieved through a two-step sequence starting from commercially available 4-bromoindole. The reduction of the indole to the indoline using sodium cyanoborohydride or sodium triacetoxyborohydride in acetic acid, followed by a standard Boc-protection, offers a reliable and high-yielding route.
The primary driver of the overall cost is the starting material, 4-bromoindole, making supplier selection a critical economic consideration. While alternative synthetic strategies exist, they are generally less direct and may require more extensive process development. This guide provides the necessary framework for researchers to make informed decisions when embarking on the synthesis of this valuable chemical intermediate.
References
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
European Patent Office. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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Rhodium.ws. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
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ACS Publications. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. [Link]
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ResearchGate. A convenient preparation of indoline. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of tert-Butyl 4-bromoindoline-1-carboxylate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship
As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and analysis but also an unwavering commitment to safety and environmental responsibility. The proper management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-Butyl 4-bromoindoline-1-carboxylate, grounding every recommendation in established safety standards and chemical principles.
The core principle of chemical waste management is proactive hazard assessment and strict adherence to segregation protocols. This compound, as a brominated heterocyclic compound, falls into a specific, regulated waste category that dictates its handling from the moment it is deemed waste to its final disposal.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. While comprehensive toxicological data for every research chemical is not always available, a profile can be constructed from its structural motifs and data from analogous compounds.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. This is the single most important factor for its disposal, as halogenated wastes require specific high-temperature incineration processes to prevent the formation of toxic byproducts like dioxins.[1][2][3] Mixing this with non-halogenated waste streams can contaminate large volumes of solvent that would otherwise be easier and cheaper to dispose of, and it violates regulatory standards.[2]
-
tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is known to be acid-labile, readily cleaving under acidic conditions to release isobutylene and carbon dioxide.[4][5] While this reactivity is useful in synthesis, it means the compound should not be mixed with acidic waste streams to avoid uncontrolled reactions or pressure buildup in a sealed waste container.
-
Potential Health Hazards: Based on safety data for structurally similar brominated and N-Boc protected compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[6][7][8] It may also be harmful if swallowed.[7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.
Summary of Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 885272-46-8 | |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [6] |
| Waste Category | Halogenated Organic Waste | [1][3] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed (presumed) | [6][7][8] |
| Incompatibilities | Strong acids, Strong oxidizing agents, Strong bases | [9][10] |
Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations in the United States, including waste disposal, are governed by federal and local regulations. The two primary frameworks are:
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[11][12][13] Your institution's CHP is the primary document outlining specific procedures for safe chemical handling, including waste disposal protocols and required PPE.[11][13]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[14][15] Classifying this compound as a halogenated organic waste is a key requirement for RCRA compliance.[3]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste this compound is handled safely and segregated correctly.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: ANSI-rated safety goggles or glasses.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Work Area: All transfers of waste must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step 2: Waste Container Selection
Proper segregation starts with the correct container.
-
Locate the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department. These containers are typically specifically labeled for this waste stream.[1][2][3]
-
NEVER mix halogenated waste with non-halogenated waste.[2]
-
Ensure the container is made of a compatible material (e.g., chemically resistant plastic or glass) and is in good condition with a secure, threaded cap.[16][17]
Step 3: Waste Transfer
-
Solid Waste: If the waste is a solid (e.g., residual compound, contaminated filter paper, or weigh boats), carefully transfer it into the halogenated waste container using a funnel or spatula.
-
Liquid Waste: If the compound is dissolved in a solvent, transfer the solution into the designated "Halogenated Organic Liquid Waste" container.
-
All transfers must be performed within a chemical fume hood.[2]
Step 4: Labeling and Documentation
Accurate labeling is a legal requirement and is crucial for safety.
-
The waste container must be labeled with the words "Hazardous Waste" .[15][18]
-
List all chemical constituents and their approximate percentages on the waste tag. For example:
-
This compound (~5%)
-
Dichloromethane (95%)
-
-
Do not use abbreviations or chemical formulas.[16]
-
Ensure your name, the date, and your lab information are clearly written on the tag.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Once the waste is transferred and the container is securely capped, place it in your laboratory's designated Satellite Accumulation Area (SAA).[15][17]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[17]
-
Store acids and bases separately from organic waste.[17]
Step 6: Arranging for Disposal
-
When the waste container is nearly full (typically around 75-90% capacity), arrange for a pickup from your institution's EHS or hazardous waste management group.[2][14]
-
Follow your institution's specific procedures for requesting a waste collection.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad).
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all contaminated materials into a sealed, properly labeled bag or container.
-
Dispose of the sealed container as Halogenated Organic Waste .
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if the spill is flammable or highly toxic.
-
Close the laboratory doors to contain the area.
-
Call your institution's emergency response number and EHS office immediately.[2] Do not attempt to clean it up yourself.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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OSHA Factsheet Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work . OC-Praktikum. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 . PubChem, National Institutes of Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | C13H16BrNO2 . PubChem, National Institutes of Health. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 4-bromoindoline-1-carboxylate
As drug development professionals, our work with novel chemical entities like tert-Butyl 4-bromoindoline-1-carboxylate demands a rigorous and proactive approach to safety. This guide moves beyond mere compliance, offering a detailed, field-tested framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety grounded in scientific understanding, ensuring that every researcher is empowered to handle this and similar halogenated indole derivatives with confidence and control.
Foundational Hazard Assessment
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. While comprehensive toxicological data for this specific compound may be limited, analysis of Safety Data Sheets (SDS) for structurally similar bromo-indole derivatives provides a clear indication of the primary hazards.[1][2][3] The principal risks are consistently identified as irritation to the skin, eyes, and respiratory system.
Table 1: Hazard Identification for this compound and Analogs
| Hazard Class | GHS Code | Hazard Statement | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [2][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3][4][5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [2][4][5] |
| Acute toxicity, oral | H302 | Harmful if swallowed |[5][6] |
These hazards dictate that our primary goal is to prevent contact with the solid powder, solutions, and any generated vapors or aerosols.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify PPE, it is crucial to recognize its place within the broader context of laboratory safety. The "Hierarchy of Controls" is a fundamental principle that prioritizes safety measures. Engineering controls, such as using the compound only within a certified chemical fume hood, are the most effective measures for minimizing inhalation exposure.[5][7] Administrative controls, like establishing clear Standard Operating Procedures (SOPs), further reduce risk. PPE is the essential final barrier between the researcher and the chemical.
Task-Specific PPE Protocols
The required level of PPE is not static; it must adapt to the specific procedure being performed. The risk of exposure changes depending on whether you are handling a solid, preparing a solution, or running a reaction.
Eye and Face Protection
Given the classification as a serious eye irritant (H319), eye protection is non-negotiable.[2][4][5]
-
Standard Operations (e.g., weighing, solution prep): At a minimum, ANSI Z87-rated chemical safety glasses with side shields are required.[8]
-
High-Risk Operations (e.g., extractions, purifications, risk of splash): Chemical splash goggles that form a seal around the eyes are mandatory.[8][9] For tasks with a significant splash or aerosolization risk, a full-face shield should be worn over the safety goggles.[9][10]
Skin and Body Protection
-
Gloves: Preventing skin contact is paramount to avoid irritation (H315).[2][3] Nitrile gloves are the standard choice for handling most organic solvents and solids, offering good chemical resistance and dexterity.[9] Always check the manufacturer's compatibility chart for the specific solvents being used. It is critical to use proper glove removal technique to avoid contaminating your skin.[6] For handling highly corrosive reagents during a synthesis (e.g., strong acids or bases), consider using heavier-duty gloves like neoprene or butyl rubber over your nitrile gloves.[9]
-
Lab Coat: A flame-resistant lab coat, buttoned completely, is required to protect your skin and personal clothing from incidental contact and small splashes.[8]
Respiratory Protection
The potential for respiratory irritation (H335) means that inhalation of the solid powder or aerosols must be avoided.[2][4][5]
-
Primary Control: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to control airborne particles and vapors.[5][7]
-
Supplemental Protection: If engineering controls are insufficient or during a large-scale operation where dust or aerosol generation is unavoidable, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for weighing small quantities of the solid, but for higher-risk tasks, an air-purifying respirator (APR) with organic vapor/acid gas cartridges is recommended.[7]
Table 2: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in addition to Fume Hood) |
|---|---|---|---|---|
| Weighing Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended if dust is generated (N95 minimum) |
| Preparing Solution | Chemical splash goggles | Nitrile gloves | Lab coat | Generally not required if done in a fume hood |
| Running Reaction | Chemical splash goggles | Nitrile gloves | Lab coat | Generally not required for closed systems in a hood |
| Work-up/Extraction | Chemical splash goggles & Face shield | Nitrile gloves | Lab coat | Recommended if aerosolization is possible |
| Chromatography | Chemical splash goggles | Nitrile gloves | Lab coat | Generally not required if performed in a fume hood |
Workflow for PPE Selection
The following diagram provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Donning, Doffing, and Disposal
Cross-contamination is a significant risk. Following a strict procedure for putting on and taking off PPE is essential.
Donning (Putting On) Sequence:
-
Lab Coat
-
Safety Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Disposal: All contaminated disposable PPE, including gloves and any absorbent materials from a spill cleanup, must be considered hazardous waste.[1]
-
Place contaminated items in a designated, sealed hazardous waste container.
-
Do not dispose of contaminated PPE in the regular trash.
-
Follow your institution's specific guidelines for chemical waste disposal.
Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1][5]
By integrating these principles and protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and professional responsibility.
References
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PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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University of Florida Environmental Health & Safety. Personal Protective Equipment. [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
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Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]
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ChemTalk. Lab Safety Equipment & PPE. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
